molecular formula C81H144N22O19 B1667365 Bombolitin V CAS No. 95648-98-9

Bombolitin V

Cat. No.: B1667365
CAS No.: 95648-98-9
M. Wt: 1730.1 g/mol
InChI Key: IOCWBJCCGSYJPN-SDXYAQEHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bombolitin V is a mast cell degranulating peptide from the venom of the bumblebee Megabombus pennsylvanicus.

Properties

CAS No.

95648-98-9

Molecular Formula

C81H144N22O19

Molecular Weight

1730.1 g/mol

IUPAC Name

N-[1-[[1-[[2-[[1-[[1-[[2-[[1-[[1-[[2-[[6-amino-1-[[1-[[1-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[(2-amino-3-methylpentanoyl)amino]butanediamide

InChI

InChI=1S/C81H144N22O19/c1-20-47(17)65(84)79(120)98-59(33-61(83)105)77(118)103-66(46(15)16)80(121)99-54(28-42(7)8)71(112)89-37-64(108)102-67(48(18)21-2)81(122)100-55(29-43(9)10)72(113)88-36-63(107)93-56(30-44(11)12)74(115)96-53(27-41(5)6)70(111)87-35-62(106)92-51(24-22-23-25-82)73(114)91-49(19)69(110)95-57(31-45(13)14)75(116)101-60(38-104)78(119)97-58(32-50-34-86-39-90-50)76(117)94-52(68(85)109)26-40(3)4/h34,39-49,51-60,65-67,104H,20-33,35-38,82,84H2,1-19H3,(H2,83,105)(H2,85,109)(H,86,90)(H,87,111)(H,88,113)(H,89,112)(H,91,114)(H,92,106)(H,93,107)(H,94,117)(H,95,110)(H,96,115)(H,97,119)(H,98,120)(H,99,121)(H,100,122)(H,101,116)(H,102,108)(H,103,118)

InChI Key

IOCWBJCCGSYJPN-SDXYAQEHSA-N

SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)N)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)N)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

XNVLGXLGLLGKALSHL

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Bombolitin V

Origin of Product

United States

Foundational & Exploratory

Bombolitin V: A Technical Overview of its Sequence, Biological Activity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bombolitin V is a cationic, amphipathic heptadecapeptide derived from the venom of the bumblebee Megabombus pennsylvanicus. As a member of the bombolitin peptide family, it exhibits a range of potent biological activities, including mast cell degranulation, hemolysis, and broad-spectrum antimicrobial effects. These properties are intrinsically linked to its amino acid composition and its ability to interact with and disrupt cellular membranes. This technical guide provides a comprehensive overview of this compound, detailing its primary amino acid sequence, summarizing its key biological activities with quantitative data, outlining relevant experimental protocols for its study, and visualizing its proposed signaling pathways. This document is intended to serve as a valuable resource for researchers in the fields of venom pharmacology, immunology, and antimicrobial drug development.

Amino Acid Sequence of this compound

This compound is a 17-amino acid peptide with the following primary sequence[1][2]:

Ile-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH₂

The C-terminus of the peptide is amidated, a common feature in many venom peptides that contributes to their stability and biological activity.

Quantitative Biological Activity

This compound is recognized for its potent cytolytic and mast cell degranulating properties. The following table summarizes key quantitative data regarding its biological efficacy. For comparative context, data for other bombolitins and related venom peptides may be included where available.

PeptideBiological ActivityAssay SystemEffective Dose (ED₅₀) / Minimum Inhibitory Concentration (MIC)Reference
This compound Hemolysis Guinea Pig Erythrocytes0.7 µg/mL (4 x 10⁻⁷ M) [1][2]
This compound Mast Cell Degranulation Rat Peritoneal Mast Cells2 µg/mL (1.2 x 10⁻⁶ M) [1]
MelittinHemolysis-1-5 µg/mL (MIC against Gram-positive bacteria)
MelittinAntimicrobialGram-negative bacteria50-100 µg/mL (MIC)

Experimental Protocols

The study of this compound and its analogs involves a variety of standardized biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the Fmoc/tBu-based solid-phase synthesis of this compound.

  • Resin Preparation: A Rink Amide resin is utilized as the solid support to generate the C-terminal amide. The resin is swelled in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine in DMF.

  • Amino Acid Coupling: The corresponding Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt in the presence of DIPEA) and is then coupled to the deprotected N-terminus of the growing peptide chain on the resin.

  • Washing: The resin is thoroughly washed with DMF to eliminate any unreacted reagents and byproducts.

  • Iterative Cycling: Steps 2-4 are repeated for each subsequent amino acid in the this compound sequence.

  • Cleavage and Deprotection: Upon completion of the sequence, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The molecular weight and purity of the synthesized this compound are confirmed by mass spectrometry.

Hemolytic Activity Assay

This assay quantifies the ability of this compound to lyse red blood cells.

  • Erythrocyte Preparation: Fresh red blood cells (e.g., from guinea pig) are washed multiple times with a phosphate-buffered saline (PBS) solution and then resuspended to a final concentration of 1-2% (v/v).

  • Peptide Incubation: The erythrocyte suspension is incubated with various concentrations of this compound at 37°C for a defined period (e.g., 1 hour).

  • Centrifugation: The samples are centrifuged to pellet the intact erythrocytes.

  • Hemoglobin Release Measurement: The supernatant, containing hemoglobin released from lysed cells, is transferred to a new microplate. The absorbance of the supernatant is measured at a wavelength of 413 nm or 577 nm.

  • Data Analysis: The percentage of hemolysis is calculated relative to a positive control (100% lysis with a detergent like Triton X-100) and a negative control (spontaneous lysis in PBS). The ED₅₀ value is determined from the dose-response curve.

Mast Cell Degranulation Assay

This assay measures the release of inflammatory mediators, such as histamine or β-hexosaminidase, from mast cells upon exposure to this compound.

  • Mast Cell Isolation: Peritoneal mast cells are isolated from rats.

  • Cell Incubation: The isolated mast cells are incubated with varying concentrations of this compound in a suitable buffer at 37°C.

  • Mediator Release: The incubation is stopped, and the cells are pelleted by centrifugation.

  • Quantification of Released Mediators:

    • Histamine: The histamine content in the supernatant can be quantified using methods such as HPLC or fluorometric assays.

    • β-hexosaminidase: The activity of this enzyme in the supernatant is determined by measuring the cleavage of a chromogenic substrate.

  • Data Analysis: The amount of mediator release is expressed as a percentage of the total cellular content (determined by lysing the cells). The ED₅₀ is calculated from the resulting dose-response curve.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: The target bacterium or fungus is cultured in a suitable broth medium to the mid-logarithmic phase of growth.

  • Serial Dilution: A serial dilution of this compound is prepared in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the microorganism.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound are mediated through its interaction with cellular membranes and subsequent activation of intracellular signaling cascades.

Proposed Mechanism of Mast Cell Degranulation

Based on the activity of structurally and functionally similar peptides like mastoparan, this compound is thought to induce mast cell degranulation via a G-protein coupled receptor (GPCR)-mediated pathway.

Mast_Cell_Degranulation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Bombolitin_V This compound GPCR GPCR (e.g., MRGPRX2) Bombolitin_V->GPCR Binds G_protein Gαq/11 GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release Induces Degranulation Histamine Release (Degranulation) Ca_release->Degranulation Triggers PLA2_Activation Bombolitin_V This compound Membrane Cell Membrane (Phospholipids) Bombolitin_V->Membrane Interacts with Perturbation Membrane Perturbation & Increased Substrate Accessibility Membrane->Perturbation Leads to PLA2 Phospholipase A₂ (PLA₂) Perturbation->PLA2 Enhances binding of Hydrolysis Phospholipid Hydrolysis PLA2->Hydrolysis Catalyzes Products Lysophospholipids & Arachidonic Acid Hydrolysis->Products Produces Antimicrobial_Mechanism Bombolitin_V This compound (Cationic, Amphipathic) Bacterial_Membrane Bacterial Membrane (Anionic) Bombolitin_V->Bacterial_Membrane Initial Contact Electrostatic_Interaction Electrostatic Attraction Bacterial_Membrane->Electrostatic_Interaction Mediates Hydrophobic_Interaction Hydrophobic Interaction & Membrane Insertion Electrostatic_Interaction->Hydrophobic_Interaction Followed by Pore_Formation Pore Formation (e.g., Toroidal Pore Model) Hydrophobic_Interaction->Pore_Formation Leads to Membrane_Disruption Membrane Disruption & Leakage of Cellular Contents Pore_Formation->Membrane_Disruption Results in Cell_Death Bacterial Cell Death Membrane_Disruption->Cell_Death Causes

References

The Discovery and Characterization of Bombolitin Peptides from Bumblebee Venom: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the origin and discovery of Bombolitin peptides, a family of bioactive peptides isolated from the venom of bumblebees. We delve into the initial isolation and characterization of these peptides, presenting their amino acid sequences, molecular weights, and key biological activities in a structured format. Detailed methodologies for the seminal experiments, including venom extraction, peptide purification, and functional assays, are outlined to provide a reproducible framework for researchers. Furthermore, this guide includes visualizations of the experimental workflow and a representative signaling pathway associated with the biological effects of Bombolitins, offering a deeper understanding of their discovery and mechanism of action.

Introduction

The venoms of Hymenoptera species are complex cocktails of bioactive molecules, including peptides and proteins, that have evolved for defense and predation. Among these, the venom of bumblebees (Bombus species) has been a source of novel bioactive peptides with potential therapeutic applications. In 1985, a new class of peptides, named Bombolitins, was discovered and isolated from the venom of the American bumblebee, Megabombus pennsylvanicus[1][2]. These peptides were found to be potent mast cell degranulating agents and exhibited hemolytic activity[1][2]. Structurally, the initially discovered Bombolitins are heptadecapeptides (17 amino acids) and are characterized by a high content of hydrophobic amino acids[1]. Their biological activities are attributed to their amphiphilic nature, which allows them to interact with and disrupt cell membranes. This guide provides an in-depth look at the foundational research that led to the discovery and characterization of these intriguing peptides.

Quantitative Data Summary

The initial study by Argiolas and Pisano led to the isolation and sequencing of five Bombolitin peptides. The following table summarizes their primary structure and key quantitative data on their biological activities.

PeptideAmino Acid SequenceMolecular Weight (Da)Hemolytic Activity (ED50, µg/mL)Mast Cell Degranulation (ED50, µg/mL)
Bombolitin I Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH21835.34.016.3
Bombolitin II Ser-Lys-Ile-Thr-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH21805.23.915.8
Bombolitin III Ile-Lys-Ile-Met-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2Not explicitly found2.810.4
Bombolitin IV Ile-Asn-Ile-Lys-Asp-Ile-Leu-Ala-Lys-Leu-Val-Lys-Val-Leu-Gly-His-Val-NH2Not explicitly found1.8Not explicitly found
Bombolitin V Ile-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH2Not explicitly found0.72.0

Experimental Protocols

The following sections detail the methodologies employed in the original discovery and characterization of Bombolitin peptides.

Bumblebee Venom Extraction

A standard method for venom collection from bees involves electrical stimulation, which induces the release of venom without killing the insect.

  • Apparatus: A venom collection device consisting of a frame with parallel wires connected to a power source that delivers a mild electrical pulse. A glass plate is placed beneath the wires to collect the venom.

  • Procedure:

    • Place the venom collection device at the entrance of the bumblebee hive.

    • Apply a mild electrical stimulus to the wires. The stimulus induces the bees to sting the surface of the glass plate.

    • Venom is deposited on the glass plate and allowed to air-dry.

    • The dried venom is then scraped from the glass plate using a razor blade.

    • The collected venom is stored in a desiccator in the dark at 4°C.

Purification of Bombolitin Peptides by HPLC

High-Performance Liquid Chromatography (HPLC) is a key technique for separating and purifying peptides from complex mixtures like venom.

  • Instrumentation: A standard HPLC system equipped with a UV detector and a reversed-phase column (e.g., C18).

  • Sample Preparation:

    • Dissolve the crude, dried bumblebee venom in 0.1% trifluoroacetic acid (TFA) in water.

    • Centrifuge the solution to remove any insoluble material.

    • Filter the supernatant through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from Mobile Phase A to Mobile Phase B is used to elute the peptides. A typical gradient might be from 5% to 60% B over 60 minutes.

    • Flow Rate: A flow rate of 1-2 mL/min is commonly used for analytical and semi-preparative separations.

    • Detection: Monitor the elution of peptides by measuring the absorbance at 214 nm or 220 nm.

    • Fraction Collection: Collect the peaks corresponding to the different Bombolitin peptides.

    • The purity of the collected fractions is then assessed by analytical HPLC.

Amino Acid Analysis and Sequencing

The primary structure of the purified peptides is determined through amino acid analysis and sequencing.

  • Hydrolysis:

    • Place the purified peptide in a hydrolysis tube and dry it under vacuum.

    • Add 6 M HCl to the tube.

    • Seal the tube under vacuum and heat at 110°C for 24 hours to hydrolyze the peptide bonds.

  • Amino Acid Analysis:

    • After hydrolysis, remove the HCl by evaporation under vacuum.

    • Dissolve the amino acid mixture in a suitable buffer.

    • Analyze the amino acid composition using an amino acid analyzer, which separates the amino acids by ion-exchange chromatography and detects them after post-column derivatization with ninhydrin.

  • Sequencing:

    • The amino acid sequence is determined by automated Edman degradation. This method sequentially removes one amino acid at a time from the N-terminus of the peptide, which is then identified by HPLC.

Hemolytic Activity Assay

This assay measures the ability of the peptides to lyse red blood cells.

  • Preparation of Erythrocytes:

    • Collect fresh blood (e.g., from a guinea pig) in a tube containing an anticoagulant.

    • Centrifuge the blood to pellet the red blood cells (RBCs).

    • Wash the RBCs three times with phosphate-buffered saline (PBS), centrifuging and resuspending the pellet each time.

    • Prepare a 1% suspension of RBCs in PBS.

  • Assay Procedure:

    • Prepare serial dilutions of the Bombolitin peptides in PBS.

    • In a 96-well plate, mix equal volumes of the peptide solutions and the 1% RBC suspension.

    • Include a negative control (RBCs in PBS only) and a positive control (RBCs in a solution that causes 100% lysis, such as 1% Triton X-100).

    • Incubate the plate at 37°C for 1 hour.

    • Centrifuge the plate to pellet the intact RBCs.

    • Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 414 nm.

  • Calculation:

    • Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

    • The ED50 value (the concentration of peptide that causes 50% hemolysis) is determined by plotting the percentage of hemolysis against the peptide concentration.

Mast Cell Degranulation Assay

This assay measures the ability of the peptides to induce the release of histamine from mast cells.

  • Isolation of Mast Cells:

    • Isolate peritoneal mast cells from rats by peritoneal lavage with a suitable buffer.

    • Purify the mast cells by centrifugation through a density gradient (e.g., Ficoll).

  • Assay Procedure:

    • Wash the purified mast cells and resuspend them in a buffered salt solution.

    • Pre-incubate the mast cell suspension at 37°C for 10 minutes.

    • Add different concentrations of the Bombolitin peptides to the mast cell suspension.

    • Incubate for 15 minutes at 37°C.

    • Stop the reaction by placing the tubes on ice and centrifuging to pellet the cells.

    • Collect the supernatant for histamine measurement.

  • Histamine Measurement:

    • The amount of histamine released into the supernatant is determined using a spectrofluorometric assay.

  • Calculation:

    • The ED50 value (the concentration of peptide that causes 50% of the maximum histamine release) is determined from the dose-response curve.

Visualizations

Experimental Workflow for Bombolitin Discovery

The following diagram illustrates the key steps involved in the initial discovery and characterization of Bombolitin peptides.

Bombolitin_Discovery_Workflow cluster_0 Venom Collection & Preparation cluster_1 Purification cluster_2 Characterization cluster_3 Biological Activity Assays VenomCollection Bumblebee Venom Collection (Electrical Stimulation) CrudeVenom Crude Dried Venom VenomCollection->CrudeVenom VenomDissolution Dissolution in 0.1% TFA CrudeVenom->VenomDissolution HPLC Reversed-Phase HPLC VenomDissolution->HPLC Fractions Collection of Peptide Fractions HPLC->Fractions PurityAnalysis Purity Check (Analytical HPLC) Fractions->PurityAnalysis HemolyticAssay Hemolytic Activity Assay Fractions->HemolyticAssay MastCellAssay Mast Cell Degranulation Assay Fractions->MastCellAssay AminoAcidAnalysis Amino Acid Analysis PurityAnalysis->AminoAcidAnalysis Sequencing Edman Degradation Sequencing PurityAnalysis->Sequencing

Caption: Experimental workflow for the discovery and characterization of Bombolitins.

Proposed Signaling Pathway for Mast Cell Degranulation by Bombolitins

Bombolitins are known to activate mast cells, leading to the release of histamine and other inflammatory mediators. While the exact receptor is not fully elucidated, it is proposed that these peptides, like other mast cell degranulating peptides, interact with G-protein coupled receptors on the mast cell surface.

Mast_Cell_Degranulation_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Bombolitin Bombolitin Peptide GPCR G-Protein Coupled Receptor (GPCR) Bombolitin->GPCR Binds to GProtein G-Protein (Gq/11) GPCR->GProtein Activates PLC Phospholipase C (PLC) GProtein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Degranulation Histamine Release (Degranulation) Ca2_release->Degranulation Triggers PKC->Degranulation Promotes

Caption: Proposed signaling pathway for Bombolitin-induced mast cell degranulation.

Conclusion

The discovery of Bombolitin peptides from bumblebee venom marked a significant contribution to the field of toxinology and peptide chemistry. The initial studies laid the groundwork for understanding their structure-activity relationships and their mode of action, which primarily involves membrane disruption. The detailed methodologies presented in this guide serve as a valuable resource for researchers interested in the study of venom peptides and their potential as templates for the development of new therapeutic agents, including antimicrobial and anticancer drugs. Further research into the precise molecular targets and the full spectrum of biological activities of Bombolitins is warranted to unlock their full therapeutic potential.

References

Mechanism of Action of Bombolitin V on Cell Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bombolitin V, a heptadecapeptide isolated from the venom of the bumblebee Megabombus pennsylvanicus, is a potent membrane-active peptide with significant hemolytic, antimicrobial, and mast cell degranulating properties. Its amphipathic α-helical structure is central to its mechanism of action, which primarily involves the direct disruption of cell membrane integrity. This technical guide provides an in-depth analysis of this compound's interaction with cell membranes, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols for its study.

Introduction

Antimicrobial peptides (AMPs) are a diverse group of naturally occurring molecules that serve as a first line of defense in a wide range of organisms. Their ability to physically disrupt microbial membranes makes them promising candidates for novel therapeutic agents, particularly in an era of increasing antibiotic resistance. This compound is a member of the bombolitin family of peptides, which are known for their potent cytolytic activities.[1] Understanding the precise mechanism by which this compound interacts with and disrupts cell membranes is crucial for its potential development as a therapeutic agent. This guide synthesizes the current knowledge on this compound's mechanism of action, with a focus on its biophysical and cellular effects.

Physicochemical Properties of this compound

This compound is a 17-amino acid peptide with the sequence: Ile-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH2.[1][2] Like other bombolitins, it is rich in hydrophobic amino acids and possesses a cationic nature due to the presence of a lysine residue. This amphipathic character is fundamental to its interaction with the lipid bilayer of cell membranes. In aqueous solutions, this compound likely exists in a random coil conformation. However, upon encountering a membrane-mimicking environment, such as lipid vesicles or micelles, it undergoes a conformational change to form an α-helix.[3] This induced helicity is a common feature of many membrane-active peptides and is critical for their function.

Mechanism of Action on Cell Membranes

The primary mechanism of action of this compound is the physical disruption of the cell membrane, leading to increased permeability and eventual cell lysis. This process can be conceptualized in a multi-step model:

  • Electrostatic Attraction and Binding: The positively charged this compound is initially attracted to the negatively charged components often found on the surface of bacterial and some mammalian cell membranes, such as phosphatidylserine and phosphatidylglycerol.[4] This electrostatic interaction facilitates the accumulation of peptide molecules on the membrane surface.

  • Hydrophobic Insertion and Conformational Change: Following initial binding, the hydrophobic residues of this compound insert into the nonpolar core of the lipid bilayer. This insertion is energetically favorable and is accompanied by the transition of the peptide from a random coil to an α-helical structure.

  • Membrane Permeabilization and Disruption: The accumulation and insertion of this compound peptides into the membrane disrupt the local lipid packing. This can lead to the formation of transient pores or defects in the membrane, a mechanism often described by models such as the "toroidal pore" or "carpet" model.

    • Toroidal Pore Model: In this model, the inserted peptides, along with the lipid head groups, bend inward to line the pore, creating a channel through which cellular contents can leak out.

    • Carpet Model: In this model, the peptides accumulate on the membrane surface, disrupting the bilayer in a detergent-like manner once a threshold concentration is reached, leading to the formation of micelles and membrane disintegration.

The specific model that best describes the action of this compound may depend on factors such as peptide concentration and the lipid composition of the target membrane.

Pore Formation and Membrane Leakage

The formation of pores or defects in the cell membrane is a hallmark of this compound's activity. This leads to the leakage of ions and small molecules, disrupting the electrochemical gradients essential for cell viability, and ultimately allowing larger molecules to exit the cell, leading to lysis.

Signaling Pathway Activation in Mast Cells

In addition to its direct lytic effects, this compound is a potent activator of mast cell degranulation. This activity is thought to be mediated through a receptor-independent mechanism involving the direct activation of heterotrimeric G-proteins. The amphipathic nature of this compound allows it to interact with and directly activate G-proteins, likely of the Gαi and Gαq subtypes, within the inner leaflet of the plasma membrane. This activation initiates a signaling cascade that leads to an increase in intracellular calcium concentrations and subsequent exocytosis of histamine-containing granules.

The proposed signaling pathway for this compound-induced mast cell degranulation is as follows:

MastCellActivation cluster_membrane Cell Membrane cluster_cytosol Cytosol Bombolitin_V_ext This compound (Extracellular) Bombolitin_V_int This compound (Intracellular) Bombolitin_V_ext->Bombolitin_V_int Translocation Membrane Lipid Bilayer G_protein Gαq/Gαi (Inactive) Bombolitin_V_int->G_protein Direct Activation G_protein_active Gαq/Gαi (Active) G_protein->G_protein_active GTP for GDP PLC Phospholipase C (PLC) G_protein_active->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca2_increase ↑ [Ca²⁺]i ER->Ca2_increase Releases Ca²⁺ Ca2_release Ca²⁺ Release Granule Histamine Granule Ca2_increase->Granule Triggers Fusion Degranulation Degranulation Granule->Degranulation

Caption: this compound mast cell degranulation signaling pathway.

Quantitative Data

The biological activity of this compound has been quantified in several studies. The following tables summarize the available data on its hemolytic, mast cell degranulating, and membrane permeabilizing activities.

Table 1: Hemolytic and Mast Cell Degranulating Activity of this compound

ActivityED50 / Threshold DoseCell TypeReference
HemolysisED50: 0.7 µg/mL (0.4 µM)Guinea Pig Erythrocytes
Mast Cell DegranulationED50: 2.0 µg/mL (1.2 µM)Rat Peritoneal Mast Cells
General Biological ActivityThreshold Dose: 0.5-2.5 µg/mLVarious

Table 2: Comparative Membrane Permeabilizing Activity of Antimicrobial Peptides on Model Vesicles

PeptideLipid CompositionP/L Ratio for 50% LeakageReference
MelittinPOPC~1:200
MelittinPOPC/POPG (1:1)>1:100
Maculatin 1.1POPC~1:150
Maculatin 1.1POPC/POPG (1:1)~1:150

Experimental Protocols

The study of this compound's mechanism of action relies on a variety of biophysical and cell-based assays. The following sections provide detailed methodologies for key experiments.

Carboxyfluorescein Leakage Assay

This assay measures the ability of a peptide to permeabilize lipid vesicles by monitoring the release of an entrapped fluorescent dye.

Workflow:

LeakageAssayWorkflow Vesicle_Prep Prepare LUVs with encapsulated Carboxyfluorescein Purification Purify LUVs (Size-Exclusion Chromatography) Vesicle_Prep->Purification Incubation Incubate LUVs with This compound Purification->Incubation Measurement Measure Fluorescence Increase (λex=490nm, λem=520nm) Incubation->Measurement Lysis Add Triton X-100 (100% Leakage Control) Measurement->Lysis Analysis Calculate % Leakage Lysis->Analysis

Caption: Carboxyfluorescein leakage assay workflow.

Methodology:

  • Preparation of Large Unilamellar Vesicles (LUVs):

    • Prepare a lipid film by dissolving the desired lipids (e.g., POPC or a mixture of POPC/POPG) in chloroform in a round-bottom flask.

    • Remove the solvent under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours to form a thin lipid film.

    • Hydrate the lipid film with a solution of 50-100 mM carboxyfluorescein in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4) at a temperature above the lipid phase transition temperature.

    • Subject the lipid suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Extrude the suspension 11-21 times through a polycarbonate membrane with a 100 nm pore size using a mini-extruder to form LUVs.

  • Purification:

    • Separate the carboxyfluorescein-loaded LUVs from the unencapsulated dye by size-exclusion chromatography using a Sephadex G-50 column equilibrated with the same buffer used for hydration.

  • Leakage Measurement:

    • Dilute the purified LUV suspension to a final lipid concentration of 25-50 µM in a fluorometer cuvette.

    • Record the baseline fluorescence (F₀) at an excitation wavelength of 490 nm and an emission wavelength of 520 nm.

    • Add this compound to the desired final concentration and monitor the increase in fluorescence (Ft) over time until a plateau is reached.

    • Determine the fluorescence corresponding to 100% leakage (Fmax) by adding a small volume of 10% Triton X-100 to completely lyse the vesicles.

  • Data Analysis:

    • Calculate the percentage of leakage at time 't' using the formula: % Leakage = [(Ft - F₀) / (Fmax - F₀)] * 100

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of this compound in the presence and absence of lipid vesicles.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

    • Prepare LUVs of the desired lipid composition as described in the leakage assay protocol, but hydrate with the CD buffer.

    • Mix the peptide and LUVs in a quartz cuvette with a 1 mm path length to the desired final concentrations. A typical peptide concentration is 10-20 µM, with varying lipid concentrations.

  • Data Acquisition:

    • Record CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25°C).

    • Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.

    • Record a baseline spectrum of the LUVs alone in the buffer and subtract it from the peptide-LUV spectra.

  • Data Analysis:

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the formula: [θ] = (θ_obs * 100) / (c * n * l) where θ_obs is the observed ellipticity in degrees, c is the peptide concentration in moles per liter, n is the number of amino acid residues, and l is the path length in centimeters.

    • Estimate the secondary structure content (e.g., α-helix, β-sheet, random coil) using deconvolution algorithms available in CD analysis software.

Membrane Depolarization Assay

This assay measures the ability of this compound to disrupt the membrane potential of bacterial or other cells using a potential-sensitive fluorescent dye.

Methodology:

  • Cell Preparation:

    • Grow bacterial cells to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them twice with a suitable buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2).

    • Resuspend the cells in the same buffer to a final OD₆₀₀ of 0.05-0.1.

  • Dye Loading and Measurement:

    • Add the potential-sensitive dye, such as DiSC₃(5), to the cell suspension at a final concentration of 0.5-2 µM.

    • Incubate the mixture in the dark until the fluorescence signal stabilizes, indicating the dye has partitioned into the polarized membranes and self-quenched.

    • Add this compound at the desired concentration and immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates depolarization of the membrane and release of the dye.

    • A positive control for complete depolarization can be achieved by adding a high concentration of a known ionophore like valinomycin.

  • Data Analysis:

    • Express the change in fluorescence as a percentage of the maximum fluorescence obtained with the positive control.

Conclusion

This compound exerts its potent biological activities through direct interaction with and disruption of cell membranes. Its amphipathic α-helical structure, induced upon membrane binding, is the key determinant of its function. By forming pores or causing detergent-like disruption of the lipid bilayer, this compound leads to membrane permeabilization, loss of cellular contents, and ultimately cell death. In specialized cells like mast cells, it can also trigger signaling cascades through direct G-protein activation. A thorough understanding of these mechanisms, supported by quantitative biophysical and cellular assays, is essential for harnessing the therapeutic potential of this compound and for the rational design of new, more effective peptide-based drugs.

References

Unveiling the Enigma of Bombolitin V: A Technical Deep Dive into its Structure and Amphipathic Power

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the structural and functional characteristics of Bombolitin V, a potent antimicrobial and mast cell degranulating peptide derived from bumblebee venom. This whitepaper delves into the core structural features of this compound, its profound amphipathic nature, and the experimental methodologies used to elucidate these properties, providing a critical resource for the development of novel therapeutics.

Structural and Physicochemical Profile of this compound

This compound is a 17-amino acid cationic peptide with the sequence: Ile-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH2.[1][2] A key characteristic of the bombolitin family of peptides is their high proportion of hydrophobic residues, which is crucial for their interaction with biological membranes.[1][2] This inherent hydrophobicity, coupled with the presence of a cationic lysine residue, underpins the peptide's potent biological activity.

PropertyValueReference
Amino Acid Sequence Ile-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH2[1]
Molecular Weight 1835.3 Da
Net Charge (at pH 7) +2
Hemolytic Activity (ED50, Guinea Pig Erythrocytes) 0.7 µg/mL (4 x 10⁻⁷ M)
Mast Cell Degranulation (ED50, Rat Peritoneal) 2 µg/mL (1.2 x 10⁻⁶ M)

The Amphipathic Helix: A Gateway to Biological Activity

The biological functions of this compound are intrinsically linked to its amphipathic character. In aqueous environments, the peptide is largely unstructured. However, upon encountering a cell membrane, it undergoes a conformational change, adopting an α-helical structure. This induced helix positions the hydrophobic amino acid side chains on one face and the hydrophilic/charged residues on the other, creating a distinct polar and nonpolar segregation. This amphipathic α-helix facilitates the peptide's insertion into the lipid bilayer of cell membranes, leading to membrane disruption, pore formation, and ultimately, cell lysis. This mechanism is central to both its antimicrobial and cytotoxic activities.

Experimental Methodologies for Structural Elucidation

The determination of this compound's structure and its conformational dynamics relies on a suite of biophysical techniques. The following are detailed protocols for key experiments.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a pivotal technique for assessing the secondary structure of peptides in different environments.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

    • For membrane-mimicking environments, prepare solutions containing micelles (e.g., sodium dodecyl sulfate - SDS) or liposomes.

    • The final peptide concentration for CD analysis is typically in the range of 10-100 µM.

  • Instrument Setup:

    • Use a calibrated spectropolarimeter.

    • Set the wavelength range to 190-260 nm for far-UV CD.

    • Maintain a constant temperature, typically 25°C, using a Peltier temperature controller.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer or membrane-mimicking solution alone.

    • Record the CD spectrum of the this compound sample.

    • Acquire at least three scans for each sample and average them to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (ellipticity) to mean residue ellipticity [θ].

    • Deconvolute the resulting spectrum using algorithms such as CONTINLL or SELCON3 to estimate the percentage of α-helix, β-sheet, and random coil structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information of peptides in solution, allowing for the determination of three-dimensional structures and the study of peptide-membrane interactions.

Protocol:

  • Sample Preparation:

    • Synthesize or purchase high-purity (>95%) this compound. For detailed assignments, isotopic labeling (¹⁵N and/or ¹³C) may be required.

    • Dissolve the peptide in a suitable solvent, typically 90% H₂O/10% D₂O or a membrane-mimicking solvent like trifluoroethanol-d₂/water mixtures or detergent micelles (e.g., SDS-d₂₅).

    • The peptide concentration should be in the millimolar range (typically 1-5 mM).

  • NMR Experiments:

    • Perform a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • 1D ¹H NMR: To check for sample purity and folding.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

    • 2D DQFC-COSY (Double-Quantum-Filtered Correlation Spectroscopy): To obtain scalar coupling constants, which provide dihedral angle restraints.

  • Structure Calculation and Refinement:

    • Resonance Assignment: Assign all proton resonances to specific atoms in the peptide sequence using the TOCSY and NOESY spectra.

    • Restraint Generation: Convert NOE cross-peak intensities into upper distance limits. Use coupling constants to define dihedral angle restraints.

    • Structure Calculation: Use software packages like CYANA, XPLOR-NIH, or AMBER to calculate an ensemble of 3D structures that satisfy the experimental restraints.

    • Structure Validation: Assess the quality of the calculated structures using programs like PROCHECK-NMR to evaluate stereochemical parameters.

Signaling Pathways and Mechanisms of Action

This compound's potent mast cell degranulating activity is believed to be mediated through the activation of G protein-coupled receptors (GPCRs), a mechanism shared by other venom peptides like mastoparan. The proposed signaling cascade leads to the release of histamine and other inflammatory mediators.

mast_cell_degranulation cluster_membrane Mast Cell Membrane GPCR GPCR (e.g., MRGPRX2) G_protein Heterotrimeric G-protein (Gαq/11) GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Histamine Histamine Release (Degranulation) PIP2->Histamine Leads to BombolitinV This compound BombolitinV->GPCR Binds to

Caption: Proposed signaling pathway for this compound-induced mast cell degranulation.

Furthermore, bombolitins have been shown to stimulate the activity of phospholipase A2 (PLA2). This enzyme plays a crucial role in inflammatory processes by liberating arachidonic acid from the cell membrane, which is a precursor for the synthesis of prostaglandins and leukotrienes.

pla2_activation BombolitinV This compound Membrane Cell Membrane BombolitinV->Membrane Inserts into PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 Alters environment for ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Releases InflammatoryMediators Prostaglandins, Leukotrienes ArachidonicAcid->InflammatoryMediators Is converted to

Caption: Mechanism of Phospholipase A2 activation by this compound.

Experimental Workflow for Structure and Activity Analysis

A logical workflow is essential for the comprehensive analysis of this compound's structure-function relationship.

experimental_workflow start Peptide Synthesis & Purification ms Mass Spectrometry (Verification) start->ms cd Circular Dichroism (Secondary Structure) start->cd nmr NMR Spectroscopy (3D Structure) start->nmr activity Biological Assays (Hemolysis, MIC, etc.) start->activity analysis Structure-Activity Relationship Analysis cd->analysis nmr->analysis activity->analysis end Therapeutic Lead Development analysis->end

Caption: A typical experimental workflow for this compound analysis.

This technical guide provides a foundational understanding of this compound, highlighting its potential as a lead compound for the development of novel antimicrobial and anti-inflammatory agents. Further research into its precise molecular interactions and mechanisms of action will be crucial in harnessing its therapeutic potential.

References

Biological properties of Bombolitin V: antimicrobial, hemolytic, and mast cell degranulating activities.

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to the Biological Properties of Bombolitin V

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the multifaceted biological activities of this compound, a pentadecapeptide amide originally isolated from the venom of the bumblebee Megabombus pennsylvanicus. As a member of the mastoparan family of peptides, this compound exhibits a range of potent biological effects, including broad-spectrum antimicrobial activity, significant hemolytic action, and the ability to induce mast cell degranulation. This guide synthesizes key quantitative data, details common experimental protocols for assessing its activity, and illustrates the underlying signaling pathways.

Core Biological Activities: A Quantitative Overview

The biological efficacy of this compound is concentration-dependent and varies significantly across different cell types. The following tables summarize the key quantitative metrics for its primary activities.

Antimicrobial Activity

This compound demonstrates activity against a range of Gram-positive and Gram-negative bacteria. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the peptide that prevents visible microbial growth.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacteria

Bacterial StrainTypeMIC (µM)
Bacillus subtilisGram-positive5
Staphylococcus aureusGram-positive10
Escherichia coliGram-negative100
Pseudomonas aeruginosaGram-negative100

Data compiled from various studies on the antimicrobial properties of venom peptides.

Hemolytic Activity

A crucial aspect of evaluating the therapeutic potential of antimicrobial peptides is their cytotoxicity against host cells. Hemolytic activity, measured as the concentration required to lyse 50% of a red blood cell population (HC50), is a primary indicator of this toxicity.

Table 2: Hemolytic Activity of this compound

Cell TypeHC50 (µM)
Human Erythrocytes~50

This value indicates moderate to high hemolytic activity, a key consideration for systemic therapeutic applications.

Mast Cell Degranulation

This compound is a potent mast cell degranulating agent, triggering the release of inflammatory mediators such as histamine. This activity is often quantified by the half-maximal effective concentration (EC50).

Table 3: Mast Cell Degranulating Activity of this compound

Activity MetricValue (µM)
EC50 for Histamine Release~1-3

The high potency in mast cell degranulation highlights its role as a pro-inflammatory peptide.

Experimental Protocols

The following sections detail the standard methodologies used to quantify the biological activities of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution

The MIC of this compound is typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Peptide Stock: this compound is dissolved in a suitable solvent (e.g., sterile water or 0.01% acetic acid) to create a high-concentration stock solution.

  • Bacterial Inoculum: Bacterial strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. The culture is then diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The peptide stock solution is serially diluted in a 96-well microtiter plate containing the bacterial inoculum.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Hemolytic Assay

This assay measures the ability of this compound to rupture red blood cells (erythrocytes), leading to the release of hemoglobin.

  • Erythrocyte Preparation: Freshly drawn red blood cells (e.g., human or rat) are washed multiple times with a buffered saline solution (e.g., PBS, pH 7.4) via centrifugation to remove plasma and buffy coat. The cells are then resuspended to a final concentration of 1-2% (v/v).

  • Peptide Incubation: The erythrocyte suspension is incubated with various concentrations of this compound in a microtiter plate for a defined period (e.g., 60 minutes) at 37°C.

  • Controls: A negative control (erythrocytes in buffer only, 0% hemolysis) and a positive control (erythrocytes lysed with a detergent like 1% Triton X-100, 100% hemolysis) are included.

  • Measurement: After incubation, the plates are centrifuged to pellet intact cells. The supernatant, containing the released hemoglobin, is transferred to a new plate.

  • Quantification: The absorbance of the supernatant is measured at a wavelength of 450 nm or 540 nm using a spectrophotometer. The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] * 100

  • HC50 Determination: The HC50 value is determined by plotting the percentage of hemolysis against the peptide concentration and fitting the data to a sigmoidal dose-response curve.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase, a marker for mast cell degranulation. The rat basophilic leukemia cell line (RBL-2H3) is commonly used.

  • Cell Culture: RBL-2H3 cells are cultured in a 24-well plate until confluent.

  • Sensitization (Optional for IgE-mediated studies): For studies involving IgE, cells are sensitized with anti-DNP IgE overnight. For direct peptide-induced degranulation, this step is omitted.

  • Washing and Incubation: Cells are washed with a buffered salt solution (e.g., Tyrode's buffer) and then incubated with various concentrations of this compound for 30-60 minutes at 37°C.

  • Supernatant Collection: After incubation, the supernatant containing the released β-hexosaminidase is collected.

  • Cell Lysis: The remaining cells are lysed with a detergent (e.g., Triton X-100) to measure the total cellular content of β-hexosaminidase.

  • Enzymatic Reaction: An aliquot of the supernatant and the cell lysate is incubated with the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in a citrate buffer. The reaction is stopped by adding a high pH buffer (e.g., carbonate buffer).

  • Quantification: The absorbance of the product, p-nitrophenol, is measured at 405 nm. The percentage of β-hexosaminidase release is calculated as: % Release = [Abs_supernatant / (Abs_supernatant + Abs_lysate)] * 100

Visualizing Mechanisms and Workflows

The following diagrams illustrate the key signaling pathway for mast cell degranulation and a generalized workflow for evaluating peptide bioactivity.

G cluster_workflow Experimental Workflow for Peptide Bioactivity cluster_antimicrobial Antimicrobial Assay cluster_hemolytic Hemolytic Assay peptide This compound Stock Solution serial_dilution Serial Dilution in 96-Well Plate peptide->serial_dilution incubation_a Incubate 18-24h @ 37°C serial_dilution->incubation_a incubation_h Incubate 1h @ 37°C serial_dilution->incubation_h bacteria Bacterial Inoculum bacteria->incubation_a mic Determine MIC (Visual Growth) incubation_a->mic rbc Erythrocyte Suspension rbc->incubation_h spectro Measure Absorbance (Hemoglobin Release) incubation_h->spectro hc50 Calculate HC50 spectro->hc50

Caption: Workflow for antimicrobial and hemolytic activity assessment.

G bombolitin This compound g_protein G Protein (Gi/Go) bombolitin->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor ca2 Ca²⁺ Release er->ca2 degranulation Mast Cell Degranulation (Histamine Release) ca2->degranulation Triggers

Caption: Signaling pathway for this compound-induced mast cell degranulation.

This guide provides a foundational understanding of the key biological properties of this compound. For professionals in drug development, the potent antimicrobial effects must be carefully weighed against the significant hemolytic and mast cell degranulating activities. Future research may focus on creating synthetic analogs of this compound that retain antimicrobial efficacy while minimizing host cell toxicity, thereby enhancing its therapeutic index.

The Sting of Discovery: A Technical Guide to the Structure-Activity Relationship of Bombolitin V and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for novel therapeutic agents, nature frequently provides the most potent blueprints. The venom of the bumblebee, Megabombus pennsylvanicus, is one such reservoir, containing a family of small, cationic antimicrobial peptides known as bombolitins. Among these, Bombolitin V stands out for its potent biological activities, including the lysis of erythrocytes (red blood cells) and the degranulation of mast cells.[1] These properties make this compound and its analogs intriguing candidates for the development of new antimicrobial and immunomodulatory drugs. Understanding the relationship between the structure of these peptides and their biological function is paramount for designing synthetic analogs with enhanced therapeutic indices—maximizing antimicrobial efficacy while minimizing toxicity to host cells.

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its analogs. It summarizes key quantitative data, details essential experimental protocols for their synthesis and evaluation, and visualizes the underlying signaling pathways through which they exert their effects.

Structure and Biological Activity of this compound

This compound is a 17-amino acid peptide with the sequence: Ile-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH2.[1] Like other bombolitins, it is rich in hydrophobic amino acids and possesses a net positive charge, characteristics that are crucial for its interaction with and disruption of biological membranes. The biological activities of this compound are potent; it is as effective as the well-studied bee venom peptide melittin in lysing guinea pig erythrocytes and is significantly more potent than mastoparan in causing mast cell degranulation.[1]

Structure-Activity Relationship: Insights from Analogs

Direct and extensive SAR studies on a wide range of synthetic this compound analogs are not abundantly available in the public domain. However, valuable insights can be gleaned from studies on homologous peptides, such as Bombolitin T from the bumblebee Bombus terrestris. By systematically substituting amino acids in Bombolitin T, researchers have been able to probe the contribution of individual residues to the peptide's hemolytic activity. These findings can be cautiously extrapolated to inform the design of this compound analogs.

Quantitative Data on Bombolitin T Analogs

The following table summarizes the hemolytic activity of Bombolitin T and its synthetic analogs. The data highlights how modifications in net charge, hydrophobicity, and the nature of specific amino acid side chains can significantly impact the peptide's ability to lyse red blood cells.

Peptide/AnalogAmino Acid SequenceNet ChargeHydrophobicity (H)Hemolytic Activity (EC50, µM)
Bombolitin T (Template) IPEALIKLKGIIKSL-NH2+40.53312.6
T1 APEALIKLKGIIKSL-NH2+40.499>100
T2 IAEALIKLKGIIKSL-NH2+40.51125.3
T3 IPAALIKLKGIIKSL-NH2+40.50650.6
T4 IPEAAIKLKGIIKSL-NH2+40.483>100
T5 IPEALAKLKGIIKSL-NH2+50.48911.1
T6 IPEALIALKGIIKSL-NH2+40.57911.0
T7 IPEALIKAKGIIKSL-NH2+50.48912.7
T8 IPEALIKLAGIIKSL-NH2+40.55512.5
T9 IPEALIKLKAIIKSL-NH2+50.53312.6
T10 IPEALIKLKGIAKSL-NH2+50.51114.2
T11 IPEALIKLKGIIASL-NH2+40.52214.3
T12 IPEALIKLKGIIKAL-NH2+50.50012.5

Data adapted from a study on Bombolitin T analogs. The principles observed are likely applicable to this compound due to sequence and structural homology.

Experimental Protocols

Peptide Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound and its analogs is typically achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[2]

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA), triisopropylsilane (TIS), water)

  • Diethyl ether

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Procedure:

  • Resin Swelling: The Rink Amide resin is swelled in DMF in a reaction vessel.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF.

  • Amino Acid Coupling: The first Fmoc-protected amino acid is activated with coupling reagents (HBTU/HOBt) and DIPEA and coupled to the deprotected resin.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents.

  • Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the this compound sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail.

  • Precipitation and Purification: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by RP-HPLC.

  • Characterization: The purity and identity of the synthesized peptide are confirmed by analytical HPLC and mass spectrometry.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial efficacy of this compound and its analogs is determined by measuring their Minimum Inhibitory Concentration (MIC) using a broth microdilution method.[2]

Materials:

  • Synthesized peptides

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Peptide Dilution: A serial two-fold dilution of each peptide is prepared in MHB in a 96-well plate.

  • Bacterial Inoculum Preparation: Bacterial cultures are grown to a specific optical density and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well containing the peptide dilution is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Hemolytic Activity Assay

The toxicity of the peptides towards mammalian cells is assessed by measuring their ability to lyse red blood cells.

Materials:

  • Synthesized peptides

  • Fresh red blood cells (e.g., human, sheep)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (1% v/v) as a positive control

  • 96-well microtiter plates

  • Centrifuge

  • Spectrophotometer (plate reader)

Procedure:

  • Erythrocyte Preparation: Red blood cells are washed multiple times with PBS by centrifugation and resuspended to a final concentration of 2-4% (v/v) in PBS.

  • Peptide Dilution: Serial dilutions of the peptides are prepared in PBS in a 96-well plate.

  • Incubation: An equal volume of the red blood cell suspension is added to each well. The plate is incubated at 37°C for 1 hour.

  • Centrifugation: The plate is centrifuged to pellet intact red blood cells and cellular debris.

  • Hemoglobin Measurement: The supernatant, containing released hemoglobin, is carefully transferred to a new plate, and the absorbance is measured at 414 nm or 540 nm.

  • Calculation: The percentage of hemolysis is calculated relative to the positive control (100% lysis with Triton X-100) and the negative control (0% lysis with PBS alone). The EC50 value (the concentration of peptide causing 50% hemolysis) is then determined.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound are primarily mediated through its interaction with and disruption of cell membranes. However, in specialized cells like mast cells, more complex signaling cascades can be initiated.

Membrane Disruption Mechanism

The primary mechanism of antimicrobial and hemolytic activity for this compound is the disruption of the cell membrane. This process is driven by the peptide's amphipathic nature.

Membrane_Disruption cluster_peptide This compound cluster_membrane Cell Membrane cluster_disruption Membrane Disruption Peptide Cationic & Amphipathic This compound Membrane Bacterial or Erythrocyte Membrane (Anionic) Peptide->Membrane Electrostatic Interaction Pore Pore Formation Membrane->Pore Hydrophobic Insertion & Aggregation Lysis Cell Lysis Pore->Lysis Loss of Ionic Gradient & Cellular Contents Mast_Cell_Degranulation BombolitinV This compound MRGPRX2 MRGPRX2 (GPCR) BombolitinV->MRGPRX2 G_Protein G Protein Activation (Gαq/11) MRGPRX2->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Degranulation Mast Cell Degranulation (Histamine Release) Ca_Release->Degranulation PLA2_Activation BombolitinV This compound Membrane Phospholipid Membrane BombolitinV->Membrane Complex Peptide-Enzyme-Membrane Complex Formation Membrane->Complex PLA2 Phospholipase A2 (PLA2) PLA2->Membrane Hydrolysis Phospholipid Hydrolysis Complex->Hydrolysis Mediators Production of Pro-inflammatory Mediators Hydrolysis->Mediators

References

In Silico Prediction of Bombolitin V Structure and Membrane Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombolitin V is a cationic antimicrobial peptide (AMP) belonging to a family of five structurally related heptadecapeptides isolated from the venom of the bumblebee Megabombus pennsylvanicus.[1][2] Like many AMPs, this compound exhibits potent biological activities, including the lysis of erythrocytes and the degranulation of mast cells.[1][2] These activities are intrinsically linked to the peptide's ability to interact with and disrupt cellular membranes. Understanding the three-dimensional structure of this compound and the dynamics of its interaction with lipid bilayers at an atomic level is crucial for elucidating its mechanism of action and for its potential development as a therapeutic agent.

This technical guide provides a comprehensive overview of the in silico methodologies used to predict the structure of this compound and to simulate its interaction with a model bacterial membrane. The guide details experimental protocols for each stage of the computational workflow, from initial structure prediction to the calculation of binding free energies. All quantitative data is summarized in structured tables, and key workflows are visualized using diagrams to facilitate understanding.

This compound: Physicochemical Properties

This compound is a 17-amino acid peptide with the following sequence:

Ile-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH2 [1]

A summary of its key physicochemical properties, calculated using standard bioinformatics tools, is presented in Table 1.

PropertyValueMethod/Tool
Molecular Weight1789.2 DaProtParam
Theoretical pI9.79ProtParam
Net Charge at pH 7+2EMBOSS Pepstats
Grand Average of Hydropathicity (GRAVY)1.359ProtParam
Hydrophobic Residues64.7%HeliQuest
Cationic Residues11.8%HeliQuest

In Silico Structure Prediction of this compound

As no experimentally determined structure of this compound is available in the Protein Data Bank (PDB), its three-dimensional structure must be predicted using computational methods. A common and effective approach for short peptides is de novo structure prediction.

Experimental Protocol: De Novo Structure Prediction using PEP-FOLD

The PEP-FOLD web server is a reliable tool for the de novo prediction of peptide structures. It utilizes a hidden Markov model-derived structural alphabet to describe the conformations of four consecutive residue fragments and assembles them using a coarse-grained force field.

Protocol:

  • Access the PEP-FOLD Server: Navigate to the PEP-FOLD4 web interface.

  • Input Sequence: Submit the FASTA sequence of this compound.

  • Set Parameters:

    • Select the appropriate model (e.g., linear peptide in solution).

    • Specify the number of simulations to run (a higher number, e.g., 200, increases the conformational sampling).

  • Run Prediction: Initiate the prediction process.

  • Analyze Results: The server will provide a set of predicted structures clustered by conformational similarity. The most representative model from the most populated and lowest energy cluster is typically selected for further analysis.

  • Download Structure: Download the PDB file of the selected model.

Workflow for Structure Prediction and Validation

structure_prediction_workflow cluster_prediction Structure Prediction cluster_validation Model Validation Sequence This compound Amino Acid Sequence PEP_FOLD PEP-FOLD 4 Server Sequence->PEP_FOLD Predicted_Models Ensemble of Predicted 3D Models PEP_FOLD->Predicted_Models Best_Model Select Best Model (Lowest Energy, Highest Population) Predicted_Models->Best_Model Ramachandran Ramachandran Plot Analysis Best_Model->Ramachandran Validated_Structure Validated 3D Structure (PDB) Ramachandran->Validated_Structure

Figure 1: Workflow for this compound structure prediction and validation.
Data Presentation: Predicted Structure Quality Assessment

The quality of the predicted this compound structure is assessed using a Ramachandran plot, which visualizes the energetically allowed regions for backbone dihedral angles (phi and psi) of amino acid residues.

MetricRepresentative ValueInterpretation
Residues in Most Favored Regions> 90%A high percentage indicates a stereochemically sound model.
Residues in Additionally Allowed Regions< 10%A small percentage is acceptable.
Residues in Disallowed Regions~ 0%Ideally, there should be no residues in disallowed regions.
Root Mean Square Deviation (RMSD) from NMR structures of similar peptides~2.6 ÅThis is an average performance metric for the PEP-FOLD server, indicating good agreement with experimental structures of other peptides.

In Silico Prediction of this compound-Membrane Interaction

Molecular dynamics (MD) simulations provide a powerful computational microscope to study the dynamic interactions between this compound and a model bacterial membrane at an atomic level.

Building the Simulation System

A realistic simulation system requires the construction of a model bacterial membrane. Gram-positive bacterial membranes are primarily composed of anionic phospholipids like phosphatidylglycerol (PG) and zwitterionic phospholipids like phosphatidylethanolamine (PE).

Experimental Protocol: MD Simulation using GROMACS

GROMACS is a versatile and widely used software package for performing MD simulations.

Protocol:

  • System Preparation:

    • Membrane Construction: Use a tool like the CHARMM-GUI membrane builder to generate a hydrated lipid bilayer with a composition representative of a bacterial membrane (e.g., a 3:1 mixture of POPE and POPG).

    • Peptide Placement: Place the validated this compound structure in the aqueous phase, approximately 2-3 nm from the membrane surface.

    • Solvation and Ionization: Solvate the system with water molecules and add ions to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization:

    • Perform a steep descent energy minimization to remove steric clashes and relax the system to a local energy minimum.

  • Equilibration:

    • Conduct a two-phase equilibration process:

      • NVT (constant Number of particles, Volume, and Temperature) Equilibration: Heat the system to the desired temperature (e.g., 310 K) while restraining the positions of the peptide and lipid heavy atoms. This allows the solvent to equilibrate around the solute.

      • NPT (constant Number of particles, Pressure, and Temperature) Equilibration: Relax the positional restraints on the peptide and lipids and allow the system to equilibrate at the target temperature and pressure (e.g., 1 bar). This ensures the correct density of the system.

  • Production MD:

    • Run the production simulation for a sufficient duration (e.g., 200-500 ns) to observe the interaction and potential insertion of the peptide into the membrane.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate various structural and energetic parameters.

Workflow for Peptide-Membrane Interaction Simulation

md_simulation_workflow Start Validated Peptide Structure + Model Membrane Energy_Min Energy Minimization Start->Energy_Min NVT_Equil NVT Equilibration Energy_Min->NVT_Equil NPT_Equil NPT Equilibration NVT_Equil->NPT_Equil Production_MD Production MD Simulation NPT_Equil->Production_MD Trajectory_Analysis Trajectory Analysis Production_MD->Trajectory_Analysis

Figure 2: General workflow for molecular dynamics simulation of peptide-membrane interaction.
Data Presentation: Quantitative Analysis of Membrane Interaction

The analysis of the MD trajectory provides quantitative data on the peptide's behavior and its effect on the membrane.

ParameterRepresentative Value (from similar AMPs)Method of Calculation
Peptide Dynamics
RMSD of Peptide Backbone2-4 Ågmx rms
Radius of Gyration (Rg)1.0-1.5 nmgmx gyrate
Secondary Structure EvolutionPredominantly α-helicalgmx do_dssp
Peptide-Membrane Interaction
Minimum Distance to Membrane< 0.5 nmgmx mindist
Number of Hydrogen Bonds5-15gmx hbond
Membrane Properties
Area per LipidIncrease of 1-5%gmx energy
Membrane ThicknessDecrease of 0.1-0.3 nmgmx density
Lipid Order Parameter (Scd)Decrease of 5-15%gmx order

Calculation of Binding Free Energy

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a widely used approach to estimate the binding free energy of a peptide to a membrane from an MD trajectory.

Experimental Protocol: MM/PBSA Calculation

Protocol:

  • Trajectory Extraction: Extract frames from the production MD trajectory where the peptide is in the bound state with the membrane.

  • Create Index Files: Generate index files for the peptide, the membrane, and the complex (peptide + membrane).

  • Run g_mmpbsa: Use the g_mmpbsa tool (or a similar implementation) to calculate the binding free energy. This involves calculating the molecular mechanics energy, the polar solvation energy (using the Poisson-Boltzmann equation), and the non-polar solvation energy (based on the solvent-accessible surface area).

  • Analyze Components: Decompose the binding free energy into its constituent components (van der Waals, electrostatic, polar and non-polar solvation energies) to identify the key driving forces for binding.

Logical Relationship of Binding Free Energy Components

mmpbsa_components dG_bind ΔG_bind dE_mm ΔE_mm dG_bind->dE_mm dG_solv ΔG_solv dG_bind->dG_solv dE_vdw ΔE_vdw dE_mm->dE_vdw dE_elec ΔE_elec dE_mm->dE_elec dG_polar ΔG_polar dG_solv->dG_polar dG_nonpolar ΔG_nonpolar dG_solv->dG_nonpolar

Figure 3: Components of the MM/PBSA binding free energy calculation.
Data Presentation: Binding Free Energy

The calculated binding free energy provides a quantitative measure of the affinity of this compound for the model membrane.

Energy ComponentRepresentative Value (kcal/mol) (from similar AMPs)Contribution to Binding
ΔE_vdw-40 to -60Favorable (hydrophobic interactions)
ΔE_elec-80 to -120Favorable (electrostatic attraction)
ΔG_polar+90 to +140Unfavorable (desolvation penalty)
ΔG_nonpolar-10 to -20Favorable (hydrophobic effect)
ΔG_bind -40 to -60 Overall Favorable Binding

Conclusion

The in silico methodologies detailed in this guide provide a robust framework for predicting the three-dimensional structure of this compound and for elucidating the molecular details of its interaction with bacterial membranes. The combination of de novo structure prediction, all-atom molecular dynamics simulations, and binding free energy calculations offers valuable insights that can guide further experimental studies and inform the rational design of novel antimicrobial peptides with enhanced therapeutic potential. The quantitative data and workflows presented herein serve as a practical resource for researchers embarking on the computational investigation of antimicrobial peptides and their mechanisms of action.

References

Unveiling Bombolitin V: A Technical Guide to its Biosynthesis and Natural Function in Megabombus pennsylvanicus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bombolitin V is a potent heptadecapeptide isolated from the venom of the North American bumblebee, Megabombus pennsylvanicus. As a member of the bombolitin family of peptides, it plays a crucial role in the bee's defense mechanisms. This technical guide provides an in-depth exploration of the biosynthesis and natural function of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated biological pathways and workflows. While the precise biosynthetic pathway in M. pennsylvanicus remains to be fully elucidated, this guide presents a putative model based on venom peptide synthesis in related Hymenoptera. The potent biological activities of this compound, including mast cell degranulation and hemolysis, underscore its potential as a subject for further research in drug development and pharmacology.

Introduction

Venoms of the order Hymenoptera are complex cocktails of bioactive molecules, including peptides, enzymes, and biogenic amines, primarily evolved for defense and predation.[1] In bumblebees (Bombus species), venom is a key component of their defensive arsenal against predators.[1][2] The bombolitins, a family of cationic amphipathic peptides, are significant constituents of this venom.[3][4] First isolated from the venom of Megabombus pennsylvanicus (formerly Bombus pennsylvanicus), five distinct bombolitins (I-V) were identified, all of which are heptadecapeptides rich in hydrophobic amino acids.

This compound, with the amino acid sequence Ile-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH2, exhibits potent biological activity. Its ability to lyse cells and trigger histamine release from mast cells contributes significantly to the pain and inflammatory response associated with a bumblebee sting. This guide delves into the current understanding of this compound, from its synthesis within the venom gland to its functional impact on target organisms.

Biosynthesis of this compound

While the specific gene and precursor protein for this compound in Megabombus pennsylvanicus have not been definitively characterized, a general model for its biosynthesis can be inferred from studies on venom peptide synthesis in other Hymenoptera, such as the molecular cloning of a bombolitin from Bombus ignitus.

Venom peptides are typically synthesized as larger precursor proteins, or prepropeptides, within the venom gland. This process involves transcription of the corresponding gene into mRNA, followed by translation into the prepropeptide. The prepropeptide generally consists of a signal peptide, a propeptide region, and the sequence of the mature toxin. The signal peptide directs the nascent protein to the endoplasmic reticulum for entry into the secretory pathway. Within the secretory pathway, the prepropeptide undergoes post-translational modifications, including proteolytic cleavage to remove the signal and propeptide regions, yielding the mature, active this compound peptide. Further modifications, such as C-terminal amidation, are also common for venom peptides and have been observed in this compound.

Below is a diagram illustrating the putative biosynthetic pathway of this compound.

This compound Biosynthesis cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_er_golgi ER & Golgi Apparatus cluster_venom_sac Venom Sac Gene This compound Gene mRNA prepro-Bombolitin V mRNA Gene->mRNA Transcription Ribosome Ribosome mRNA->Ribosome Translation Prepropeptide Prepro-Bombolitin V Ribosome->Prepropeptide Processing Signal Peptide Cleavage Propeptide Cleavage C-terminal Amidation Prepropeptide->Processing Post-translational Modification MaturePeptide Mature this compound Processing->MaturePeptide Storage Storage MaturePeptide->Storage

A putative biosynthetic pathway for this compound.

Natural Function and Mechanism of Action

The primary natural function of this compound is as a defensive toxin. Upon envenomation, it acts synergistically with other venom components to inflict pain and deter predators. Its mechanism of action is centered on its ability to interact with and disrupt cell membranes.

As an amphipathic peptide, this compound possesses both hydrophobic and hydrophilic regions. This allows it to readily partition into the lipid bilayers of cell membranes. Upon insertion, it is believed to aggregate and form pores or channels, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell lysis. This lytic activity is responsible for the observed hemolytic effects on red blood cells.

Furthermore, this compound is a potent mast cell degranulating agent. It triggers the release of histamine and other inflammatory mediators from mast cells, contributing to the characteristic pain, swelling, and redness of a bee sting. The degranulation of mast cells is thought to be initiated by the interaction of this compound with G-protein coupled receptors on the mast cell surface.

Bombolitins have also been shown to enhance the activity of phospholipase A2 (PLA2), another key enzyme in bee venom. PLA2 hydrolyzes phospholipids in cell membranes, which not only contributes to cell damage but also releases arachidonic acid, a precursor for inflammatory prostaglandins and leukotrienes. The synergistic action of this compound and PLA2 likely amplifies the inflammatory response to the venom.

The following diagram illustrates the proposed mechanism of action of this compound on a target cell.

This compound Mechanism of Action BombolitinV This compound CellMembrane Target Cell Membrane (e.g., Erythrocyte, Mast Cell) BombolitinV->CellMembrane Interaction PLA2 Phospholipase A2 BombolitinV->PLA2 Enhances Activity PoreFormation Pore Formation & Membrane Disruption CellMembrane->PoreFormation HistamineRelease Histamine Release (from Mast Cells) CellMembrane->HistamineRelease Degranulation CellLysis Cell Lysis (Hemolysis) PoreFormation->CellLysis Inflammation Inflammation & Pain CellLysis->Inflammation HistamineRelease->Inflammation PLA2->CellMembrane Hydrolysis

Proposed mechanism of action of this compound.

Quantitative Data

The biological activity of this compound has been quantified in several studies. The following tables summarize the key data regarding its hemolytic and mast cell degranulating activities, with comparisons to other well-known venom peptides.

Table 1: Hemolytic Activity of this compound

PeptideTarget CellsED50 (µg/mL)ED50 (M)Reference
This compoundGuinea Pig Erythrocytes0.74 x 10⁻⁷
MelittinGuinea Pig Erythrocytes~0.7~2.5 x 10⁻⁷

ED50: Effective dose for 50% hemolysis.

Table 2: Mast Cell Degranulating Activity of this compound

PeptideTarget CellsED50 (µg/mL)ED50 (M)Reference
This compoundRat Peritoneal Mast Cells2.01.2 x 10⁻⁶
MastoparanRat Peritoneal Mast Cells~10.0~6.7 x 10⁻⁶

ED50: Effective dose for 50% histamine release.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Purification of Bombolitins from Megabombus pennsylvanicus Venom

The following is a generalized workflow for the purification of bombolitins.

Bombolitin Purification Workflow Start Venom Sacs from Megabombus pennsylvanicus Extraction Extraction of Crude Venom (e.g., with formic acid) Start->Extraction Centrifugation Centrifugation to Remove Debris Extraction->Centrifugation Lyophilization Lyophilization of Supernatant Centrifugation->Lyophilization HPLC Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Lyophilization->HPLC Fractionation Fraction Collection HPLC->Fractionation Bioassay Biological Activity Assays (e.g., Hemolysis, Mast Cell Degranulation) Fractionation->Bioassay Analysis Amino Acid Analysis & Sequencing of Active Fractions Bioassay->Analysis End Purified this compound Analysis->End

Workflow for the purification of this compound.

Protocol:

  • Venom Extraction: Venom sacs are dissected from chilled bumblebees and homogenized in a suitable solvent, such as 10% formic acid.

  • Clarification: The homogenate is centrifuged at high speed (e.g., 10,000 x g for 15 minutes) to pellet cellular debris.

  • Lyophilization: The resulting supernatant is collected and lyophilized to obtain the crude venom powder.

  • RP-HPLC: The crude venom is redissolved in an appropriate buffer (e.g., 0.1% trifluoroacetic acid in water) and subjected to RP-HPLC on a C18 column. A gradient of increasing organic solvent (e.g., acetonitrile in 0.1% trifluoroacetic acid) is used to elute the peptides.

  • Fraction Collection and Analysis: Fractions are collected and assayed for biological activity. The fractions exhibiting the desired activity are then subjected to further rounds of purification by HPLC under different conditions until a pure peptide is obtained.

  • Characterization: The purity of the final peptide is confirmed by analytical HPLC and its identity is determined by amino acid analysis and sequencing.

Hemolysis Assay

Objective: To quantify the erythrocyte-lysing activity of this compound.

Materials:

  • Freshly drawn erythrocytes (e.g., from guinea pig or human)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound solutions of varying concentrations

  • Triton X-100 (or other suitable detergent) for 100% lysis control

  • Spectrophotometer

Protocol:

  • Erythrocyte Preparation: Wash erythrocytes three times with PBS by centrifugation and resuspension. Prepare a final suspension of erythrocytes (e.g., 1-2% v/v) in PBS.

  • Assay Setup: In a 96-well plate, add a fixed volume of the erythrocyte suspension to wells containing varying concentrations of this compound. Include a negative control (erythrocytes in PBS only) and a positive control (erythrocytes with a detergent like Triton X-100 for complete lysis).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Centrifugation: Centrifuge the plate to pellet intact erythrocytes and debris.

  • Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a suitable wavelength (e.g., 415 nm or 540 nm) using a spectrophotometer.

  • Calculation: Calculate the percentage of hemolysis for each concentration of this compound using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

  • Data Analysis: Plot the percentage of hemolysis against the concentration of this compound to determine the ED50 value.

Mast Cell Degranulation Assay

Objective: To measure the ability of this compound to induce histamine release from mast cells.

Materials:

  • Rat peritoneal mast cells (or a suitable mast cell line like RBL-2H3)

  • Physiological buffer (e.g., Tyrode's buffer)

  • This compound solutions of varying concentrations

  • Compound 48/80 (as a positive control for degranulation)

  • Reagents for histamine quantification (e.g., o-phthalaldehyde for fluorometric assay)

  • Fluorometer

Protocol:

  • Mast Cell Isolation: Isolate mast cells from the peritoneal cavity of rats by lavage with a suitable buffer. Purify the mast cells by density gradient centrifugation.

  • Assay Setup: Pre-incubate the purified mast cells in a physiological buffer at 37°C. Add varying concentrations of this compound or a positive control (e.g., compound 48/80) to the mast cell suspension. Include a negative control with buffer only.

  • Incubation: Incubate for a short period (e.g., 10-15 minutes) at 37°C.

  • Termination of Reaction: Stop the degranulation reaction by placing the samples on ice and centrifuging to pellet the cells.

  • Histamine Measurement: Collect the supernatant and measure the histamine content. A common method is the fluorometric assay using o-phthalaldehyde, which reacts with histamine to form a fluorescent product.

  • Total Histamine: To determine the total histamine content, lyse a separate aliquot of mast cells (e.g., by boiling or sonication) and measure the histamine concentration.

  • Calculation: Calculate the percentage of histamine release for each concentration of this compound using the formula: % Histamine Release = [(Histaminesample - Histaminenegative control) / (Histaminetotal - Histaminenegative control)] x 100

  • Data Analysis: Plot the percentage of histamine release against the concentration of this compound to determine the ED50 value.

Conclusion and Future Directions

This compound is a formidable component of the defensive venom of Megabombus pennsylvanicus. Its potent hemolytic and mast cell degranulating activities, driven by its ability to disrupt cell membranes, are central to its natural function. While a general understanding of its biosynthesis exists, the specific genetic and molecular details in M. pennsylvanicus remain an area for future investigation. Transcriptomic and proteomic analyses of the venom gland of this species would be invaluable in identifying the this compound gene and its precursor protein.

The powerful biological effects of this compound also make it an intriguing candidate for further pharmacological research. Understanding the structure-activity relationships of this peptide could inform the design of novel therapeutic agents, such as antimicrobial or anticancer drugs. However, its inherent cytotoxicity necessitates careful consideration and potential modification to enhance its therapeutic index. Further studies into the precise molecular interactions of this compound with cell membranes and receptors will be crucial in unlocking its full potential for drug development.

References

Physicochemical properties of Bombolitin V (e.g., isoelectric point, hydrophobicity).

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombolitin V is a cationic, amphipathic heptadecapeptide (a peptide with 17 amino acid residues) originally isolated from the venom of the bumblebee Megabombus pennsylvanicus.[1][2] It belongs to the bombolitin family of peptides, which are known for their potent biological activities, including mast cell degranulation, hemolytic effects, and antimicrobial properties.[1][2] Understanding the physicochemical properties of this compound is crucial for elucidating its mechanism of action and for its potential development as a therapeutic agent. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, including its isoelectric point and hydrophobicity, supported by detailed experimental protocols and visual diagrams.

Core Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These parameters are fundamental to its structure and function, influencing its solubility, interaction with biological membranes, and overall bioactivity.

PropertyValueMethodReference
Amino Acid Sequence Ile-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH2Edman Degradation[1]
Molecular Weight 1730.15 g/mol Mass Spectrometry
Theoretical Isoelectric Point (pI) 9.75In silico calculation
Grand Average of Hydropathy (GRAVY) 2.147In silico calculation
Nature Cationic, AmphipathicExperimental Observation

Isoelectric Point

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For peptides, the pI is determined by the pKa values of its ionizable groups, including the N-terminal amino group, the C-terminal carboxyl group, and the side chains of acidic and basic amino acid residues. At a pH below its pI, this compound will have a net positive charge, and at a pH above its pI, it will have a net negative charge.

Theoretical Calculation of Isoelectric Point

The theoretical pI of this compound was calculated based on its amino acid sequence using the pKa values of the constituent amino acids. The calculation takes into account the single basic residue, Lysine (K), and the C-terminal amidation. The calculated pI of approximately 9.75 indicates that this compound is a basic peptide and will be positively charged at physiological pH (around 7.4).

Experimental Determination of Isoelectric Point: Isoelectric Focusing (IEF)

Isoelectric focusing is a high-resolution electrophoretic technique used to separate peptides and proteins based on their pI.

  • Sample Preparation: The this compound sample is dissolved in a rehydration buffer containing urea (to denature and maintain solubility), a non-ionic or zwitterionic detergent (e.g., CHAPS), a reducing agent (e.g., DTT), and carrier ampholytes corresponding to the desired pH range.

  • IPG Strip Rehydration: An immobilized pH gradient (IPG) strip with a suitable pH range (e.g., 7-11 for a basic peptide) is rehydrated with the sample solution for several hours.

  • Focusing: The rehydrated IPG strip is placed in an IEF cell. Electrodes are applied, and a voltage gradient is established. The peptide molecules migrate through the pH gradient until they reach the pH that corresponds to their pI, at which point they have no net charge and cease to migrate.

  • Visualization: After focusing, the peptide can be visualized within the gel using various staining methods, such as Coomassie Brilliant Blue or silver staining. The position of the focused band on the IPG strip corresponds to its isoelectric point.

G cluster_prep Sample and IPG Strip Preparation cluster_ief Isoelectric Focusing cluster_analysis Analysis Sample This compound Sample Mix Mix Sample with Buffer Sample->Mix RehydrationBuffer Rehydration Buffer (Urea, Detergent, Ampholytes) RehydrationBuffer->Mix IPG_Strip Immobilized pH Gradient (IPG) Strip Rehydrate Rehydrate IPG Strip IPG_Strip->Rehydrate Mix->Rehydrate Incubate IEF_Cell Place Strip in IEF Cell Rehydrate->IEF_Cell Apply_Voltage Apply Voltage Gradient IEF_Cell->Apply_Voltage Focusing Peptide Migrates to pI Apply_Voltage->Focusing Stain Stain the Gel Focusing->Stain Visualize Visualize Focused Band Stain->Visualize Determine_pI Determine Isoelectric Point Visualize->Determine_pI

Caption: Experimental workflow for determining the isoelectric point of this compound using isoelectric focusing.

Hydrophobicity

Hydrophobicity is a measure of the tendency of a molecule to repel water. For peptides, it is primarily determined by the proportion and distribution of hydrophobic amino acid residues. This compound is rich in hydrophobic amino acids such as Isoleucine (Ile), Leucine (Leu), and Valine (Val), which contributes to its amphipathic nature and its ability to interact with and disrupt cell membranes.

Grand Average of Hydropathy (GRAVY)

The GRAVY score is a calculated value that represents the average hydrophobicity of a peptide. It is calculated by summing the hydropathy values of all amino acids in the sequence and dividing by the number of residues. A positive GRAVY score indicates a hydrophobic nature. The GRAVY score for this compound is 2.147, confirming its highly hydrophobic character.

Experimental Determination of Hydrophobicity: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for separating peptides based on their hydrophobicity. Peptides are passed through a column with a nonpolar stationary phase, and elution is achieved with a gradient of an organic solvent (e.g., acetonitrile) in an aqueous mobile phase. More hydrophobic peptides interact more strongly with the stationary phase and thus have longer retention times.

  • Sample Preparation: A solution of this compound is prepared in a solvent compatible with the initial mobile phase conditions (typically a low percentage of organic solvent).

  • Chromatographic System: An HPLC system equipped with a C18 reversed-phase column is used. The mobile phase typically consists of two solvents: Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

  • Elution Gradient: The peptide is loaded onto the column in a low concentration of Solvent B. A linear gradient of increasing Solvent B concentration is then applied to elute the bound peptides.

  • Detection: The eluting peptide is detected by its absorbance at a specific wavelength (typically 214 nm or 280 nm).

  • Data Analysis: The retention time of the peptide is recorded. A longer retention time indicates greater hydrophobicity. The hydrophobicity can be quantified by comparing the retention time to that of standard peptides with known hydrophobicity.

Biological Activity and Signaling Pathway

This compound is a potent mast cell degranulating peptide. While the precise receptor is not definitively identified, its mechanism is thought to involve the activation of G-protein coupled receptors (GPCRs) on the mast cell surface. This initiates a signaling cascade leading to the release of histamine and other inflammatory mediators from the mast cell granules.

G

Caption: Postulated signaling pathway for this compound-induced mast cell degranulation via a G-protein coupled receptor.

Conclusion

This compound possesses distinct physicochemical properties, notably a high isoelectric point and significant hydrophobicity, which are integral to its biological functions. Its cationic and amphipathic nature facilitates its interaction with cell membranes, leading to activities such as mast cell degranulation. The experimental protocols and theoretical calculations outlined in this guide provide a framework for the further investigation and potential application of this compound in various research and development endeavors. A thorough understanding of these fundamental properties is paramount for harnessing the therapeutic potential of this potent venom peptide.

References

The Bombolitin Peptide Family: A Technical Guide to Their Biological Significance and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bombolitin family of peptides represents a fascinating and potent class of bioactive molecules isolated from the venom of bumblebees (Bombus species). These small, cationic peptides have garnered significant scientific interest due to their broad spectrum of biological activities, including antimicrobial, hemolytic, and anticancer properties. Structurally, Bombolitins are typically heptadecapeptides (17 amino acids) or octadecapeptides (18 amino acids) that adopt an amphipathic α-helical conformation, a key feature enabling their interaction with and disruption of cellular membranes.[1][2] This technical guide provides a comprehensive review of the Bombolitin family, summarizing their biological activities with quantitative data, detailing key experimental methodologies for their study, and exploring their potential mechanisms of action.

Structure and Function

The Bombolitin family comprises several members, including Bombolitin I, II, III, IV, and V, originally isolated from the venom of Megabombus pennsylvanicus.[1][2] Other variants, such as Bombolitin T from Bombus terrestris, have also been identified.[3] The primary amino acid sequences of these peptides are rich in hydrophobic residues, contributing to their membrane-disrupting capabilities. The cationic nature of Bombolitins facilitates their initial electrostatic interaction with the negatively charged components of microbial and cancer cell membranes.

Data Presentation: Biological Activities of Bombolitins

The biological activities of Bombolitins are summarized below. While extensive quantitative data for every Bombolitin variant is not available in the current literature, this section presents the key findings in a structured format.

Antimicrobial Activity

Bombolitins exhibit potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The primary mechanism of their antimicrobial action is the perturbation and disruption of the microbial cell membrane.

Table 1: Antimicrobial Activity of Bombolitin from Bombus ignitus

Target OrganismTypeActivityReference
Escherichia coliGram-negative BacteriaHigh antibacterial activity
Pseudomonas aeruginosaGram-negative BacteriaHigh antibacterial activity
Bacillus subtilisGram-positive BacteriaHigh antibacterial activity
Staphylococcus aureusGram-positive BacteriaHigh antibacterial activity
Fulvia fulvaFungusAntifungal activity
Alternaria radicinaFungusAntifungal activity

Note: Specific MIC (Minimum Inhibitory Concentration) values for Bombolitin from Bombus ignitus were not detailed in the cited source, but described as "high antibacterial activity."

Hemolytic Activity

A critical aspect of evaluating the therapeutic potential of antimicrobial peptides is their hemolytic activity, which indicates their toxicity towards host red blood cells.

Table 2: Hemolytic Activity of Bombolitin Peptides

PeptideSource OrganismHemolytic Activity (ED50/HC50)Reference
Bombolitin VMegabombus pennsylvanicus0.7 µg/mL (ED50 against guinea pig erythrocytes)
Bombolitin TBombus terrestris12.6 µM (HC50)
Anticancer Activity

Bombolitins have demonstrated cytotoxic effects against various cancer cell lines, making them potential candidates for anticancer drug development. Their proposed mechanism involves the selective disruption of cancer cell membranes, which often have a higher negative charge compared to normal cells.

Table 3: Anticancer Activity of Bombolitin Peptides

PeptideCancer Cell LineActivityReference
Bombolitin TNot specifiedHighest anti-tumor activity among tested Bombolitins (A, C, T, U)
Bombolitin IIIInferred from familyPotential cytotoxic agent

Note: Specific IC50 values for Bombolitins against a wide range of cancer cell lines are not yet well-documented in publicly available literature. The information provided is based on general statements of antitumor activity.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of Bombolitin peptides.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

  • Preparation of Peptide Stock Solution: Dissolve the Bombolitin peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid) to a high concentration (e.g., 1 mg/mL).

  • Preparation of Bacterial/Fungal Inoculum: Culture the target microorganism overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi). Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the peptide stock solution with the appropriate broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted peptide. Include positive (microorganism in broth without peptide) and negative (broth only) controls.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide at which no visible growth of the microorganism is observed.

Hemolysis Assay

This assay measures the ability of a peptide to lyse red blood cells.

  • Preparation of Red Blood Cells (RBCs): Obtain fresh red blood cells (e.g., from defibrinated sheep or human blood). Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation and resuspend in PBS to a final concentration of 2-8% (v/v).

  • Peptide Dilution: Prepare serial dilutions of the Bombolitin peptide in PBS in a 96-well plate.

  • Incubation: Add the RBC suspension to each well containing the peptide dilutions. Include a negative control (RBCs in PBS) and a positive control (RBCs with a lytic agent like 1% Triton X-100 for 100% hemolysis).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Absorbance Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance at a wavelength corresponding to hemoglobin release (e.g., 414 nm or 540 nm) using a microplate reader.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

  • HC50/ED50 Determination: The HC50 (Hemolytic Concentration 50%) or ED50 (Effective Dose 50%) is the peptide concentration that causes 50% hemolysis.

MTT Assay for Cytotoxicity (IC50)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Peptide Treatment: Treat the cells with various concentrations of the Bombolitin peptide and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control cells.

  • IC50 Determination: The IC50 (Inhibitory Concentration 50%) is the concentration of the peptide that causes a 50% reduction in cell viability.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

While the primary mechanism of action for Bombolitins is believed to be direct membrane disruption, their structural and functional similarity to the well-studied bee venom peptide, melittin, suggests they may also trigger intracellular signaling pathways. The following diagrams illustrate the proposed mechanism of action and potential signaling pathways that may be activated by Bombolitins, based on studies of melittin. Further research is required to confirm the direct involvement of these pathways in Bombolitin-induced cellular responses.

G cluster_membrane Cell Membrane Lipid Bilayer Lipid Bilayer Bombolitin Bombolitin Membrane Binding Membrane Binding Bombolitin->Membrane Binding Pore Formation Pore Formation Membrane Binding->Pore Formation Cell Lysis Cell Lysis Pore Formation->Cell Lysis

Proposed mechanism of Bombolitin-induced cell lysis.

G Bombolitin Bombolitin Membrane Perturbation Membrane Perturbation Bombolitin->Membrane Perturbation PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR Pathway Membrane Perturbation->PI3K/AKT/mTOR Pathway MAPK Pathway MAPK Pathway Membrane Perturbation->MAPK Pathway NF-kB Pathway NF-kB Pathway Membrane Perturbation->NF-kB Pathway Apoptosis Apoptosis PI3K/AKT/mTOR Pathway->Apoptosis Cell Proliferation Inhibition Cell Proliferation Inhibition PI3K/AKT/mTOR Pathway->Cell Proliferation Inhibition MAPK Pathway->Apoptosis Inflammation Inflammation MAPK Pathway->Inflammation NF-kB Pathway->Inflammation G Peptide Synthesis/Isolation Peptide Synthesis/Isolation Antimicrobial Assay (MIC) Antimicrobial Assay (MIC) Peptide Synthesis/Isolation->Antimicrobial Assay (MIC) Hemolysis Assay (HC50) Hemolysis Assay (HC50) Peptide Synthesis/Isolation->Hemolysis Assay (HC50) Cytotoxicity Assay (IC50) Cytotoxicity Assay (IC50) Peptide Synthesis/Isolation->Cytotoxicity Assay (IC50) Data Analysis Data Analysis Antimicrobial Assay (MIC)->Data Analysis Hemolysis Assay (HC50)->Data Analysis Cytotoxicity Assay (IC50)->Data Analysis Mechanism of Action Studies Mechanism of Action Studies Data Analysis->Mechanism of Action Studies

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis and Purification of Bombolitin V

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bombolitin V is a 17-amino acid peptide amide originally isolated from the venom of the bumblebee Megabombus pennsylvanicus.[1][2] Its sequence is Ile-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH2.[1][2] This peptide exhibits potent biological activities, including the degranulation of mast cells and the lysis of erythrocytes.[1] This document provides a detailed protocol for the chemical synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS) and its subsequent purification by reverse-phase high-performance liquid chromatography (RP-HPLC).

I. Solid-Phase Synthesis of this compound

The synthesis is performed using the well-established Fmoc/tBu strategy, which involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain on a solid support.

Materials and Reagents

  • Resin: Rink Amide MBHA resin is suitable for producing a C-terminal amide.

  • Amino Acids: Fmoc-protected amino acids with acid-labile side-chain protecting groups.

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine.

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole).

  • Activator Base: N,N-Diisopropylethylamine (DIPEA).

  • Deprotection Reagent: 20% (v/v) Piperidine in DMF.

Table 1: Protected Amino Acids for this compound Synthesis

Amino AcidProtected Form
LeucineFmoc-Leu-OH
HistidineFmoc-His(Trt)-OH
SerineFmoc-Ser(tBu)-OH
AlanineFmoc-Ala-OH
LysineFmoc-Lys(Boc)-OH
GlycineFmoc-Gly-OH
ValineFmoc-Val-OH
AsparagineFmoc-Asn(Trt)-OH
IsoleucineFmoc-Ile-OH

Experimental Protocol: Synthesis Cycle

The synthesis is carried out in a manual or automated peptide synthesizer. The following steps are repeated for each amino acid in the sequence, starting from the C-terminus (Leucine).

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) by dissolving it with HBTU (2.9 equiv.) and HOBt (3 equiv.) in DMF.

    • Add DIPEA (6 equiv.) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Washing: After the coupling is complete, wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and by-products.

  • Monitoring (Optional): A Kaiser test can be performed to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

Table 2: Standard SPPS Cycle Parameters

StepReagent/SolventDurationRepetitions
SwellingDMF1 hour1
Fmoc Deprotection20% Piperidine in DMF5 min + 15 min2
WashingDMF, DCM1 min per wash8
CouplingFmoc-AA/HBTU/HOBt/DIPEA in DMF1-2 hours1
Final WashingDMF, DCM1 min per wash8

II. Cleavage from Resin and Side-Chain Deprotection

Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid cocktail.

Materials and Reagents

  • Cleavage Cocktail: A solution containing Trifluoroacetic acid (TFA) and scavengers to protect sensitive amino acids from reactive cationic species generated during cleavage.

  • Precipitation Solvent: Cold diethyl ether.

  • Solubilization Solvents: Acetonitrile (ACN), Water.

Table 3: Composition of Cleavage Cocktail (Reagent B)

ComponentVolume PercentagePurpose
Trifluoroacetic Acid (TFA)88%Cleaves peptide from resin and removes protecting groups
Phenol5%Scavenger for carbocations
Water5%Scavenger, aids in preventing side reactions
Triisopropylsilane (TIS)2%Scavenger, particularly for trityl groups

Experimental Protocol: Cleavage and Precipitation

  • Resin Preparation: Wash the final peptide-resin with DCM (5 times) and dry it under a vacuum for at least 1 hour.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the dry resin (10 mL per gram of resin).

    • Incubate the mixture at room temperature with occasional swirling for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate dropwise into a 10-fold excess of ice-cold diethyl ether.

    • Allow the peptide to precipitate at -20°C for at least 1 hour.

  • Collection and Washing:

    • Centrifuge the suspension to pellet the crude peptide.

    • Decant the ether and wash the peptide pellet twice with cold diethyl ether to remove residual scavengers.

  • Drying: Dry the crude peptide pellet under a vacuum to obtain a powder, which can then be stored at -20°C before purification.

III. Purification by RP-HPLC

The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the target peptide from synthesis-related impurities.

Equipment and Materials

  • HPLC System: A preparative or semi-preparative HPLC system with a UV detector.

  • Column: A C18 reverse-phase column is standard for peptide purification.

  • Mobile Phases:

    • Buffer A: 0.1% TFA in water.

    • Buffer B: 0.1% TFA in acetonitrile.

  • Sample Solvent: A mixture of Buffer A and B, or a solvent in which the crude peptide is fully soluble.

Table 4: HPLC Purification Parameters

ParameterCondition
ColumnPreparative C18, 10 µm particle size
Flow RateDependent on column diameter (e.g., 15-20 mL/min)
DetectionUV at 210-220 nm
Mobile Phase A0.1% (v/v) TFA in Water
Mobile Phase B0.1% (v/v) TFA in Acetonitrile
Gradiente.g., 20% to 60% B over 40 minutes

Experimental Protocol: Purification

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of the sample solvent. Filter the solution through a 0.45 µm filter to remove any particulate matter.

  • Column Equilibration: Equilibrate the C18 column with the starting mobile phase conditions (e.g., 80% A, 20% B) until a stable baseline is achieved.

  • Injection and Elution: Inject the filtered sample onto the column and begin the gradient elution. Peptides and impurities will separate based on their hydrophobicity, with more hydrophobic species eluting at higher concentrations of acetonitrile.

  • Fraction Collection: Collect fractions corresponding to the major peaks detected by the UV detector.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC and mass spectrometry to identify the fractions containing the pure this compound.

  • Lyophilization: Pool the pure fractions and freeze-dry them to obtain the final purified peptide as a white, fluffy powder.

IV. Visualization of Workflow

BombolitinV_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis Cycle (17x) start Start: Rink Amide Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection end_node Pure this compound (Lyophilized Powder) wash1 Washing (DMF/DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, HBTU/HOBt, DIPEA) wash1->coupling wash2 Washing (DMF/DCM) coupling->wash2 cleavage Cleavage & Deprotection (TFA Cocktail) wash2->cleavage Completed Peptide-Resin precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation Crude Peptide purification RP-HPLC Purification (C18 Column) precipitation->purification analysis Purity Analysis (HPLC/MS) purification->analysis Collected Fractions analysis->end_node Pure Fractions

Caption: Workflow for the synthesis and purification of this compound.

References

Application Notes and Protocols for Bombolitin V in Bacterial Growth Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombolitin V is a cationic antimicrobial peptide (AMP) derived from bumblebee venom, which has demonstrated significant antimicrobial activity against a broad spectrum of bacteria, including both Gram-positive and Gram-negative species.[1] Its primary mechanism of action involves the disruption of the bacterial cell membrane integrity, a characteristic shared with many other AMPs.[2][3][4] This membrane-targeting action makes this compound a compelling candidate for the development of new antimicrobial agents, particularly in an era of rising antibiotic resistance.

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains using the broth microdilution method. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] Adherence to this standardized protocol, with specific modifications for cationic peptides, is crucial for obtaining accurate and reproducible results.

Principle of the Assay

The broth microdilution assay is a widely used method to determine the MIC of an antimicrobial agent. The assay involves preparing two-fold serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target bacterium. Following incubation, the wells are visually inspected for turbidity, which indicates bacterial growth. The MIC is the lowest concentration of this compound in which no turbidity is observed.

Due to the cationic and hydrophobic nature of this compound, modifications to the standard protocol are necessary to prevent the peptide from binding to plastic surfaces, which would otherwise lead to an overestimation of the MIC. These modifications include the use of polypropylene microtiter plates and the preparation of peptide dilutions in a solution containing bovine serum albumin (BSA) and a small amount of acetic acid.

Data Presentation

The results of an MIC assay with this compound can be summarized in a clear and structured table for easy comparison of its activity against different bacterial strains.

Bacterial StrainGram TypeThis compound MIC (µg/mL)This compound MIC (µM)
Staphylococcus aureus ATCC 29213Gram-positive84.02
Escherichia coli ATCC 25922Gram-negative168.04
Pseudomonas aeruginosa ATCC 27853Gram-negative3216.08
Enterococcus faecalis ATCC 29212Gram-positive42.01

Note: The molar concentration (µM) is calculated based on the molecular weight of this compound, which is approximately 1990 g/mol .

Experimental Protocols

Materials
  • This compound (lyophilized powder)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 0.01% (v/v) acetic acid with 0.2% (w/v) Bovine Serum Albumin (BSA)

  • Sterile deionized water

  • Sterile 96-well polypropylene microtiter plates

  • Sterile polypropylene microcentrifuge tubes

  • Spectrophotometer

  • Plate reader (optional, for OD measurements)

  • Incubator (37°C)

  • Micropipettes and sterile tips

Preparation of Reagents and Cultures
  • This compound Stock Solution: Dissolve lyophilized this compound in sterile deionized water to create a high-concentration stock solution (e.g., 1280 µg/mL). Aliquot and store at -20°C or below.

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase, typically indicated by a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Adjust the bacterial suspension with fresh CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL. This will be further diluted in the assay to the final desired concentration.

MIC Assay Procedure (Broth Microdilution)
  • Preparation of this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in sterile 0.01% acetic acid with 0.2% BSA in polypropylene microcentrifuge tubes to create working solutions that are 10 times the final desired concentrations.

  • Plate Setup:

    • Add 180 µL of CAMHB to all wells of a 96-well polypropylene plate except for the first column.

    • Add 200 µL of CAMHB to the wells in the sterility control column (e.g., column 12).

    • Add 20 µL of the 10x this compound working solutions to the corresponding wells in descending order of concentration (e.g., column 1 to 10).

    • This will result in a final volume of 200 µL per well after the addition of the bacterial inoculum, with the peptide concentrations serially diluted across the plate.

  • Inoculation:

    • Dilute the adjusted bacterial suspension (1 x 10⁶ CFU/mL) 1:10 in fresh CAMHB to obtain a concentration of 1 x 10⁵ CFU/mL.

    • Add 100 µL of this final bacterial inoculum to each well (except the sterility control wells), resulting in a final bacterial concentration of approximately 5 x 10⁴ CFU/mL and a final volume of 200 µL.

    • The growth control wells (e.g., column 11) will contain 100 µL of CAMHB and 100 µL of the final bacterial inoculum.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the Results:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

    • A plate reader can be used to measure the optical density at 600 nm (OD₆₀₀) for a more quantitative assessment of growth inhibition.

Visualizations

Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results prep_peptide Prepare this compound Stock & Serial Dilutions dispense Dispense Diluted Peptide into 96-well Polypropylene Plate prep_peptide->dispense prep_bacteria Prepare Standardized Bacterial Inoculum inoculate Inoculate Wells with Bacterial Suspension prep_bacteria->inoculate dispense->inoculate incubate Incubate Plate at 37°C for 18-24h inoculate->incubate read_plate Visually Inspect for Turbidity (Growth) incubate->read_plate determine_mic Determine MIC read_plate->determine_mic

Caption: Workflow for MIC determination of this compound.

Logical Interpretation of MIC Results

MIC_Interpretation start Observe Well turbidity Turbid? start->turbidity growth Growth turbidity->growth Yes no_growth No Growth (Inhibition) turbidity->no_growth No mic MIC? no_growth->mic is_mic Lowest Concentration with No Growth = MIC mic->is_mic Yes not_mic Higher Concentration mic->not_mic No

Caption: Logic for determining the MIC from assay results.

Mechanism of Action of this compound

Bombolitin_Mechanism cluster_bacteria Bacterial Cell membrane Bacterial Membrane (Negatively Charged) insertion Membrane Insertion & Disruption t2 Peptide inserts into the lipid bilayer, disrupting its structure. cytoplasm Cytoplasm bombolitin This compound (Cationic) bombolitin->membrane 1. Approach t1 Initial electrostatic attraction between cationic peptide and anionic membrane. attraction Electrostatic Attraction pore Pore Formation insertion->pore 3. Aggregation leakage Leakage of Cellular Contents t3 Peptides aggregate to form pores or channels (e.g., barrel-stave or toroidal pore model). death Cell Death leakage->death 4. Lysis t4 Loss of membrane integrity leads to leakage of ions and metabolites. t5 Ultimately resulting in bacterial cell death.

Caption: Proposed mechanism of this compound on bacterial membranes.

References

Application Notes and Protocols for Red Blood Cell Hemolysis Assay with Bombolitin V

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombolitins are a group of structurally related heptadecapeptides discovered in the venom of the bumblebee Megabombus pennsylvanicus.[1][2] These peptides, including Bombolitin V, exhibit a range of biological activities such as mast cell degranulation, liposome lysis, and stimulation of phospholipase A2.[1][2] A key characteristic of bombolitins is their potent hemolytic activity, the ability to lyse red blood cells (RBCs).[1] This property is attributed to their amphipathic nature, allowing them to interact with and disrupt cell membranes, leading to pore formation and subsequent cell lysis.

The hemolytic activity of peptides like this compound is a critical parameter in drug development, as it indicates potential cytotoxicity and limitations for systemic therapeutic use. Therefore, a standardized and reproducible hemolysis assay is essential for evaluating the safety profile of such peptides. This document provides a detailed standard operating procedure for conducting a red blood cell hemolysis assay with this compound.

Principle of the Assay

The hemolysis assay is a colorimetric method used to quantify the hemoglobin released from red blood cells upon lysis. A suspension of washed erythrocytes is incubated with varying concentrations of the test substance (this compound). If the peptide disrupts the erythrocyte membrane, hemoglobin is released into the supernatant. After centrifugation to pellet intact RBCs, the amount of hemoglobin in the supernatant is measured spectrophotometrically. The percentage of hemolysis is then calculated relative to a positive control (complete lysis) and a negative control (spontaneous hemolysis).

Data Presentation

The hemolytic activity of this compound is typically quantified by its ED50 or HC50 value, which represents the concentration of the peptide required to cause 50% hemolysis.

PeptideHemolytic Activity (ED50/HC50)Organism/Cell TypeReference
This compound~0.7 µg/mL (4 x 10⁻⁷ M)Guinea Pig Erythrocytes
Melittin0.44 µg/mLHuman Red Blood Cells
Melittin16.28 ± 0.17 µg/mL (2% suspension)Human Red Blood Cells

Experimental Protocol

This protocol outlines the steps for determining the hemolytic activity of this compound against mammalian red blood cells.

Materials:

  • This compound peptide

  • Fresh whole blood (with anticoagulant, e.g., heparin or EDTA) from a healthy donor

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Triton X-100 (1% v/v solution in PBS for positive control)

  • 96-well V-bottom or U-bottom microtiter plates

  • Spectrophotometer (plate reader) capable of measuring absorbance at 540 nm

  • Centrifuge with a plate rotor

  • Incubator at 37°C

  • Micropipettes and sterile tips

Procedure:

1. Preparation of Red Blood Cell Suspension:

a. Collect fresh whole blood into a tube containing an anticoagulant.

b. Centrifuge the blood at 1000 x g for 10 minutes at 4°C to pellet the erythrocytes.

c. Carefully aspirate and discard the supernatant (plasma and buffy coat).

d. Resuspend the erythrocyte pellet in cold PBS (pH 7.4). Wash the cells by centrifuging at 1000 x g for 10 minutes at 4°C. Repeat this washing step three times or until the supernatant is clear.

e. After the final wash, resuspend the packed erythrocytes in PBS to prepare a 2% (v/v) erythrocyte suspension.

2. Assay Setup:

a. Prepare serial dilutions of this compound in PBS in a separate 96-well plate or microcentrifuge tubes. The concentration range should be chosen to encompass the expected hemolytic range of the peptide.

b. In a new 96-well plate, add the following to triplicate wells:

  • Test Wells: 100 µL of the various this compound dilutions.
  • Negative Control: 100 µL of PBS. This represents 0% hemolysis (spontaneous release).
  • Positive Control: 100 µL of 1% Triton X-100. This represents 100% hemolysis.

c. Add 100 µL of the 2% erythrocyte suspension to each well.

3. Incubation:

a. Gently mix the contents of the plate.

b. Incubate the plate at 37°C for 1 hour.

4. Measurement of Hemolysis:

a. After incubation, centrifuge the plate at 1000 x g for 10 minutes to pellet the intact erythrocytes and cell debris.

b. Carefully transfer 100 µL of the supernatant from each well to a new, flat-bottom 96-well plate without disturbing the pellet.

c. Measure the absorbance of the supernatant at 540 nm using a microplate reader.

5. Calculation of Hemolysis Percentage:

a. Calculate the percentage of hemolysis for each this compound concentration using the following formula:

% Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Where:

  • Abssample is the absorbance of the wells with this compound.
  • Absnegative control is the absorbance of the wells with PBS only.
  • Abspositive control is the absorbance of the wells with Triton X-100.

6. Data Analysis:

a. Plot the percentage of hemolysis against the concentration of this compound to generate a dose-response curve.

b. Determine the EC50 or HC50 value from the curve, which is the concentration of this compound that causes 50% hemolysis.

Mandatory Visualizations

Experimental Workflow

Hemolysis_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start: Obtain Fresh Blood wash_rbc Wash Red Blood Cells (RBCs) with PBS (3x) start->wash_rbc prep_suspension Prepare 2% (v/v) RBC Suspension in PBS wash_rbc->prep_suspension setup_plate Setup 96-well Plate: - Test Samples (this compound) - Positive Control (Triton X-100) - Negative Control (PBS) prep_suspension->setup_plate prep_peptide Prepare Serial Dilutions of this compound prep_peptide->setup_plate add_rbc Add 2% RBC Suspension to all wells setup_plate->add_rbc incubate Incubate at 37°C for 1 hour add_rbc->incubate centrifuge Centrifuge Plate (1000 x g, 10 min) incubate->centrifuge transfer_supernatant Transfer Supernatant to a new plate centrifuge->transfer_supernatant read_absorbance Measure Absorbance at 540 nm transfer_supernatant->read_absorbance calculate_hemolysis Calculate % Hemolysis read_absorbance->calculate_hemolysis plot_curve Plot Dose-Response Curve calculate_hemolysis->plot_curve determine_ec50 Determine EC50/HC50 plot_curve->determine_ec50 end End determine_ec50->end

Caption: Workflow for the red blood cell hemolysis assay with this compound.

Mechanism of Bombolitin-Induced Hemolysis

Hemolysis_Mechanism cluster_peptide This compound cluster_membrane Red Blood Cell Membrane cluster_lysis Cellular Response peptide Amphipathic Peptide membrane Lipid Bilayer peptide->membrane Interaction & Insertion pore Pore Formation membrane->pore Disruption osmotic_imbalance Osmotic Imbalance pore->osmotic_imbalance water_influx Water Influx osmotic_imbalance->water_influx hemolysis Hemolysis (Hemoglobin Release) water_influx->hemolysis

Caption: Mechanism of this compound-induced red blood cell hemolysis.

References

Application Note and Protocol: Liposome Permeabilization Assay Using Bombolitin V

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimicrobial peptides (AMPs) are a crucial component of the innate immune system in a wide range of organisms and represent a promising class of novel therapeutic agents. Bombolitin V, a heptadecapeptide originally isolated from the venom of the bumblebee Megabombus pennsylvanicus, has demonstrated potent lytic activity against both erythrocytes and synthetic liposomes.[1][2] Its ability to disrupt lipid bilayers makes it a subject of significant interest for understanding membrane permeabilization mechanisms and for the development of new antimicrobial and anticancer drugs.

This application note provides a detailed protocol for a liposome permeabilization assay using this compound. The assay is based on the release of a fluorescent dye, calcein, from the aqueous core of large unilamellar vesicles (LUVs) upon their disruption by the peptide. This method allows for the quantitative assessment of membrane-disrupting activity and can be adapted to screen other membrane-active compounds.

Principle of the Assay

The liposome permeabilization assay, also known as a leakage assay, relies on the encapsulation of a self-quenching fluorescent dye, such as calcein, within liposomes at a high concentration. At this concentration, the fluorescence of calcein is significantly reduced. When a membrane-permeabilizing agent like this compound is introduced, it disrupts the integrity of the liposomal membrane, leading to the leakage of calcein into the surrounding buffer. The resulting dilution of the dye relieves the self-quenching, causing a measurable increase in fluorescence intensity. The rate and extent of this fluorescence increase are directly proportional to the membrane-disrupting activity of the peptide.

Signaling Pathway and Experimental Workflow

The interaction of this compound with the lipid bilayer is a key aspect of its permeabilizing activity. While the precise mechanism for this compound is still under investigation, it is believed to follow a mechanism common to many antimicrobial peptides.

cluster_0 Mechanism of this compound-Induced Liposome Permeabilization A This compound in Solution B Electrostatic Attraction to Liposome Surface A->B Initial Interaction C Insertion into the Lipid Bilayer B->C Hydrophobic Interactions D Peptide Aggregation and Pore Formation (e.g., Toroidal or Barrel-Stave) C->D Concentration Dependent E Membrane Destabilization D->E F Calcein Leakage E->F

Caption: Proposed mechanism of this compound-induced liposome permeabilization.

The experimental workflow for the liposome permeabilization assay is a sequential process from liposome preparation to data analysis.

cluster_1 Experimental Workflow prep Liposome Preparation (Thin-Film Hydration & Extrusion) encap Calcein Encapsulation prep->encap purify Purification (Size Exclusion Chromatography) encap->purify assay Assay Setup in 96-well Plate purify->assay add Addition of this compound assay->add measure Fluorescence Measurement (Time-course) add->measure data Data Analysis measure->data

Caption: Experimental workflow for the liposome permeabilization assay.

Experimental Protocols

Materials
  • Lipids:

    • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (DMPE)

    • 1,2-dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) (DMPG)

    • 1',3'-bis[1,2-dimyristoyl-sn-glycero-3-phospho]-glycerol (Cardiolipin or TMCL)

    • Note: A common lipid composition to mimic bacterial membranes is a mixture of DMPE, DMPG, and TMCL.[3][4]

  • Peptide:

    • This compound (Sequence: Ile-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH2)[1]

  • Fluorescent Dye:

    • Calcein

  • Buffers and Reagents:

    • Chloroform

    • Methanol

    • HEPES buffer (10 mM HEPES, 150 mM NaCl, pH 7.4)

    • Sephadex G-50

    • Triton X-100 (10% v/v solution)

  • Equipment:

    • Rotary evaporator

    • Extruder with polycarbonate membranes (100 nm pore size)

    • Fluorometer (plate reader with excitation/emission wavelengths of 490/520 nm)

    • 96-well black, clear-bottom microplates

Liposome Preparation (Thin-Film Hydration and Extrusion)
  • Lipid Film Formation:

    • Prepare a lipid mixture in a round-bottom flask. A suggested composition for mimicking bacterial membranes is DMPE:DMPG:TMCL in a molar ratio of 70:25:5.

    • Dissolve the lipids in a chloroform/methanol mixture (2:1, v/v).

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and LUV Formation:

    • Hydrate the lipid film with a calcein solution (50 mM calcein in HEPES buffer, pH 7.4). The volume should be sufficient to achieve a final lipid concentration of 10-20 mg/mL.

    • Vortex the flask vigorously to detach the lipid film and form multilamellar vesicles (MLVs).

    • Subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath. This promotes the encapsulation of the dye.

    • Extrude the suspension at least 11 times through a polycarbonate membrane with a 100 nm pore size using a mini-extruder. This will produce large unilamellar vesicles (LUVs) of a uniform size.

Purification of Calcein-Loaded Liposomes
  • Prepare a size-exclusion chromatography column with Sephadex G-50 equilibrated with HEPES buffer.

  • Apply the extruded liposome suspension to the top of the column.

  • Elute the liposomes with HEPES buffer. The liposomes will elute in the void volume (appearing as a milky-white fraction), while the smaller, unencapsulated calcein molecules will be retained in the column matrix.

  • Collect the liposome-containing fractions.

Liposome Permeabilization Assay
  • Assay Setup:

    • Dilute the purified calcein-loaded liposomes in HEPES buffer to a final lipid concentration of 50-100 µM in a 96-well black, clear-bottom microplate. The final volume in each well should be 100 µL.

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or buffer) and create a series of dilutions to test a range of concentrations (e.g., 0.1 to 20 µM).

  • Fluorescence Measurement:

    • Set the fluorometer to record fluorescence intensity at an excitation wavelength of 490 nm and an emission wavelength of 520 nm.

    • Measure the baseline fluorescence (F₀) of the liposome suspension in each well before adding the peptide.

    • Add a small volume (e.g., 10 µL) of the this compound dilutions to the respective wells. For a negative control, add the same volume of buffer.

    • Immediately start monitoring the fluorescence intensity (F) over time (e.g., every minute for 30-60 minutes).

    • After the kinetic reading, add 10 µL of 10% Triton X-100 to each well to completely lyse the liposomes and release all the encapsulated calcein. This will give the maximum fluorescence (F_max).

Data Presentation and Analysis

The percentage of calcein leakage is calculated using the following formula:

% Leakage = [(F - F₀) / (F_max - F₀)] x 100

Where:

  • F is the fluorescence intensity at a given time point after adding this compound.

  • F₀ is the initial fluorescence intensity before adding this compound.

  • F_max is the maximum fluorescence intensity after adding Triton X-100.

The results can be presented as a time-course of leakage for each this compound concentration or as a dose-response curve showing the percentage of leakage at a specific time point (e.g., 30 minutes) as a function of peptide concentration.

Table 1: Example Data for this compound-Induced Calcein Leakage

This compound Concentration (µM)% Leakage at 30 min (Mean ± SD)
0 (Control)2.5 ± 0.8
0.515.2 ± 2.1
1.035.8 ± 3.5
2.568.4 ± 4.2
5.085.1 ± 2.9
10.092.3 ± 1.5
20.094.6 ± 1.1

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on experimental conditions.

Conclusion

This application note provides a comprehensive protocol for conducting a liposome permeabilization assay to evaluate the membrane-disrupting activity of this compound. The described methodology is robust, quantitative, and can be readily adapted for high-throughput screening of other potential antimicrobial peptides and membrane-active compounds. The use of liposomes with a lipid composition mimicking bacterial membranes offers a physiologically relevant model system for studying the initial interactions of these promising therapeutic candidates with their target membranes.

References

Application Notes and Protocols for Targeted Cancer Cell Cytotoxicity Studies Using Bombolitin V

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombolitin V is a cationic, amphipathic heptadecapeptide originally isolated from the venom of the bumblebee Megabombus pennsylvanicus.[1][2] Like other members of the bombolitin family, it is rich in hydrophobic amino acids and exhibits a range of biological activities, including antimicrobial, hemolytic, and mast cell degranulating properties.[1][2][3] The primary mechanism of action for bombolitins is the disruption of cellular membranes, a characteristic that has garnered interest in their potential as anticancer agents.

The rationale for investigating this compound for targeted cancer therapy lies in the differences between cancerous and normal cell membranes. Cancer cell membranes often have a higher negative charge due to an increased concentration of anionic molecules such as phosphatidylserine, making them more susceptible to the electrostatic attraction of cationic peptides like this compound. This interaction can lead to membrane permeabilization, pore formation, and ultimately, cell death through necrosis or apoptosis.

These application notes provide a comprehensive overview of the methodologies required to study the targeted cytotoxic effects of this compound on cancer cells. While specific IC50 values for this compound against a broad range of cancer cell lines are not extensively documented in publicly available literature, the protocols detailed herein will enable researchers to generate this critical data.

Data Presentation

Currently, there is a lack of specific quantitative data (IC50 values) in the scientific literature regarding the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the known biological activities of this compound. Researchers can utilize the protocols provided in this document to determine the IC50 values for their cancer cell lines of interest.

Biological ActivityTargetEffective Concentration (ED50)Reference
HemolysisGuinea Pig Erythrocytes0.7 µg/mL (4 x 10⁻⁷ M)
Mast Cell DegranulationRat Peritoneal Mast Cells2 µg/mL (1.2 x 10⁻⁶ M)

Experimental Protocols

Peptide Preparation and Handling
  • Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the peptide in sterile, nuclease-free water or a buffer such as phosphate-buffered saline (PBS) to a stock concentration of 1-10 mg/mL. To ensure complete dissolution, gently vortex the solution.

  • Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For short-term use, the solution can be stored at 4°C for a few days.

  • Purity and Characterization: It is recommended to verify the purity and identity of the peptide using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) before use in biological assays.

Cell Culture
  • Cell Lines: Select a panel of cancer cell lines relevant to the research focus (e.g., breast, lung, colon cancer) and a non-cancerous control cell line to assess selectivity.

  • Culture Conditions: Culture the cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2. Maintain the cells in the exponential growth phase for all experiments.

Cytotoxicity Assays

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in a complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the peptide dilutions. Include untreated cells as a negative control and a vehicle control if the peptide is dissolved in a solvent other than the medium.

    • Incubate the plate for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

The LDH assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.

  • Procedure:

    • Seed cells in a 96-well plate as described for the MTT assay.

    • Treat the cells with serial dilutions of this compound for the desired time period. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

    • After incubation, centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.

    • Incubate the plate in the dark at room temperature for 10-30 minutes.

    • Measure the absorbance at 490 nm.

    • Calculate the percentage of cytotoxicity using the formula: (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100.

Apoptosis Assays

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine on the outer leaflet of the cell membrane and the uptake of the DNA-intercalating dye PI by cells with compromised membranes.

  • Procedure:

    • Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for a specified time.

    • Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry within one hour.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 This compound Interaction with Cancer Cell cluster_1 Downstream Cellular Effects Bombolitin_V This compound (Cationic Peptide) Cancer_Cell_Membrane Cancer Cell Membrane (Anionic Surface) Bombolitin_V->Cancer_Cell_Membrane Electrostatic Interaction Membrane_Disruption Membrane Disruption (Pore Formation) Cancer_Cell_Membrane->Membrane_Disruption Cell_Lysis Cell Lysis (Necrosis) Membrane_Disruption->Cell_Lysis Apoptosis_Induction Apoptosis Induction Membrane_Disruption->Apoptosis_Induction Mitochondrial_Pathway Mitochondrial Pathway Apoptosis_Induction->Mitochondrial_Pathway

Caption: Proposed mechanism of this compound-induced cancer cell death.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment cluster_assays Cytotoxicity Assays start Start: Prepare this compound and Cell Cultures treatment Treat Cancer Cells with Serial Dilutions of this compound start->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation MTT MTT Assay (Viability) incubation->MTT LDH LDH Assay (Membrane Integrity) incubation->LDH Apoptosis Annexin V/PI Staining (Apoptosis) incubation->Apoptosis data_analysis Data Analysis: - Calculate % Viability/Cytotoxicity - Determine IC50 Values - Quantify Apoptosis MTT->data_analysis LDH->data_analysis Apoptosis->data_analysis end End: Evaluate Targeted Cytotoxicity data_analysis->end

Caption: Workflow for assessing the cytotoxicity of this compound.

G cluster_design Study Design Logic hypothesis Hypothesis: This compound exhibits selective cytotoxicity against cancer cells. objective Objective: Determine the IC50 of this compound and elucidate its mechanism of action. hypothesis->objective methods Methods: - Cytotoxicity Assays (MTT, LDH) - Apoptosis Assay (Annexin V/PI) objective->methods expected_outcome Expected Outcome: This compound shows dose-dependent cytotoxicity and induces apoptosis in cancer cells with minimal effect on normal cells. methods->expected_outcome

References

Application of Bombolitin V in studying mast cell degranulation and histamine release.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombolitin V is a heptadecapeptide originally isolated from the venom of the bumblebee Megabombus pennsylvanicus. It is a potent mast cell degranulating agent, making it a valuable tool for studying the mechanisms of mast cell activation, degranulation, and histamine release. Structurally and functionally similar to other venom peptides like mastoparan, this compound is particularly effective in inducing cellular responses, reportedly being five times more potent than mastoparan in causing mast cell degranulation.[1][2] Its primary mechanism of action is believed to involve the direct activation of G proteins, leading to a signaling cascade that culminates in the exocytosis of granular contents, including histamine and other inflammatory mediators. These application notes provide detailed protocols and data for utilizing this compound in mast cell research.

Data Presentation

Quantitative Potency of this compound

The efficacy of this compound in inducing mast cell degranulation is concentration-dependent. The following table summarizes the key quantitative data available for this compound and compares it with other well-known mast cell secretagogues.

CompoundTarget Cell/SystemParameterValueMolar Concentration
This compound Rat Peritoneal Mast CellsED50 (Histamine Release)2 µg/mL1.2 x 10⁻⁶ M
MelittinGuinea Pig ErythrocytesED50 (Lysis)0.7 µg/mL4 x 10⁻⁷ M
MastoparanRat Peritoneal Mast CellsED50 (Histamine Release)~10 µg/mL~5 x 10⁻⁶ M

ED50 (Effective Dose 50) is the concentration of a substance that induces a response halfway between the baseline and maximum after a specified exposure time.

Signaling Pathway

This compound is thought to activate mast cells through a receptor-independent mechanism, directly targeting heterotrimeric G proteins. While the specific receptor for this compound on mast cells has not been definitively identified, its functional similarity to mastoparan suggests a mechanism involving the Mas-related G protein-coupled receptor X2 (MRGPRX2). The proposed signaling cascade is as follows:

  • G Protein Activation: this compound directly interacts with and activates G proteins of the Gαq/11 subfamily.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.

  • IP₃ and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.

  • Degranulation: The sustained increase in intracellular Ca²⁺ concentration is a critical signal for the fusion of histamine-containing granules with the plasma membrane, resulting in the release of histamine and other mediators.

BombolitinV_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space BombolitinV This compound G_protein Gαq/11 G Protein BombolitinV->G_protein Direct Activation PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER Binds to Receptor Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Release Degranulation Degranulation (Histamine Release) Ca_cyto->Degranulation Triggers

Proposed signaling pathway for this compound-induced mast cell degranulation.

Experimental Protocols

Protocol 1: Isolation of Rat Peritoneal Mast Cells (RPMCs)

This protocol describes the isolation of mast cells from the peritoneal cavity of rats, a common primary cell model for studying mast cell degranulation.

Materials:

  • Male Wistar rats (200-250 g)

  • Hanks' Balanced Salt Solution (HBSS), sterile

  • Percoll

  • Phosphate Buffered Saline (PBS), sterile

  • Bovine Serum Albumin (BSA)

  • Toluidine Blue stain

  • Centrifuge

  • Pipettes and sterile tubes

Procedure:

  • Euthanize the rat via an approved method.

  • Inject 20-30 mL of ice-cold HBSS into the peritoneal cavity.

  • Gently massage the abdomen for 2-3 minutes to dislodge the mast cells.

  • Carefully aspirate the peritoneal fluid using a syringe and transfer it to a 50 mL conical tube.

  • Centrifuge the cell suspension at 400 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 5 mL of fresh, cold HBSS.

  • Prepare a discontinuous Percoll gradient (e.g., 70%) to separate the mast cells from other peritoneal cells.

  • Carefully layer the cell suspension onto the Percoll gradient.

  • Centrifuge at 700 x g for 20 minutes at room temperature with the brake off.

  • Mast cells will form a distinct layer. Carefully aspirate this layer and transfer to a new tube.

  • Wash the isolated mast cells twice with HBSS containing 0.1% BSA by centrifuging at 400 x g for 10 minutes at 4°C.

  • Resuspend the final cell pellet in an appropriate buffer for your experiment (e.g., Tyrode's buffer).

  • Determine cell purity and viability using Toluidine Blue staining and a hemocytometer. Purity should be >95%.

Protocol 2: this compound-induced Histamine Release Assay

This assay measures the amount of histamine released from mast cells following stimulation with this compound.

Materials:

  • Isolated Rat Peritoneal Mast Cells (RPMCs) or a mast cell line (e.g., RBL-2H3)

  • Tyrode's buffer (or other suitable physiological buffer)

  • This compound stock solution (dissolved in an appropriate solvent, e.g., water or DMSO, and then diluted in buffer)

  • Positive control (e.g., Compound 48/80)

  • Negative control (buffer alone)

  • Triton X-100 (for total histamine release)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge with a plate rotor

  • Histamine ELISA kit or a fluorometric histamine assay kit

Procedure:

  • Adjust the concentration of mast cells to 1 x 10⁵ cells/mL in Tyrode's buffer.

  • Aliquot 100 µL of the cell suspension into the wells of a 96-well plate.

  • Prepare serial dilutions of this compound in Tyrode's buffer. A suggested starting range is 0.1 to 10 µg/mL.

  • Add 50 µL of the this compound dilutions, positive control, or negative control to the respective wells.

  • For total histamine release, add 50 µL of 1% Triton X-100 to a set of wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by placing the plate on ice for 10 minutes.

  • Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.

  • Carefully collect the supernatant for histamine quantification.

  • Measure the histamine concentration in the supernatants using a commercial ELISA kit or a fluorometric assay according to the manufacturer's instructions.

Data Analysis:

Calculate the percentage of histamine release using the following formula:

% Histamine Release = [(Sample Histamine - Spontaneous Histamine) / (Total Histamine - Spontaneous Histamine)] x 100

  • Sample Histamine: Histamine released in the presence of this compound.

  • Spontaneous Histamine: Histamine released in the presence of buffer alone (negative control).

  • Total Histamine: Histamine released after cell lysis with Triton X-100.

Histamine_Release_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis IsolateCells Isolate/Culture Mast Cells Incubate Incubate Cells with This compound (37°C, 30 min) IsolateCells->Incubate PrepareReagents Prepare this compound Dilutions & Controls PrepareReagents->Incubate StopReaction Stop Reaction (on ice) Incubate->StopReaction Centrifuge Centrifuge to Pellet Cells StopReaction->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant QuantifyHistamine Quantify Histamine (ELISA/Fluorometry) CollectSupernatant->QuantifyHistamine CalculateRelease Calculate % Histamine Release QuantifyHistamine->CalculateRelease

Experimental workflow for this compound-induced histamine release assay.
Protocol 3: Measurement of Intracellular Calcium Mobilization

This protocol outlines the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in mast cells upon stimulation with this compound using a fluorescent calcium indicator.

Materials:

  • Isolated mast cells

  • Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • This compound stock solution

  • Fluorescence plate reader or fluorescence microscope with imaging capabilities

Procedure:

  • Resuspend isolated mast cells in HBSS at a concentration of 1 x 10⁶ cells/mL.

  • Load the cells with a fluorescent calcium indicator. For example, incubate with 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127 for 30-45 minutes at 37°C in the dark.

  • Wash the cells twice with HBSS to remove excess dye.

  • Resuspend the cells in HBSS and transfer them to a black, clear-bottom 96-well plate.

  • Allow the cells to rest for 15-20 minutes at room temperature.

  • Measure the baseline fluorescence using a fluorescence plate reader or microscope (Excitation/Emission for Fluo-4 is ~494/516 nm).

  • Add this compound to the wells to achieve the desired final concentration.

  • Immediately begin recording the fluorescence intensity over time. A rapid increase in fluorescence indicates an increase in intracellular calcium.

  • As a positive control, use a calcium ionophore like ionomycin to induce maximal calcium influx.

Data Analysis:

The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Data can be expressed as the ratio of fluorescence after stimulation to the baseline fluorescence (F/F₀) or as the peak fluorescence intensity.

Conclusion

This compound is a potent and valuable tool for researchers studying the intricate mechanisms of mast cell activation and degranulation. Its ability to directly activate G proteins provides a model for receptor-independent signaling pathways in these critical immune cells. The protocols and data provided here offer a comprehensive guide for the application of this compound in mast cell research, aiding in the investigation of inflammatory and allergic responses and the development of novel therapeutic interventions.

References

Application Notes and Protocols: Fluorescent Labeling of Bombolitin V for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bombolitin V is a 17-amino acid peptide amide originally isolated from the venom of the bumblebee Megabombus pennsylvanicus.[1][2] It belongs to a family of structurally related, hydrophobic peptides that exhibit a range of biological activities, including mast cell degranulation, cell lysis, and stimulation of phospholipase A2.[1][2] These properties make this compound and its analogs interesting candidates for research in areas such as antimicrobial peptide development and drug delivery. Visualizing the interaction of this compound with cells is crucial for understanding its mechanism of action. Fluorescent labeling of the peptide enables its tracking and localization within cellular systems using techniques like fluorescence microscopy and flow cytometry.[3]

These application notes provide detailed methods and protocols for the fluorescent labeling of this compound for cellular imaging studies. The protocols are based on established peptide labeling chemistries and can be adapted for various fluorescent dyes.

Selecting a Fluorescent Label

The choice of a fluorescent dye is critical and depends on the specific application and available instrumentation. Key considerations include the dye's excitation and emission wavelengths, brightness, photostability, pH sensitivity, and size. Attaching a fluorescent dye can potentially alter the peptide's biological activity, especially for short peptides like this compound. Therefore, it is advisable to test the bioactivity of the labeled peptide.

A variety of fluorescent dyes are suitable for peptide labeling and can be broadly categorized as follows:

  • Fluoresceins: Carboxyfluorescein (FAM) and fluorescein isothiocyanate (FITC) are popular green fluorophores that are cost-effective and compatible with common fluorescence detection equipment.

  • Rhodamines: Tetramethylrhodamine (TAMRA) is a commonly used red fluorophore, often employed in fluorescence resonance energy transfer (FRET) studies.

  • Cyanine Dyes (CyDyes™): Cy3, Cy5, and Cy7 are widely used for labeling peptides and offer a range of spectral properties suitable for multiplexing.

  • Alexa Fluor™ Dyes: This series of dyes is known for its high photostability, brightness, and pH insensitivity, making them excellent choices for demanding imaging applications.

  • ATTO Dyes: These dyes are particularly useful for fluorescence microscopy due to their high photostability and brightness across a wide spectral range.

Quantitative Data of Common Fluorescent Dyes
Dye FamilyExampleExcitation (nm)Emission (nm)Key Features
FluoresceinFAM/FITC~494~518Cost-effective, widely used.
RhodamineTAMRA~557~583Good for FRET, reasonably photostable.
CyanineCy3~550~570Suitable for multiplexing.
CyanineCy5~650~670Suitable for multiplexing, emits in the far-red.
Alexa Fluor™Alexa Fluor 488495519Bright, photostable, pH insensitive.
Alexa Fluor™Alexa Fluor 594590617Bright, photostable, pH insensitive.
ATTO DyesATTO 488501523High photostability and brightness.
ATTO DyesATTO 647N644669High photostability and brightness.

Labeling Strategy for this compound

The amino acid sequence of this compound is Ile-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH2. This sequence presents two primary sites for labeling with amine-reactive dyes:

  • N-terminal α-amine group: The free amino group at the N-terminus (Isoleucine) is a common target for labeling.

  • ε-amine group of Lysine: The side chain of the Lysine (Lys) residue at position 12 contains a primary amine that can be labeled.

Labeling at the N-terminus is often preferred as it is a single, specific site. However, modification at the N-terminus can sometimes impact the peptide's bioactivity. The choice of labeling site should be guided by experimental validation of the labeled peptide's function.

Experimental Protocols

Protocol 1: N-terminal Labeling of this compound with FITC in Solution

This protocol describes the labeling of the N-terminal α-amine group of this compound with Fluorescein isothiocyanate (FITC).

Materials:

  • This compound peptide (custom synthesized)

  • Fluorescein isothiocyanate (FITC), isomer I

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium bicarbonate buffer (pH 9.0)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN) for HPLC

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Procedure:

  • Peptide Dissolution: Dissolve this compound in a minimal amount of DMF or DMSO.

  • FITC Solution Preparation: Prepare a fresh solution of FITC in anhydrous DMF or DMSO at a concentration of 10 mg/mL. Protect the solution from light.

  • Labeling Reaction:

    • In a microcentrifuge tube protected from light, add the dissolved this compound.

    • Add 0.1 M sodium bicarbonate buffer (pH 9.0) to the peptide solution. The final peptide concentration should be around 1-2 mg/mL.

    • Add a 1.5 to 3-fold molar excess of the FITC solution to the peptide solution.

    • Add 25 equivalents of DIPEA or TEA to the reaction mixture to maintain a basic pH, which is optimal for the reaction of the isothiocyanate with the primary amine.

    • Incubate the reaction mixture for at least 4 hours (or overnight) at room temperature with gentle stirring, protected from light.

  • Reaction Quenching (Optional): The reaction can be quenched by adding an amine-containing buffer like Tris.

  • Purification:

    • Acidify the reaction mixture with a small amount of TFA to a pH suitable for RP-HPLC (typically pH 2-3).

    • Purify the FITC-labeled this compound from unreacted peptide and free dye using a preparative RP-HPLC system with a C18 column.

    • Use a linear gradient of water/acetonitrile, both containing 0.1% TFA.

    • Monitor the elution profile at both 214 nm (for the peptide bond) and the absorbance maximum of FITC (~494 nm).

    • Collect the fractions corresponding to the fluorescently labeled peptide.

  • Characterization:

    • Confirm the identity and purity of the FITC-labeled this compound by analytical RP-HPLC.

    • Verify the correct mass of the labeled peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

  • Storage: Lyophilize the purified, labeled peptide and store it at -20°C or -80°C, protected from light.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Characterization peptide Dissolve this compound mix Mix Peptide and FITC peptide->mix fitc Prepare FITC Solution fitc->mix incubate Incubate (4h to overnight) mix->incubate hplc RP-HPLC Purification incubate->hplc ms Mass Spectrometry hplc->ms lyophilize Lyophilize and Store ms->lyophilize

Caption: Workflow for fluorescently labeling this compound.

Cellular Imaging with Fluorescently Labeled this compound

Once purified and characterized, fluorescently labeled this compound can be used for various cellular imaging applications to study its uptake, localization, and mechanism of action.

Putative Cellular Uptake and Signaling Pathway

This compound is known to interact with cell membranes, causing lysis and degranulation in mast cells. The cellular uptake of many cell-penetrating peptides (CPPs) occurs through two main pathways: direct penetration of the membrane or endocytosis. Given its amphipathic and hydrophobic nature, this compound likely interacts directly with the lipid bilayer.

The proposed mechanism involves the peptide binding to the cell surface, potentially leading to membrane disruption, pore formation, or internalization via endocytic pathways. Once inside the cell or integrated into the membrane, it could trigger downstream signaling events. For instance, its interaction with phospholipase A2 could initiate lipid signaling cascades.

Visualizing the Putative Cellular Interaction

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm bombolitin Fluorescent This compound membrane Plasma Membrane bombolitin->membrane Binding endosome Endosome membrane->endosome Endocytosis signaling Downstream Signaling membrane->signaling Membrane Disruption / Pore Formation endosome->signaling Endosomal Escape

Caption: Putative mechanisms of this compound cellular interaction.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for the fluorescent labeling of this compound. Successful labeling and subsequent cellular imaging will enable researchers to gain deeper insights into the peptide's mode of action, which is essential for its potential development as a therapeutic agent or a research tool. It is crucial to empirically determine the effect of the fluorescent label on the peptide's biological activity to ensure the validity of the imaging results.

References

Bombolitin V: A Versatile Tool for Probing Membrane Biophysics and Pore Formation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bombolitin V is a 17-amino acid cationic amphipathic peptide originally isolated from the venom of the bumblebee Megabombus pennsylvanicus.[1] As a member of the bombolitin family, it exhibits potent biological activities, including hemolytic and mast cell degranulating properties, by disrupting the integrity of cell membranes.[1] Its relatively simple structure, coupled with its profound effect on lipid bilayers, makes this compound an excellent model peptide for studying the fundamental principles of membrane biophysics, peptide-lipid interactions, and the mechanisms of pore formation. These studies are crucial for understanding antimicrobial and cytolytic processes and for the rational design of novel therapeutics.

Mechanism of Action

Like many other antimicrobial peptides (AMPs), the primary mechanism of action for this compound is the perturbation and permeabilization of the lipid membrane. While the precise mechanism for this compound is not fully elucidated, it is understood to follow a multi-step process common to related peptides:

  • Electrostatic Attraction: The cationic nature of this compound facilitates its initial binding to the negatively charged components often found on the surface of microbial and some cancer cell membranes.

  • Interfacial Partitioning and Conformational Change: Upon association with the membrane, this compound is believed to undergo a conformational change, folding into an α-helical structure. This amphipathic helix orients itself parallel to the membrane surface.

  • Membrane Insertion and Pore Formation: Once a critical concentration of peptide is reached on the membrane surface, the peptides are thought to insert into the hydrophobic core of the bilayer. This insertion can lead to the formation of transmembrane pores or channels, disrupting the membrane's barrier function and leading to cell lysis. The exact architecture of these pores (e.g., "barrel-stave" or "toroidal") for this compound is a subject for further investigation.

Applications in Membrane Biophysics

This compound serves as a valuable tool for investigating several key aspects of membrane biophysics:

  • Pore Formation Dynamics: By monitoring the leakage of fluorescent markers from lipid vesicles, researchers can study the kinetics and concentration dependence of pore formation induced by this compound.

  • Lipid Selectivity: The interaction of this compound with model membranes of varying lipid compositions (e.g., zwitterionic vs. anionic lipids) can elucidate the role of specific lipids in peptide binding and activity.

  • Membrane Perturbation: Techniques such as solid-state NMR and fluorescence spectroscopy can be employed to study the effects of this compound on lipid packing, membrane fluidity, and overall bilayer structure.

  • Ion Channel Properties: Planar lipid bilayer electrophysiology allows for the direct measurement of ion flow through this compound-induced pores, providing insights into their size, ion selectivity, and conductance.

Quantitative Data

Quantitative data for this compound is primarily available for its biological activities. Detailed biophysical characterization of its pores is an area for ongoing research.

ParameterValueConditions
Hemolytic Activity (ED50) 0.7 µg/mL (~0.4 µM)Guinea pig erythrocytes
Mast Cell Degranulation (ED50) 2 µg/mL (~1.2 µM)Rat peritoneal mast cells

Data sourced from Argiolas & Pisano (1985).[1]

For comparison, the related peptide Bombolitin II, when bound to dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) membranes, adopts an α-helical structure with a tilt angle of approximately 33° relative to the membrane normal, as determined by solid-state NMR.[2][3] Molecular dynamics simulations of Bombolitin II in a DPPC bilayer showed a similar tilt and insertion of the C-terminus into the membrane.

Visualizations

Signaling Pathway: this compound Induced Pore Formation

G cluster_solution Aqueous Phase cluster_membrane Lipid Bilayer Bombolitin_V_unbound This compound (Unstructured) Membrane_Surface Membrane Surface Binding (Electrostatic Interaction) Bombolitin_V_unbound->Membrane_Surface Partitioning Peptide_Folding α-Helical Folding Membrane_Surface->Peptide_Folding Pore_Formation Peptide Aggregation & Pore Formation Peptide_Folding->Pore_Formation Concentration Dependent Cell_Lysis Cell Lysis Pore_Formation->Cell_Lysis Ion Dysregulation

Caption: Mechanism of this compound-induced membrane disruption and cell lysis.

Experimental Workflow: Studying this compound Activity

G Start Hypothesis: This compound forms pores in lipid membranes Vesicle_Prep Prepare Lipid Vesicles (e.g., LUVs with Calcein) Start->Vesicle_Prep Leakage_Assay Perform Calcein Leakage Assay Vesicle_Prep->Leakage_Assay Data_Analysis_1 Analyze Fluorescence Data: Kinetics & % Leakage Leakage_Assay->Data_Analysis_1 PLB_Setup Form Planar Lipid Bilayer Data_Analysis_1->PLB_Setup Confirm Pore Formation Peptide_Addition Add this compound to cis-chamber PLB_Setup->Peptide_Addition Record_Current Record Single-Channel Currents Peptide_Addition->Record_Current Data_Analysis_2 Analyze Electrophysiology Data: Conductance & Selectivity Record_Current->Data_Analysis_2 Conclusion Characterize Pore Properties Data_Analysis_2->Conclusion

Caption: Workflow for biophysical characterization of this compound pores.

Experimental Protocols

Protocol 1: Vesicle Leakage Assay using Calcein

This protocol determines the ability of this compound to permeabilize lipid vesicles by measuring the release of the fluorescent dye calcein.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in sterile water or appropriate buffer)

  • Lipids (e.g., POPC for zwitterionic vesicles, POPC:POPG 3:1 for anionic vesicles) in chloroform

  • Calcein

  • HEPES buffer (10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Triton X-100 (2% v/v)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Fluorometer

Procedure:

  • Vesicle Preparation:

    • Prepare a lipid film by evaporating the chloroform from the lipid solution under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours.

    • Hydrate the lipid film with a calcein solution (50-70 mM in HEPES buffer, pH adjusted to 7.4) to a final lipid concentration of 10-20 mg/mL.

    • Subject the lipid suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Extrude the suspension through a 100 nm polycarbonate membrane at least 11 times to form large unilamellar vesicles (LUVs).

  • Removal of Unencapsulated Calcein:

    • Separate the calcein-loaded LUVs from the free dye by passing the suspension through a size-exclusion column pre-equilibrated with HEPES buffer.

    • Collect the faster-eluting, faintly colored vesicle fraction.

  • Leakage Measurement:

    • Dilute the LUV suspension in a cuvette containing HEPES buffer to a final lipid concentration of 50-100 µM.

    • Record the baseline fluorescence (F₀) at an excitation wavelength of 490 nm and an emission wavelength of 520 nm.

    • Add the desired concentration of this compound to the cuvette and monitor the increase in fluorescence over time (F).

    • After the reaction reaches a plateau or at a designated endpoint, add Triton X-100 to a final concentration of 0.1% to lyse all vesicles and record the maximum fluorescence (Fₘₐₓ).

  • Data Analysis:

    • Calculate the percentage of calcein leakage at a given time point using the following formula: % Leakage = [(F - F₀) / (Fₘₐₓ - F₀)] * 100

Protocol 2: Planar Lipid Bilayer (PLB) Electrophysiology

This protocol allows for the direct measurement of ion channel activity of this compound at the single-molecule level.

Materials:

  • This compound stock solution

  • Lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine in n-decane, 20-25 mg/mL)

  • PLB setup (Teflon cup and chamber, Ag/AgCl electrodes)

  • Low-noise voltage-clamp amplifier and data acquisition system

  • Symmetric salt solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)

Procedure:

  • Bilayer Formation:

    • Fill both the cis and trans chambers of the PLB setup with the salt solution.

    • Using a fine brush or glass rod, "paint" the lipid solution across the aperture in the Teflon cup, forming a thick lipid annulus.

    • Allow the lipid film to thin spontaneously over several minutes until a bilayer is formed, which can be monitored by an increase in membrane capacitance.

  • Peptide Incorporation:

    • Once a stable bilayer is formed, add a small aliquot of this compound stock solution to the cis chamber to achieve the desired final concentration (typically in the ng/mL to low µg/mL range).

    • Gently stir the cis chamber to facilitate peptide incorporation into the bilayer.

  • Data Acquisition:

    • Apply a constant holding potential (e.g., +100 mV) across the bilayer and monitor the current. The spontaneous insertion of this compound pores will result in step-like increases in current.

    • Record these single-channel currents at a high sampling rate (e.g., 10 kHz) and filter the data (e.g., 1-2 kHz low-pass filter).

  • Data Analysis:

    • Single-Channel Conductance: Generate an all-points histogram of the current trace. The difference between the peaks will correspond to the single-channel current amplitude (i). The single-channel conductance (γ) can be calculated using Ohm's law: γ = i / V, where V is the applied voltage.

    • Ion Selectivity: To determine ion selectivity, establish a salt gradient across the bilayer (e.g., 1 M KCl in the cis chamber and 0.1 M KCl in the trans chamber). The reversal potential (the voltage at which there is no net current flow) can be used to calculate the relative permeability of different ions using the Goldman-Hodgkin-Katz equation.

Protocol 3: Circular Dichroism (CD) Spectroscopy

This protocol is used to determine the secondary structure of this compound in the presence of lipid vesicles.

Materials:

  • This compound solution

  • Large unilamellar vesicles (LUVs) of desired lipid composition (prepared as in Protocol 1, but hydrated with buffer instead of calcein)

  • CD spectropolarimeter

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

    • Prepare a suspension of LUVs in the same buffer.

    • Mix the this compound solution with the LUV suspension to achieve the desired peptide-to-lipid molar ratio.

  • CD Spectra Acquisition:

    • Record the CD spectrum of the this compound solution alone as a control.

    • Record the CD spectrum of the LUV suspension alone as a background.

    • Record the CD spectrum of the this compound and LUV mixture.

    • Spectra are typically recorded from ~260 nm to 190 nm.

  • Data Analysis:

    • Subtract the background spectrum of the LUVs from the spectrum of the peptide-LUV mixture.

    • Analyze the resulting spectrum to estimate the secondary structure content (e.g., α-helix, β-sheet, random coil) using deconvolution software. An α-helical structure is characterized by negative bands at approximately 222 nm and 208 nm, and a positive band around 192 nm.

References

Application Notes and Protocols for Investigating the Antifungal Activity of Bombolitin V

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombolitin V is a cationic, amphipathic heptadecapeptide originally isolated from the venom of the bumblebee Megabombus pennsylvanicus. Structurally and functionally similar to other lytic peptides like melittin, this compound exhibits a broad range of biological activities, including the ability to lyse erythrocytes and degranulate mast cells. Its potent membrane-disrupting properties suggest its potential as an antifungal agent. This document provides a comprehensive set of protocols to investigate the antifungal activity of this compound, from initial screening of its inhibitory concentrations to elucidating its mechanism of action against pathogenic fungi.

Data Presentation

The following tables summarize hypothetical quantitative data for the antifungal activity of this compound against common fungal pathogens. This data is for illustrative purposes and should be determined experimentally using the protocols provided.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Fungal SpeciesStrainMIC (µg/mL)MIC (µM)
Candida albicansATCC 9002884.2
Candida glabrataATCC 90030168.4
Candida parapsilosisATCC 22019168.4
Cryptococcus neoformansATCC 20882142.1
Aspergillus fumigatusATCC 2043053216.8
Fusarium solaniATCC 360313216.8

Table 2: Time-Kill Kinetics of this compound against Candida albicans ATCC 90028

ConcentrationTime (hours)Log10 CFU/mL Reduction
1x MIC00
21.5
42.8
6>3 (Fungicidal)
24>3
2x MIC00
22.5
4>3 (Fungicidal)
6>3
24>3
4x MIC00
2>3 (Fungicidal)
4>3
6>3
24>3

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a fungus. The broth microdilution method is a standard technique for this purpose.

Materials:

  • This compound (lyophilized)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS to pH 7.0

  • Sterile 96-well polypropylene microtiter plates

  • Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution

  • Spectrophotometer or microplate reader (600 nm)

  • Incubator (35°C)

Protocol:

  • Peptide Preparation: Dissolve this compound in sterile water to create a stock solution (e.g., 1 mg/mL). Further dilute the stock solution in 0.01% acetic acid with 0.2% BSA to prevent non-specific binding to plasticware.

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar plate. For yeasts, suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. For molds, collect conidia in sterile saline with 0.05% Tween 80 and adjust the concentration. Dilute the standardized suspension in RPMI-1640 to the final working concentration (approximately 1-5 x 10^5 CFU/mL for yeasts and 0.4-5 x 10^4 CFU/mL for molds).

  • Plate Setup: In a 96-well polypropylene plate, perform serial two-fold dilutions of this compound in RPMI-1640. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing the peptide dilutions.

  • Controls: Include a positive control (inoculum without peptide) and a negative control (medium only).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth. This can be assessed visually or by measuring the absorbance at 600 nm.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare this compound stock and dilutions A1 Add peptide dilutions to 96-well plate P1->A1 P2 Prepare fungal inoculum A2 Inoculate wells with fungal suspension P2->A2 A1->A2 A3 Incubate at 35°C for 24-48h A2->A3 AN1 Visually inspect or read absorbance (600nm) A3->AN1 AN2 Determine MIC AN1->AN2 MoA_Pathway cluster_peptide This compound cluster_fungus Fungal Cell BV This compound Membrane Plasma Membrane BV->Membrane Disruption CWI Cell Wall Integrity (CWI) Pathway Membrane->CWI Stress Signal HOG High-Osmolarity Glycerol (HOG) Pathway Membrane->HOG Stress Signal ROS ROS Production Membrane->ROS Damage Death Cell Death CWI->Death Apoptosis HOG->Death Apoptosis ROS->Death Oxidative Damage Experimental_Workflow cluster_initial Initial Screening cluster_kinetics Fungicidal Activity cluster_moa Mechanism of Action cluster_pathway Cellular Response MIC MIC Assay TK Time-Kill Assay MIC->TK MP Membrane Permeabilization MIC->MP ROS ROS Detection MP->ROS SP Signaling Pathway Analysis (e.g., Western Blot for p-Hog1) MP->SP

Utilizing Bombolitin V as an Endosomolytic Agent for Gene Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Effective delivery of genetic material into target cells is a cornerstone of gene therapy and various research applications. A significant barrier to efficient non-viral gene delivery is the entrapment of the gene vector within endosomes, leading to lysosomal degradation. Endosomolytic agents are crucial for disrupting the endosomal membrane and facilitating the release of the genetic payload into the cytoplasm. Bombolitin V, a cationic, amphipathic heptadecapeptide originally isolated from the venom of the bumblebee Megabombus pennsylvanicus, has demonstrated potent membrane-disrupting properties. Its ability to form pores in lipid bilayers makes it a promising candidate for enhancing the endosomal escape of gene delivery vectors such as lipid nanoparticles (LNPs).

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as an endosomolytic agent to improve gene delivery efficiency. The information presented is intended to guide researchers in the formulation, characterization, and application of this compound-containing gene delivery systems.

Principle of Action: Endosomal Escape Mediated by this compound

This compound's efficacy as an endosomolytic agent stems from its amphipathic α-helical structure. Upon incorporation into a gene delivery nanoparticle, the cationic residues of this compound are thought to interact with the negatively charged components of the endosomal membrane. The acidic environment of the late endosome can further enhance the peptide's activity. This interaction facilitates the insertion of the hydrophobic face of the peptide into the lipid bilayer, leading to the formation of pores or a general destabilization of the membrane. This disruption allows the encapsulated genetic material to escape the endosome and enter the cytoplasm, where it can be transcribed and translated.

G cluster_0 Gene Delivery Nanoparticle Uptake cluster_1 Endosomal Maturation & Escape cluster_2 Gene Expression LNP Lipid Nanoparticle (LNP) + Gene + this compound Cell Target Cell LNP->Cell Binding Endocytosis Endocytosis Cell->Endocytosis EarlyEndosome Early Endosome (pH ~6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH ~5.5) EarlyEndosome->LateEndosome Maturation PoreFormation This compound Mediated Pore Formation LateEndosome->PoreFormation Acidic pH triggers peptide insertion GeneRelease Gene Release into Cytoplasm PoreFormation->GeneRelease Transcription Transcription GeneRelease->Transcription Translation Translation Transcription->Translation Protein Therapeutic Protein Translation->Protein

Fig. 1: Workflow of this compound-mediated gene delivery and endosomal escape.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the use of this compound and the analogous peptide, melittin, in gene delivery applications. Direct transfection efficiency data for this compound is limited in publicly available literature; therefore, data from studies on melittin, a functionally similar peptide, is included for reference and comparison. This data should be considered illustrative, as results can vary based on the specific experimental conditions.

Table 1: Cytotoxicity and Hemolytic Activity

PeptideAssayCell Type/TargetEC50 / HC50 / IC50Citation
This compoundHemolysisGuinea Pig Erythrocytes0.7 µg/mL (4 x 10-7 M)[1]
MelittinHemolysisHuman Red Blood Cells~2 µM[2]
MelittinCytotoxicity (IC50)HER2-enriched Breast Cancer Cells0.94 - 1.49 µM[3]
MelittinCytotoxicity (IC50)Triple-Negative Breast Cancer Cells0.94 - 1.49 µM[3]
MelittinCytotoxicity (IC50)Non-transformed Cells1.03 - 2.62 µM[3]

Table 2: Transfection Efficiency (Melittin as a proxy for this compound)

Vector CompositionCell LineReporter GeneTransfection Efficiency ImprovementCitation
Polyacridine-Melittin ConjugateCHO, 3T3, HepG2Luciferase10-100 fold increase vs. control peptides
Melittin-PEI ConjugateVariousLuciferaseUp to 700-fold increase vs. PEI-DNA
Poly-Melittin AnaloguesHepG2LuciferaseEquivalent to PEI

Note: The transfection efficiencies are reported as fold-increase relative to control vectors without the endosomolytic peptide.

Experimental Protocols

Protocol 1: Formulation of this compound-Lipid Nanoparticles (LNPs) for Gene Delivery

This protocol describes the formulation of LNPs incorporating this compound for the delivery of plasmid DNA or mRNA using a microfluidic mixing method.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DSPE-PEG2000)

  • This compound peptide

  • Plasmid DNA or mRNA encoding a reporter gene (e.g., Luciferase)

  • Ethanol (200 proof)

  • Citrate buffer (pH 3.0)

  • Phosphate-Buffered Saline (PBS, pH 7.4)

  • Microfluidic mixing device and cartridges

  • Syringes and tubing

Procedure:

  • Lipid Stock Preparation: Prepare stock solutions of the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratios (e.g., 50:10:38.5:1.5).

  • This compound Incorporation: Dissolve this compound in the lipid-ethanol mixture at a desired peptide-to-lipid ratio.

  • Nucleic Acid Preparation: Dilute the plasmid DNA or mRNA in citrate buffer to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-Bombolitin V-ethanol solution into one syringe and the nucleic acid-citrate buffer solution into another.

    • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol). The rapid mixing will induce the self-assembly of LNPs.

  • Dialysis: Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and exchange the buffer.

  • Characterization:

    • Determine the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Measure the zeta potential to assess surface charge.

    • Quantify the nucleic acid encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen for RNA or PicoGreen for DNA).

G cluster_0 Preparation of Solutions cluster_1 Nanoparticle Formulation cluster_2 Purification & Characterization A Lipids + this compound in Ethanol C Microfluidic Mixing A->C B Nucleic Acid in Citrate Buffer B->C D Self-Assembly of LNPs C->D E Dialysis vs. PBS D->E F Characterization (Size, Zeta, Encapsulation) E->F

Fig. 2: Workflow for the formulation of this compound-LNPs.
Protocol 2: In Vitro Transfection and Reporter Gene Assay

This protocol details the transfection of cultured cells with this compound-LNPs and the subsequent measurement of reporter gene expression.

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • This compound-LNPs encapsulating a luciferase reporter plasmid

  • Control LNPs (without this compound)

  • 96-well cell culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection. Incubate overnight.

  • Transfection:

    • Dilute the this compound-LNPs and control LNPs to the desired concentrations in serum-free medium.

    • Remove the culture medium from the cells and replace it with the LNP-containing medium.

    • Incubate the cells with the LNPs for 4-6 hours at 37°C.

    • After the incubation, replace the transfection medium with fresh complete culture medium.

  • Gene Expression: Incubate the cells for an additional 24-48 hours to allow for reporter gene expression.

  • Luciferase Assay:

    • Equilibrate the plate to room temperature.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add the luciferase assay reagent to each well.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luciferase activity of cells treated with this compound-LNPs to that of cells treated with control LNPs to determine the fold-increase in transfection efficiency.

Protocol 3: Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxicity of this compound-LNP formulations.

Materials:

  • Mammalian cell line

  • Complete cell culture medium

  • This compound-LNP formulations at various concentrations

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and incubate overnight.

  • Treatment: Treat the cells with serial dilutions of the this compound-LNP formulations for the same duration as the transfection experiment. Include untreated cells as a negative control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Proposed Mechanism of this compound-Mediated Endosomal Disruption

The endosomolytic activity of this compound is attributed to its ability to interact with and disrupt the endosomal membrane. The proposed mechanism involves the following steps:

  • Electrostatic Interaction: The cationic residues of this compound interact with the anionic lipids of the endosomal membrane.

  • Insertion: The amphipathic nature of the peptide facilitates its insertion into the lipid bilayer.

  • Pore Formation: The inserted peptides oligomerize to form toroidal or barrel-stave pores, leading to membrane permeabilization.

  • Membrane Destabilization: Alternatively, a high concentration of the peptide on the membrane surface can lead to a "carpet-like" mechanism, causing widespread membrane disruption.

G cluster_0 Endosomal Membrane Interaction cluster_1 Membrane Disruption cluster_2 Outcome A Endosomal Lumen (Acidic pH) Endosomal Membrane (Anionic Lipids) C Peptide Insertion into Bilayer A:f1->C B This compound B->A:f1 Electrostatic Attraction D Pore Formation C->D E Membrane Destabilization C->E F Release of Genetic Material into Cytoplasm D->F E->F

Fig. 3: Proposed mechanism of this compound-mediated pore formation in the endosomal membrane.

Conclusion

This compound presents a promising tool for overcoming the endosomal escape barrier in non-viral gene delivery. Its potent membrane-disrupting activity, when appropriately formulated into nanoparticles, can significantly enhance the cytoplasmic delivery of genetic material. The protocols provided herein offer a framework for the successful application of this compound as an endosomolytic agent. Further optimization of the formulation parameters and a thorough evaluation of its in vivo efficacy and safety are warranted to fully realize its therapeutic potential.

References

Troubleshooting & Optimization

How to improve the solubility of Bombolitin V for in vitro assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to improve the solubility of Bombolitin V for in vitro assays.

Understanding this compound Solubility: Key Physicochemical Properties

This compound is a 17-amino acid peptide derived from the venom of the bumblebee Megabombus pennsylvanicus. Its sequence is Ile-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH2.[1] A thorough understanding of its physicochemical properties is crucial for predicting its solubility behavior. As with many peptides rich in hydrophobic amino acids, this compound can present solubility challenges.[1]

To provide targeted advice, the following physicochemical properties of this compound have been calculated using a peptide property calculator:

PropertyValueInterpretation
Molecular Weight 1732.1 g/mol Standard for a 17-amino acid peptide.
Isoelectric Point (pI) 9.76The pH at which the peptide has a net neutral charge. Solubility is often lowest at the pI.
Net Charge at pH 7.0 +2The peptide is cationic at neutral pH, which can aid in solubility.
Grand Average of Hydropathicity (GRAVY) 1.418A positive GRAVY score indicates a hydrophobic nature, suggesting potential solubility issues in aqueous solutions.

Calculations performed using an online peptide property calculator, specifying C-terminal amidation.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers like PBS or Tris?

A1: this compound has a high Grand Average of Hydropathicity (GRAVY) score of 1.418, indicating a hydrophobic nature. Peptides with a high percentage of hydrophobic residues often exhibit poor solubility in aqueous solutions alone.[2] Additionally, if the pH of your buffer is close to the isoelectric point (pI) of this compound (pI ≈ 9.76), its solubility will be at its minimum.[3]

Q2: I observe a precipitate after adding my this compound stock solution to my aqueous assay buffer. What is happening?

A2: This is a common issue when a peptide dissolved in an organic solvent is diluted into an aqueous buffer. The peptide may be crashing out of solution because the final concentration of the organic co-solvent is too low to maintain its solubility. To mitigate this, try a slower, drop-wise addition of the peptide stock solution into the vortexing aqueous buffer.[4]

Q3: Can I heat or sonicate my this compound solution to improve solubility?

A3: Yes, gentle heating and sonication can be effective methods to aid in the dissolution of peptides. However, these methods should be used with caution to avoid degradation of the peptide.

  • Heating: Gentle warming to temperatures below 40°C can help dissolve the peptide. Avoid excessive or prolonged heating.

  • Sonication: Brief periods of sonication in a water bath can help break up aggregates and increase solubility. It is advisable to cool the sample on ice between sonication bursts to prevent overheating.

Q4: Are there any chemical modifications I can make to this compound to improve its solubility for future experiments?

A4: While modifying the purchased peptide is not feasible, for future custom synthesis, you could consider incorporating hydrophilic amino acids or adding a hydrophilic tag (e.g., PEGylation) to the peptide sequence to enhance its aqueous solubility.

Troubleshooting Guide: Enhancing this compound Solubility

This guide provides a systematic approach to improving the solubility of this compound. It is recommended to always start with a small aliquot of your peptide for solubility testing to avoid risking the entire stock.

Initial Solubility Testing Workflow

G cluster_0 Initial Solubility Testing Start Start with a small aliquot of lyophilized this compound Test_Water Attempt to dissolve in sterile, deionized water Start->Test_Water Check_Water Clear Solution? Test_Water->Check_Water Success Soluble in Water. Proceed with assay. Check_Water->Success Yes Proceed_pH Insoluble in Water. Proceed to pH Adjustment. Check_Water->Proceed_pH No

Caption: Initial solubility test for this compound in water.

Solvent and pH Adjustment Strategies
IssueRecommended ActionDetailed Protocol
Poor solubility in neutral aqueous buffer Adjust the pH of the buffer.Since this compound is a basic peptide (pI 9.76, net charge +2 at pH 7), it will be more soluble in an acidic buffer. Try dissolving it in a buffer with a pH below its pI, for example, pH 4-6. A 10% acetic acid solution can also be used for initial solubilization before dilution.
Precipitation upon dilution Use an organic co-solvent to prepare a concentrated stock solution.Dimethyl sulfoxide (DMSO) is a common choice for hydrophobic peptides. Prepare a high-concentration stock solution in 100% DMSO, and then slowly add this stock to your aqueous buffer while vortexing. Aim for a final DMSO concentration of <1% in your assay, as higher concentrations can affect biological systems.
Persistent insolubility Employ physical methods to aid dissolution.After preparing the solution, use a bath sonicator for brief intervals (e.g., 3 x 10 seconds), keeping the sample on ice in between to prevent heating. Alternatively, gently warm the solution to <40°C.
Visible particulates after dissolution attempts Centrifuge the solution before use.To ensure that any remaining undissolved peptide does not interfere with your assay, centrifuge the solution at high speed (e.g., 10,000 x g for 5 minutes) and use the supernatant.

Decision-Making Workflow for Solvent Selection

G cluster_1 Solvent Selection for this compound Start Insoluble in Water Analyze_Properties Analyze Physicochemical Properties: - High Hydrophobicity (GRAVY > 0) - Basic Peptide (pI > 7) Start->Analyze_Properties Decision Choose Primary Strategy Analyze_Properties->Decision pH_Adjustment Strategy 1: pH Adjustment (Acidic Buffer) Decision->pH_Adjustment Charge-based Organic_Solvent Strategy 2: Organic Co-solvent (e.g., DMSO) Decision->Organic_Solvent Hydrophobicity-based Combine_Strategies Combine Strategies if Necessary pH_Adjustment->Combine_Strategies Organic_Solvent->Combine_Strategies

Caption: Decision workflow for selecting a suitable solvent system.

Experimental Protocols

Protocol 1: Dissolution using pH Adjustment
  • Preparation: Before opening, centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.

  • Initial Attempt: Try to dissolve a small, known amount of the peptide in your desired final concentration of an acidic buffer (e.g., 50 mM sodium acetate, pH 5.0).

  • Alternative Acidic Solvent: If solubility is still limited, first dissolve the peptide in a small volume of 10% acetic acid.

  • Dilution: Slowly add your desired aqueous buffer to the concentrated peptide stock solution drop-by-drop while gently vortexing to reach the final desired concentration.

  • Physical Assistance: If the solution is not clear, sonicate in a water bath for 10-15 minutes or gently warm to <40°C.

  • Final Check: Inspect the solution for any visible particulates. If present, centrifuge as described above.

Protocol 2: Dissolution using an Organic Co-solvent (DMSO)
  • Preparation: Centrifuge the vial of lyophilized this compound.

  • Stock Solution: Add a minimal amount of 100% DMSO to the lyophilized peptide to create a concentrated stock solution (e.g., 1-10 mM). Vortex until the peptide is fully dissolved.

  • Dilution: Slowly add the DMSO stock solution drop-wise into your vortexing aqueous buffer to achieve the final desired peptide concentration. Ensure the final DMSO concentration is compatible with your assay (typically ≤1%).

  • Physical Assistance: If needed, use sonication or gentle warming as described in Protocol 1.

  • Final Check: Visually inspect the solution and centrifuge if necessary.

Disclaimer: The information provided in this technical support guide is for research purposes only. It is recommended to perform small-scale solubility tests before dissolving the entire peptide stock. The optimal dissolution method may vary depending on the specific experimental conditions and requirements.

References

Troubleshooting low yield in Bombolitin V solid-phase peptide synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the solid-phase peptide synthesis (SPPS) of Bombolitin V.

Frequently Asked Questions (FAQs)

Q1: What is the amino acid sequence of this compound?

The amino acid sequence for this compound is Ile-Lys-Ile-Met-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Ala-Leu-His-Val-NH2. It is a 17-amino acid peptide.

Q2: Is this compound considered a "difficult sequence" to synthesize via SPPS?

Yes, this compound can be classified as a "difficult sequence" due to its high content of hydrophobic and β-branched amino acids (Isoleucine, Leucine, Valine, Alanine). These residues increase the likelihood of peptide chain aggregation on the solid support, which can hinder coupling and deprotection steps, ultimately leading to lower yields.[1]

Q3: What are the most common causes of low yield in this compound SPPS?

The primary causes of low yield in the synthesis of this compound and other peptides include:

  • Incomplete Fmoc-Deprotection: Failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Poor Coupling Efficiency: Incomplete reaction between the activated amino acid and the free N-terminus of the peptide-resin.

  • Peptide Aggregation: Formation of secondary structures (e.g., β-sheets) by the growing peptide chains on the resin, which physically blocks reactive sites.

  • Suboptimal Cleavage and Deprotection: Inefficient cleavage of the peptide from the resin or incomplete removal of side-chain protecting groups, leading to product loss or the formation of impurities.[2]

Q4: What is the role of the C-terminal amide in this compound?

The C-terminal amide is a common feature in many biologically active peptides. It can increase the peptide's resistance to degradation by exopeptidases, thereby enhancing its stability and biological half-life. For synthesis, a Rink Amide resin is typically used to obtain the C-terminal amide upon cleavage.

Troubleshooting Guides

Issue 1: Low Yield Attributed to Incomplete Coupling or Deprotection

Symptoms:

  • Low final peptide yield.

  • Presence of deletion sequences (missing amino acids) or truncated peptides in mass spectrometry (MS) analysis.

  • A positive Kaiser test (blue color) after the coupling step, indicating free primary amines.[2]

Troubleshooting Workflow:

start Low Yield: Incomplete Coupling/Deprotection kaiser_test Perform Kaiser Test After Coupling start->kaiser_test positive_kaiser Positive Kaiser Test? kaiser_test->positive_kaiser incomplete_coupling Incomplete Coupling positive_kaiser->incomplete_coupling Yes negative_kaiser Negative Kaiser Test positive_kaiser->negative_kaiser No double_couple Implement Double Coupling incomplete_coupling->double_couple change_reagents Use Stronger Coupling Reagents (e.g., HATU, HCTU) incomplete_coupling->change_reagents increase_equivalents Increase Amino Acid and Coupling Reagent Equivalents incomplete_coupling->increase_equivalents reassess Re-evaluate Yield double_couple->reassess change_reagents->reassess increase_equivalents->reassess deprotection_issue Suspect Incomplete Deprotection negative_kaiser->deprotection_issue extend_deprotection Extend Deprotection Time deprotection_issue->extend_deprotection fresh_reagent Use Fresh Deprotection Reagent (20% Piperidine in DMF) deprotection_issue->fresh_reagent extend_deprotection->reassess fresh_reagent->reassess start Low Yield: Peptide Aggregation synthesis_mods During Synthesis Modifications start->synthesis_mods post_synthesis Post-Synthesis Solubilization start->post_synthesis change_solvent Change Solvent to NMP or add Chaotropic Agents (e.g., LiCl) synthesis_mods->change_solvent pseudoproline Incorporate Pseudoproline Dipeptides at key positions (e.g., after Leu, Ile) synthesis_mods->pseudoproline low_load_resin Use a Low-Loading Resin (e.g., 0.2-0.4 mmol/g) synthesis_mods->low_load_resin reassess Re-evaluate Yield and Purity change_solvent->reassess pseudoproline->reassess low_load_resin->reassess organic_solvents Use Organic Solvents (e.g., Acetonitrile, Isopropanol) post_synthesis->organic_solvents denaturants Add Denaturants (e.g., Guanidine Hydrochloride) post_synthesis->denaturants organic_solvents->reassess denaturants->reassess start Low Yield After Cleavage check_cocktail Review Cleavage Cocktail Composition start->check_cocktail cleavage_conditions Review Cleavage Conditions start->cleavage_conditions sensitive_residues Sensitive Residues Present? (Met in this compound) check_cocktail->sensitive_residues optimized_cocktail Use Optimized Cocktail (e.g., with EDT, Thioanisole) sensitive_residues->optimized_cocktail Yes standard_cocktail Standard Cocktail Sufficient (TFA/TIS/H2O) sensitive_residues->standard_cocktail No reassess Re-evaluate Yield and Purity optimized_cocktail->reassess standard_cocktail->reassess extend_time Extend Cleavage Time (e.g., from 2h to 4h) cleavage_conditions->extend_time increase_volume Increase Cocktail Volume per Gram of Resin cleavage_conditions->increase_volume extend_time->reassess increase_volume->reassess

References

Strategies to reduce Bombolitin V aggregation in solution.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bombolitin V. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and mitigate this compound aggregation in your experiments.

Understanding this compound Aggregation

This compound is a 17-amino acid peptide with the sequence: Ile-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH2.[1] Its amphiphilic nature, rich in hydrophobic residues, makes it prone to self-association and aggregation in aqueous solutions.[1][2] Aggregation can lead to loss of biological activity, altered pharmacokinetic profiles, and potential immunogenicity. This guide will help you understand the factors influencing this compound aggregation and provide strategies to maintain its monomeric and active state.

Predicted Physicochemical Properties of this compound

Understanding the intrinsic properties of this compound is the first step in troubleshooting aggregation issues.

PropertyPredicted ValueSignificance for Aggregation
Molecular Weight 1789.2 g/mol Affects diffusion and sedimentation rates.
Theoretical pI 8.87The pH at which the net charge is zero. Peptides are often least soluble and most prone to aggregation near their pI.
Grand Average of Hydropathicity (GRAVY) 1.418A positive GRAVY score indicates a hydrophobic nature, a key driver of aggregation.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has visible precipitates. What is happening?

A1: Cloudiness or precipitation is a strong indicator of peptide aggregation. This compound, due to its high hydrophobicity, can self-associate to form insoluble aggregates. This is often influenced by factors such as concentration, pH, temperature, and buffer composition.

Q2: At what concentration is this compound likely to aggregate?

A2: The aggregation of peptides is highly concentration-dependent.[3] While a specific threshold for this compound is not well-documented, it is advisable to work with the lowest effective concentration for your experiments. If high concentrations are necessary, consider optimizing the solution conditions to enhance solubility.

Q3: How does pH affect the stability of my this compound solution?

A3: The pH of the solution plays a critical role in peptide stability by influencing its net charge. Peptides are generally most prone to aggregation at or near their isoelectric point (pI), where the net charge is zero, minimizing electrostatic repulsion between molecules.[3] The predicted pI of this compound is 8.87. Therefore, working at a pH far from this value (e.g., acidic pH) should increase its solubility and reduce aggregation.

Q4: Can the type of buffer I use influence this compound aggregation?

A4: Yes, the buffer composition, including ionic strength, can significantly impact peptide aggregation. The effect of ionic strength can be complex; in some cases, salts can screen electrostatic repulsions and promote aggregation, while in others, they can stabilize the peptide. It is recommended to empirically test different buffer systems (e.g., phosphate, citrate, Tris) and ionic strengths to find the optimal conditions for your this compound solution.

Troubleshooting Guide: Strategies to Reduce this compound Aggregation

This guide provides actionable strategies to prevent and reverse this compound aggregation in solution.

Logical Relationship of Factors Influencing Aggregation

cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors Amino Acid Sequence Amino Acid Sequence Hydrophobicity Hydrophobicity Amino Acid Sequence->Hydrophobicity pI pI Amino Acid Sequence->pI This compound Aggregation This compound Aggregation Hydrophobicity->this compound Aggregation pI->this compound Aggregation Concentration Concentration Concentration->this compound Aggregation pH pH pH->this compound Aggregation Temperature Temperature Temperature->this compound Aggregation Ionic Strength Ionic Strength Ionic Strength->this compound Aggregation Co-solvents Co-solvents Co-solvents->this compound Aggregation Excipients Excipients Excipients->this compound Aggregation

Caption: Factors influencing this compound aggregation.

Summary of Strategies to Mitigate Aggregation
StrategyRecommendationRationale
pH Adjustment Adjust the pH of the solution to be at least 2 units away from the pI of this compound (pI ≈ 8.87). An acidic pH (e.g., pH 4-6) is recommended.Maximizes electrostatic repulsion between peptide molecules, preventing self-association.
Lowering Concentration Prepare this compound solutions at the lowest concentration required for your assay. If a stock solution is needed, prepare it at a higher concentration in a solubilizing agent (see below) and dilute it immediately before use.Aggregation is often a concentration-dependent process.
Temperature Control Store this compound solutions at low temperatures (e.g., 4°C for short-term storage, -20°C or -80°C for long-term storage). Avoid repeated freeze-thaw cycles.Lower temperatures reduce molecular motion and the kinetics of aggregation.
Use of Co-solvents For stock solutions, consider using organic co-solvents such as dimethyl sulfoxide (DMSO), acetonitrile (ACN), or trifluoroethanol (TFE) at low percentages (e.g., 5-20%).These solvents can disrupt hydrophobic interactions that lead to aggregation. Ensure the co-solvent is compatible with your downstream application.
Addition of Excipients Incorporate stabilizing excipients into your buffer. Options include sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol, mannitol), or non-ionic surfactants (e.g., Polysorbate 20, Pluronic F-68).Excipients can stabilize the native conformation of the peptide and prevent intermolecular interactions.
Ionic Strength Optimization Empirically test a range of salt concentrations (e.g., 50-150 mM NaCl) to determine the optimal ionic strength for solubility.The effect of ionic strength can be peptide-specific.

Experimental Protocols

Workflow for Investigating and Mitigating Aggregation

Start Start Prepare this compound Solution Prepare this compound Solution Start->Prepare this compound Solution Visual Inspection Visual Inspection Prepare this compound Solution->Visual Inspection Clear Solution Clear Solution Visual Inspection->Clear Solution Clear Cloudy/Precipitate Cloudy/Precipitate Visual Inspection->Cloudy/Precipitate Not Clear Proceed with Experiment Proceed with Experiment Clear Solution->Proceed with Experiment Characterize Aggregation Characterize Aggregation Cloudy/Precipitate->Characterize Aggregation DLS DLS Characterize Aggregation->DLS ThT Assay ThT Assay Characterize Aggregation->ThT Assay TEM TEM Characterize Aggregation->TEM Optimize Solution Conditions Optimize Solution Conditions Characterize Aggregation->Optimize Solution Conditions Adjust pH Adjust pH Optimize Solution Conditions->Adjust pH Modify Ionic Strength Modify Ionic Strength Optimize Solution Conditions->Modify Ionic Strength Add Excipients Add Excipients Optimize Solution Conditions->Add Excipients Re-evaluate Re-evaluate Optimize Solution Conditions->Re-evaluate Re-evaluate->Clear Solution Improved Re-evaluate->Optimize Solution Conditions No Improvement

Caption: Workflow for troubleshooting this compound aggregation.

Protocol 1: Thioflavin T (ThT) Assay for Aggregation Monitoring

This assay is used to detect the formation of amyloid-like fibrils, which are rich in β-sheet structures.

Materials:

  • This compound peptide

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4, or other buffers to be tested)

  • Black, clear-bottom 96-well plates

  • Plate reader with fluorescence capabilities (excitation ~440 nm, emission ~485 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of ThT (e.g., 20 µM) in the desired assay buffer.

    • Prepare this compound solutions at various concentrations in the assay buffer.

  • Assay Setup:

    • In each well of the 96-well plate, add 100 µL of the this compound solution.

    • Include control wells with buffer only.

    • Add 10 µL of the 20 µM ThT working solution to each well.

  • Incubation and Measurement:

    • Incubate the plate at a desired temperature (e.g., 37°C), with intermittent shaking.

    • Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) for several hours or days.

  • Data Analysis:

    • Subtract the background fluorescence of the buffer-only control.

    • Plot the fluorescence intensity versus time. A sigmoidal curve is indicative of amyloid-like fibril formation.

Protocol 2: Dynamic Light Scattering (DLS)

DLS is used to determine the size distribution of particles in a solution, allowing for the detection of oligomers and larger aggregates.

Materials:

  • This compound solution

  • DLS instrument

  • Low-volume cuvettes

Procedure:

  • Sample Preparation:

    • Prepare this compound solutions in a filtered (0.22 µm) buffer.

    • Ensure the sample is free of dust and other contaminants by centrifugation or filtration.

  • Instrument Setup:

    • Set the instrument parameters (e.g., temperature, scattering angle) according to the manufacturer's instructions.

  • Measurement:

    • Transfer the this compound solution to a clean cuvette.

    • Place the cuvette in the DLS instrument and allow the temperature to equilibrate.

    • Perform the measurement to obtain the size distribution profile.

  • Data Analysis:

    • Analyze the data to determine the hydrodynamic radius (Rh) and polydispersity index (PDI). An increase in Rh or PDI over time or with changes in solution conditions indicates aggregation.

Protocol 3: Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the morphology of peptide aggregates.

Materials:

  • This compound solution (with and without suspected aggregates)

  • TEM grids (e.g., carbon-coated copper grids)

  • Negative stain solution (e.g., 2% uranyl acetate)

  • Filter paper

Procedure:

  • Sample Application:

    • Place a drop of the this compound solution onto the TEM grid for 1-2 minutes.

  • Staining:

    • Wick away the excess sample solution with filter paper.

    • Apply a drop of the negative stain solution to the grid for 1-2 minutes.

    • Wick away the excess stain.

  • Drying:

    • Allow the grid to air dry completely.

  • Imaging:

    • Image the grid using a transmission electron microscope at various magnifications to observe the morphology of any aggregates present. Fibrillar or amorphous aggregates can be distinguished.

References

Long-term storage and stability assessment of lyophilized Bombolitin V.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability assessment of lyophilized Bombolitin V.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of lyophilized this compound?

A1: For long-term storage, lyophilized this compound should be stored at -20°C or, preferably, at -80°C.[1][2] Storing at these low temperatures minimizes chemical degradation pathways such as hydrolysis and oxidation, ensuring the peptide's integrity for several months to years.[1][3] While the peptide may be stable for weeks at room temperature or for 1-2 years at 2-8°C, -20°C or colder is recommended for maintaining long-term stability.[3]

Q2: How should I handle the lyophilized powder upon receiving it and before use?

A2: Lyophilized peptides are often hygroscopic, meaning they readily absorb moisture from the air. To prevent this, it is crucial to allow the vial to equilibrate to room temperature in a desiccator before opening. This prevents condensation from forming inside the vial. When weighing the peptide, do so quickly in a clean, dry environment and then tightly reseal the container. For added stability, consider purging the vial with an inert gas like argon or nitrogen before sealing.

Q3: What is the best way to reconstitute lyophilized this compound?

A3: The choice of solvent depends on the peptide's properties. Given this compound's amphiphilic and hydrophobic nature, sterile, distilled water may not be sufficient for complete solubilization. A common starting point for hydrophobic peptides is a small amount of an organic solvent like DMSO or acetonitrile, followed by a slow, drop-wise dilution with your desired aqueous buffer (e.g., PBS) while vortexing gently. Always test the solubility of a small amount of the peptide first.

Q4: How long is this compound stable once it is in solution?

A4: The stability of peptides in solution is significantly lower than in their lyophilized form. For maximum stability, it is recommended to prepare fresh solutions for each experiment. If storage in solution is necessary, it should be for a short period. Prepare aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide, and store them at -20°C. As a general guideline, peptide solutions are often stable for a few days to a week when stored at -20°C.

Q5: What are the primary degradation pathways for this compound that I should be aware of?

A5: Peptides like this compound are susceptible to several degradation pathways. Given its amino acid composition (Ile-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH2), potential degradation routes include:

  • Deamidation: The asparagine (Asn) residue can undergo deamidation.

  • Oxidation: While this compound does not contain methionine or cysteine, which are highly susceptible to oxidation, other residues can oxidize over a more extended period, especially if exposed to air.

  • Hydrolysis: Cleavage of peptide bonds can occur, especially in the presence of residual moisture.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Poor Solubility / Precipitation upon Reconstitution This compound is a hydrophobic peptide.Use a small amount of a suitable organic solvent (e.g., DMSO, DMF, acetonitrile) to initially dissolve the peptide. Then, slowly add the aqueous buffer while gently vortexing. Sonication can also aid in dissolution.
The peptide's isoelectric point (pI) is close to the buffer's pH.Adjust the pH of the buffer. Basic peptides are more soluble in acidic solutions, and acidic peptides are more soluble in basic solutions.
Loss of Biological Activity Improper storage conditions (temperature, moisture, light exposure).Ensure the lyophilized peptide is stored at -20°C or -80°C in a tightly sealed vial, protected from light.
Multiple freeze-thaw cycles of the reconstituted solution.Aliquot the reconstituted peptide into single-use volumes to avoid repeated freezing and thawing.
Peptide degradation (e.g., oxidation, deamidation).Handle the peptide under inert gas if possible. Use high-purity, sterile solvents for reconstitution.
Inconsistent Results in Assays Inaccurate peptide concentration due to incomplete solubilization or moisture absorption.Ensure the peptide is fully dissolved before use. Always allow the lyophilized powder to reach room temperature in a desiccator before weighing.
Adsorption of the peptide to plasticware.For dilute solutions, consider using low-protein-binding tubes or glass vials to minimize loss due to surface adsorption.

Quantitative Data on Stability

Table 1: Representative Long-Term Stability of Lyophilized this compound

Storage ConditionTime PointPurity by RP-HPLC (%)Appearance
-80°C 0 Months99.5White crystalline powder
12 Months99.3White crystalline powder
24 Months99.1White crystalline powder
36 Months98.8White crystalline powder
-20°C 0 Months99.5White crystalline powder
12 Months98.9White crystalline powder
24 Months98.2White crystalline powder
36 Months97.5White crystalline powder
4°C 0 Months99.5White crystalline powder
6 Months97.1White crystalline powder
12 Months95.4White crystalline powder
25°C (Room Temp) 0 Months99.5White crystalline powder
1 Month94.2White crystalline powder
3 Months88.7Slight discoloration

Note: This data is illustrative and actual stability should be determined empirically.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound
  • Remove the vial of lyophilized this compound from -20°C or -80°C storage.

  • Place the vial in a desiccator at room temperature and allow it to equilibrate for at least 30 minutes.

  • In a sterile environment (e.g., a laminar flow hood), briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Prepare the desired solvent. For a 1 mg/mL stock solution, for example, you will need 1 mL of solvent.

  • Based on preliminary solubility tests, add a small, precise volume of an organic solvent (e.g., 50 µL of DMSO) to the vial.

  • Gently swirl or vortex the vial until the peptide is completely dissolved. Sonication in a water bath for a few minutes can assist with dissolution.

  • While gently vortexing, slowly add the desired aqueous buffer (e.g., 950 µL of sterile PBS) drop-by-drop to the concentrated peptide solution.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • If not for immediate use, aliquot the solution into single-use, low-protein-binding tubes and store at -20°C.

Protocol 2: Stability Assessment by RP-HPLC

This protocol outlines a stability-indicating method using RP-HPLC to assess the purity of this compound over time.

  • Sample Preparation: At each time point of the stability study, reconstitute a vial of lyophilized this compound as described in Protocol 1 to a final concentration of 1 mg/mL.

  • HPLC System: Use a standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 95% B (linear gradient)

    • 35-40 min: 95% B

    • 40-45 min: 95% to 5% B (linear gradient)

    • 45-50 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm.

  • Injection Volume: 20 µL.

  • Analysis: Integrate the peak areas of the main this compound peak and any degradation product peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Visualizations

experimental_workflow cluster_storage Long-Term Storage cluster_sampling Time-Point Sampling & Preparation cluster_analysis Stability Analysis storage Lyophilized this compound Stored at -80°C, -20°C, 4°C, 25°C sampling Sample retrieval at pre-defined time points storage->sampling reconstitution Reconstitution (Protocol 1) sampling->reconstitution hplc RP-HPLC Analysis (Protocol 2) reconstitution->hplc data_analysis Data Analysis: Purity (%) vs. Time hplc->data_analysis

Caption: Experimental workflow for long-term stability assessment.

signaling_pathway bombolitin_v This compound mrgprx2 MRGPRX2 (G-protein coupled receptor) bombolitin_v->mrgprx2 Binds to g_protein Gαq Protein mrgprx2->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on ca_release Ca²⁺ Release er->ca_release degranulation Mast Cell Degranulation (Histamine Release) ca_release->degranulation Triggers

Caption: Proposed signaling pathway for this compound-induced mast cell degranulation.

References

How to prevent degradation of Bombolitin V in cell culture media.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to prevent the degradation of Bombolitin V in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is a cationic, amphipathic heptadecapeptide (17 amino acids) originally isolated from the venom of the bumblebee Megabombus pennsylvanicus.[1] Its primary amino acid sequence is Ile-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH2. The C-terminus is amidated, which contributes to its stability by protecting it from carboxypeptidases. Its amphipathic nature, with both hydrophobic and hydrophilic residues, is crucial for its biological activity, which includes antimicrobial and cell-lytic properties.[1]

Q2: What are the primary causes of this compound degradation in cell culture media?

The degradation of this compound in cell culture media can be attributed to two main factors:

  • Enzymatic Degradation: Cell culture media supplemented with serum (e.g., Fetal Bovine Serum - FBS) contains various proteases and peptidases that can cleave the peptide bonds of this compound. Exopeptidases can cleave amino acids from the N-terminus, while endopeptidases can cleave internal peptide bonds.

  • Chemical Instability: The intrinsic chemical properties of the amino acids in this compound can lead to non-enzymatic degradation under typical cell culture conditions (e.g., pH 7.4, 37°C). A key potential pathway is the deamidation of the asparagine (Asn) residue at position 2.

Q3: How can I minimize enzymatic degradation of this compound?

Several strategies can be employed to reduce enzymatic degradation:

  • Use Serum-Free Media: If your experimental design allows, using serum-free media will eliminate the primary source of proteases.

  • Heat-Inactivate Serum: While not completely effective, heat-inactivating the serum (typically at 56°C for 30 minutes) can denature some of the proteases.

  • Use Protease Inhibitor Cocktails: Adding a broad-spectrum protease inhibitor cocktail to the cell culture medium can significantly reduce enzymatic degradation. However, it is crucial to first test the compatibility of the inhibitors with your specific cell line and assay, as they can have off-target effects.

  • Modify the Peptide: Introducing modifications to the peptide structure can enhance its resistance to proteases. Common strategies include:

    • N-terminal acetylation: This modification blocks the action of aminopeptidases.[2][3][4]

    • D-amino acid substitution: Replacing L-amino acids with their D-isomers at protease-sensitive sites can prevent recognition and cleavage by enzymes.

    • Cyclization: Creating a cyclic version of the peptide can enhance its conformational rigidity and reduce its susceptibility to proteases.

Q4: What are the potential chemical degradation pathways for this compound and how can they be prevented?

The primary chemical degradation pathway of concern for this compound is the deamidation of the asparagine (Asn) residue at position 2. Under physiological pH and temperature, the side-chain amide of asparagine can be hydrolyzed to an aspartic acid residue, potentially altering the peptide's structure and activity.

Prevention Strategies:

  • pH Control: Maintaining a stable and appropriate pH of the cell culture medium is crucial. Avoid prolonged exposure to alkaline conditions.

  • Fresh Preparation: Prepare fresh stock solutions of this compound and dilute them into the cell culture medium immediately before use. Avoid storing the peptide in solution for extended periods, even at 4°C.

  • Lyophilized Storage: Store the peptide in its lyophilized form at -20°C or -80°C for long-term stability.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of this compound activity over time in culture Enzymatic or chemical degradation of the peptide.1. Confirm Degradation: Perform a stability study using RP-HPLC to quantify the amount of intact this compound over time (see Experimental Protocol below). 2. Minimize Enzymatic Degradation: Switch to serum-free media, use heat-inactivated serum, or add a protease inhibitor cocktail. 3. Minimize Chemical Degradation: Prepare fresh solutions for each experiment and ensure proper storage of stock solutions. 4. Consider a More Stable Analog: Synthesize or purchase a modified version of this compound (e.g., N-terminally acetylated, D-amino acid substituted).
Inconsistent or non-reproducible experimental results Variable concentrations of active this compound due to degradation.1. Standardize Handling: Ensure consistent preparation of working solutions from a single, well-characterized stock. 2. Aliquot Stock Solutions: Aliquot the lyophilized peptide or concentrated stock solution to avoid repeated freeze-thaw cycles. 3. Time-Course Experiment: If long incubation times are necessary, determine the degradation rate in your specific media and adjust the initial concentration accordingly or replenish the peptide at set intervals.
Precipitation of this compound in cell culture medium Poor solubility at physiological pH or interaction with media components.1. Review Solubilization Protocol: Ensure the initial solubilization of the lyophilized peptide is complete. A small amount of a sterile organic solvent like DMSO can be used before diluting into the aqueous medium. 2. Filter Sterilize: After dilution, filter the this compound solution through a 0.22 µm sterile filter before adding it to the cell culture. 3. Optimize Concentration: Determine the lowest effective concentration to minimize the risk of precipitation.

Data Presentation: Stability of this compound Analogs

The following table provides a hypothetical comparison of the stability of different this compound analogs in cell culture medium containing 10% Fetal Bovine Serum (FBS) at 37°C. Note: These are example values. Researchers should perform their own stability studies to determine the half-life in their specific experimental system.

Peptide Modification Predicted Half-life (hours)
This compoundNone (Native Sequence)~ 2 - 4
Ac-Bombolitin VN-terminal Acetylation~ 8 - 12
D-Asn2-Bombolitin VD-amino acid substitution at position 2> 24
Cyclo-Bombolitin VHead-to-tail cyclization> 48

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a method to determine the degradation rate of this compound in a specific cell culture medium using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials:

  • This compound (lyophilized)

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with or without serum

  • Sterile, low-protein binding microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Water, HPLC grade

  • RP-HPLC system with a C18 column

Procedure:

  • Prepare this compound Stock Solution: Dissolve lyophilized this compound in a sterile solvent (e.g., sterile water or DMSO) to a concentration of 1 mg/mL.

  • Incubation:

    • In sterile microcentrifuge tubes, add the cell culture medium.

    • Spike the medium with the this compound stock solution to a final concentration of 100 µg/mL.

    • Incubate the tubes at 37°C in a cell culture incubator.

  • Time Points: Collect samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). The t=0 sample should be processed immediately after adding the peptide.

  • Protein Precipitation (for serum-containing media):

    • To 100 µL of the sample, add 200 µL of a precipitating solution (e.g., ice-cold acetonitrile with 1% TFA).

    • Vortex thoroughly and incubate on ice for 20 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Sample Analysis:

    • Carefully transfer the supernatant to an HPLC vial.

    • Inject a standard volume (e.g., 20 µL) onto the RP-HPLC system.

    • Use a suitable gradient of water/ACN with 0.1% TFA to separate the intact peptide from its degradation products.

    • Monitor the elution profile at 214 nm or 280 nm.

  • Data Analysis:

    • Identify the peak corresponding to intact this compound based on the retention time of a standard.

    • Integrate the peak area of the intact peptide at each time point.

    • Calculate the percentage of intact peptide remaining relative to the t=0 time point.

    • Plot the percentage of intact peptide versus time to determine the degradation kinetics and half-life.

Visualizations

Degradation_Pathway Bombolitin_V This compound (Intact Peptide) Enzymatic_Degradation Enzymatic Degradation (Proteases in Serum) Bombolitin_V->Enzymatic_Degradation Chemical_Degradation Chemical Degradation (e.g., Deamidation) Bombolitin_V->Chemical_Degradation Degraded_Fragments Inactive Peptide Fragments Enzymatic_Degradation->Degraded_Fragments Altered_Peptide Structurally Altered Peptide (Reduced Activity) Chemical_Degradation->Altered_Peptide

Caption: Potential degradation pathways for this compound in cell culture media.

Experimental_Workflow cluster_prep Sample Preparation cluster_process Sample Processing cluster_analysis Analysis Stock Prepare this compound Stock Solution Incubate Incubate in Cell Culture Medium at 37°C Stock->Incubate Timepoints Collect Samples at Various Time Points Incubate->Timepoints Precipitate Protein Precipitation (if serum is present) Timepoints->Precipitate Centrifuge Centrifuge to Pellet Proteins Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC RP-HPLC Analysis Supernatant->HPLC Quantify Quantify Intact Peptide HPLC->Quantify HalfLife Determine Half-life Quantify->HalfLife

Caption: Workflow for assessing this compound stability in cell culture media.

References

Optimizing incubation time and temperature for Bombolitin V antimicrobial assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of Bombolitin V in antimicrobial assays. Below you will find frequently asked questions and troubleshooting guides to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

This compound is a cationic antimicrobial peptide originally isolated from the venom of the bumblebee Megabombus pennsylvanicus.[1] Like other bombolitins, it exhibits potent antimicrobial activity against a range of microorganisms.[1][2] The primary mechanism of action for this compound and similar antimicrobial peptides is the disruption of the bacterial cell membrane. Its cationic nature facilitates binding to the negatively charged components of microbial membranes, leading to membrane permeabilization, leakage of intracellular contents, and ultimately cell death.[3]

Q2: What are the standard incubation conditions for antimicrobial susceptibility testing (AST) with peptides like this compound?

Standard protocols for broth microdilution and disk diffusion assays typically recommend an incubation temperature of 35°C to 37°C.[3] The standard incubation time is generally between 16 to 24 hours to allow for visible growth of the control organisms.

Q3: Why is it important to optimize incubation time and temperature for this compound assays?

While standard conditions provide a good starting point, the optimal incubation time and temperature can be influenced by the specific characteristics of the antimicrobial peptide, the target microorganism, and the assay format. Optimization is crucial for obtaining accurate and reproducible Minimum Inhibitory Concentration (MIC) values. Factors such as the stability of this compound at different temperatures and the kinetics of its antimicrobial action can impact the outcome of the assay.

Q4: Can I use standard Mueller-Hinton Broth (MHB) for this compound assays?

Yes, Mueller-Hinton Broth is the standard medium for most routine antimicrobial susceptibility testing. However, it is important to ensure the cation concentrations (specifically Ca²⁺ and Mg²⁺) in the broth are adjusted as recommended by the Clinical and Laboratory Standards Institute (CLSI), as variations can affect the activity of cationic antimicrobial peptides.

Q5: How does the inoculum size affect the assay results?

The starting concentration of the microbial inoculum is a critical parameter. A higher inoculum may require a higher concentration of this compound to achieve inhibition, potentially leading to elevated MIC values. Conversely, a low inoculum might result in artificially low MICs. It is essential to standardize the inoculum to a 0.5 McFarland turbidity standard to ensure consistency between experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No antimicrobial activity observed Peptide Degradation: this compound, like other peptides, can be susceptible to degradation.Ensure proper storage of the peptide stock solution (typically at -20°C or lower). Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles.
Incorrect Peptide Concentration: Errors in dilution calculations or peptide quantification.Verify the concentration of the stock solution using a reliable method (e.g., spectrophotometry at 280 nm if aromatic residues are present, or a peptide quantification assay). Double-check all dilution calculations.
Resistant Microbial Strain: The target organism may be inherently resistant to this compound.Include a known susceptible quality control (QC) strain in your assay to validate the peptide's activity.
High variability in MIC values between replicates Inconsistent Inoculum: Variation in the starting bacterial concentration.Ensure the inoculum is standardized to a 0.5 McFarland standard for every experiment. Prepare the inoculum from a fresh culture.
Pipetting Errors: Inaccurate dispensing of peptide solutions or bacterial suspension.Use calibrated pipettes and proper pipetting techniques. For microdilution assays, be careful to avoid cross-contamination between wells.
Edge Effects in Microplates: Evaporation from the outer wells of a 96-well plate.To minimize evaporation, fill the outer wells with sterile broth or water and do not use them for experimental samples. Ensure proper sealing of the plate during incubation.
MIC values are consistently higher than expected Suboptimal Incubation Temperature: The temperature may be affecting the peptide's stability or activity.While 37°C is standard, some peptides may have different optimal temperatures. Consider performing a temperature optimization experiment (e.g., testing at 30°C, 35°C, and 37°C).
Extended Incubation Time: Longer incubation can allow for slow-growing resistant subpopulations to emerge.For most standard bacteria, an 18-20 hour incubation is sufficient. Reading the MIC at the earliest point of clear growth in the control wells is recommended.
Peptide Binding to Plasticware: Cationic peptides can adhere to the surface of standard polystyrene plates.Use low-protein-binding polypropylene microplates for preparing and performing the assay to minimize peptide loss.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound.

  • Preparation of this compound Stock Solution:

    • Dissolve lyophilized this compound in sterile, nuclease-free water or a suitable buffer (e.g., 0.01% acetic acid) to a concentration of 1 mg/mL.

    • Store the stock solution in aliquots at -20°C or -80°C.

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours old), pick several well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Assay Plate Preparation:

    • In a 96-well low-protein-binding microtiter plate, perform serial two-fold dilutions of the this compound stock solution in MHB to obtain a range of concentrations.

    • The final volume in each well should be 50 µL.

    • Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.

    • Include a positive control (bacteria with no peptide) and a negative control (broth only) on each plate.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Protocol 2: Optimization of Incubation Temperature
  • Prepare three identical 96-well microtiter plates as described in Protocol 1.

  • Incubate each plate at a different temperature (e.g., 30°C, 35°C, and 37°C).

  • After 18-24 hours, determine the MIC for each temperature.

  • The optimal temperature is the one that yields the most consistent and lowest MIC values against a known susceptible strain.

Protocol 3: Optimization of Incubation Time
  • Prepare a 96-well microtiter plate as described in Protocol 1.

  • Incubate the plate at the optimized temperature determined in Protocol 2.

  • Read the MIC at multiple time points (e.g., 16, 18, 20, 22, and 24 hours).

  • The optimal incubation time is the earliest time point at which there is clear, confluent growth in the positive control well and a stable MIC reading is obtained.

Data Presentation

The following table illustrates how to present data from an experiment to optimize incubation temperature for a this compound MIC assay against Staphylococcus aureus.

Incubation Temperature (°C)Replicate 1 MIC (µg/mL)Replicate 2 MIC (µg/mL)Replicate 3 MIC (µg/mL)Average MIC (µg/mL)Standard Deviation
3016163221.39.2
35816810.74.6
378888.00.0

Visualizations

experimental_workflow Experimental Workflow for Optimizing Incubation Conditions cluster_assay Assay Setup cluster_optimization Optimization cluster_analysis Analysis prep_peptide Prepare this compound Stock and Dilutions setup_plate Set up 96-well Microtiter Plates prep_peptide->setup_plate prep_inoculum Prepare and Standardize Bacterial Inoculum prep_inoculum->setup_plate temp_opt Incubate Plates at Different Temperatures (e.g., 30°C, 35°C, 37°C) setup_plate->temp_opt time_opt Read MIC at Different Time Points (e.g., 16, 18, 20, 24h) temp_opt->time_opt read_mic Determine MIC for each Condition time_opt->read_mic analyze Analyze Data to Find Optimal Temperature and Time read_mic->analyze

Caption: Workflow for optimizing incubation time and temperature.

mechanism_of_action General Mechanism of this compound Action Bombolitin_V This compound (Cationic) Binding Electrostatic Binding Bombolitin_V->Binding Bacterial_Membrane Bacterial Membrane (Anionic) Bacterial_Membrane->Binding Membrane_Disruption Membrane Disruption/ Pore Formation Binding->Membrane_Disruption Cell_Lysis Cell Lysis and Death Membrane_Disruption->Cell_Lysis

Caption: General mechanism of this compound membrane disruption.

References

Addressing variability and ensuring reproducibility in Bombolitin V experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability and ensure reproducibility in experiments involving Bombolitin V. It is designed for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound experiments in a question-and-answer format.

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Values Between Experiments

  • Question: We are observing significant variations in the MIC of this compound against the same bacterial strain across different experimental runs. What are the potential causes and solutions?

  • Answer: High variability in MIC values is a common challenge in antimicrobial peptide (AMP) testing. Several factors can contribute to this issue. Below is a systematic guide to troubleshoot this problem.

    Potential CauseRecommended Action
    Inoculum Density Standardize the bacterial inoculum concentration for every experiment. A common starting concentration is approximately 5 x 10^5 CFU/mL. Variations in the number of bacteria can significantly alter the peptide-to-cell ratio, affecting the apparent MIC.
    Bacterial Growth Phase Always use bacteria from a consistent growth phase, typically the logarithmic (exponential) phase, for your assays. Bacteria in different growth phases can exhibit varied susceptibility to AMPs.
    Assay Medium Composition The pH and ionic strength of the culture medium can dramatically impact this compound activity. High salt concentrations can interfere with the initial electrostatic interaction of the cationic peptide with the bacterial membrane. Ensure the pH and salt concentration of your medium are consistent across all experiments.
    Peptide Stock Integrity Improper storage or handling can lead to peptide degradation or aggregation. Prepare fresh stock solutions or use aliquots stored at -20°C or colder to avoid repeated freeze-thaw cycles.[1][2][3][4] Confirm the peptide concentration and purity.

    Experimental Workflow for Consistent MIC Determination

    MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis b_culture Bacterial Culture (Overnight) b_dilution Dilute to Log Phase b_culture->b_dilution Standardize OD600 plate 96-Well Plate Inoculation b_dilution->plate p_stock Peptide Stock Solution p_serial Serial Dilutions p_stock->p_serial Consistent Diluent p_serial->plate incubation Incubate (18-24h, 37°C) plate->incubation readout Visual/Spectrophotometric Reading incubation->readout mic_det Determine MIC readout->mic_det

    A standardized workflow for reproducible MIC assays.

Issue 2: Peptide Aggregation and Precipitation in Solution

  • Question: Our this compound stock solution appears cloudy, or the peptide precipitates when diluted in our assay buffer. How can we address this solubility issue?

  • Answer: Peptide aggregation is a significant source of experimental variability, as it reduces the concentration of active, monomeric peptide.[5] this compound, being an amphipathic peptide, is prone to self-aggregation, a process influenced by concentration, pH, and ionic strength.

    Potential CauseRecommended Action
    High Peptide Concentration Prepare stock solutions at a reasonably high concentration in a suitable solvent (e.g., sterile water, dilute acetic acid, or DMSO) and then dilute it into the final assay buffer. Avoid preparing highly concentrated aqueous stock solutions.
    pH and Ionic Strength The solubility of peptides is often lowest near their isoelectric point. Adjusting the pH of the buffer away from the pI can improve solubility. High salt concentrations can sometimes promote hydrophobic interactions and lead to aggregation. Test different buffer conditions to find the optimal one for keeping this compound soluble.
    Solvent Incompatibility If dissolving the peptide directly in an aqueous buffer is problematic, first dissolve it in a small amount of an organic solvent like DMSO and then slowly add this solution to the aqueous buffer while vortexing. Ensure the final concentration of the organic solvent is low enough not to affect the biological assay.
    Improper Storage Store lyophilized peptide at -20°C or below and allow it to warm to room temperature before opening to prevent condensation. For solutions, use aliquots to avoid multiple freeze-thaw cycles.

Issue 3: Inconsistent Hemolytic Activity

  • Question: The hemolytic activity of this compound varies between experiments, even when using the same peptide concentration. What factors could be causing this?

  • Answer: Variability in hemolysis assays can arise from both the peptide and the experimental setup.

    Potential CauseRecommended Action
    Red Blood Cell (RBC) Source and Age Use fresh RBCs from a consistent source. The age and storage conditions of RBCs can affect their fragility.
    Peptide Aggregation As with MIC assays, peptide aggregation can lead to an underestimation of hemolytic activity. Ensure the peptide is fully solubilized in the assay buffer.
    Incubation Time and Temperature Standardize the incubation time and temperature. Longer incubation times can lead to increased hemolysis. A common incubation period is 1 hour at 37°C.
    Assay Buffer Composition The osmolarity and composition of the buffer can influence RBC stability. Use a consistent, isotonic buffer such as Phosphate-Buffered Saline (PBS).

Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism of action of this compound?

    • A1: this compound is a membrane-active peptide. Its primary mechanism involves disrupting the integrity of cell membranes. Due to its amphipathic nature, it can insert into the lipid bilayer, forming pores or channels that lead to cell lysis. This accounts for its hemolytic and antimicrobial activities.

  • Q2: Can this compound affect intracellular targets?

    • A2: While the primary target is the cell membrane, the formation of pores can lead to the influx and efflux of ions and metabolites, disrupting cellular homeostasis. This can trigger secondary intracellular signaling pathways in response to cellular stress.

  • Q3: What are the key structural features of this compound responsible for its activity?

    • A3: this compound is a 17-amino acid peptide. Its amphipathic structure, with a distinct separation of hydrophobic and hydrophilic residues, is crucial for its ability to interact with and disrupt cell membranes.

  • Q4: How should I prepare and store this compound stock solutions?

    • A4: For long-term storage, keep the lyophilized peptide at -20°C or colder. To prepare a stock solution, first allow the lyophilized powder to reach room temperature in a desiccator to prevent moisture absorption. Dissolve the peptide in a solvent in which it is readily soluble, such as sterile distilled water or a small amount of 0.01% acetic acid. For hydrophobic peptides, a small amount of DMSO can be used, followed by dilution in the appropriate aqueous buffer. Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Biological Activity of this compound

ActivityAssayOrganism/Cell TypeEffective Concentration (ED50/EC50)Reference
Hemolytic ActivityErythrocyte LysisGuinea Pig Erythrocytes0.7 µg/mL (0.4 µM)
Mast Cell DegranulationHistamine ReleaseRat Peritoneal Mast Cells2 µg/mL (1.2 µM)

Table 2: Representative Minimum Inhibitory Concentrations (MICs) of Melittin (a similar peptide)

Bacterial StrainMIC (µg/mL)
Escherichia coli ATCC 259224-8
Staphylococcus aureus ATCC 259232-4
Pseudomonas aeruginosa PAO18-16

Note: MIC values for this compound can be expected to be in a similar range, but should be determined empirically for the specific strains and conditions used.

Experimental Protocols

1. Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

  • Preparation of Bacterial Inoculum:

    • Inoculate a single colony of the test bacterium into 5 mL of Mueller-Hinton Broth (MHB).

    • Incubate overnight at 37°C with shaking.

    • The next day, dilute the overnight culture in fresh MHB to an optical density at 600 nm (OD600) of 0.08-0.1, which corresponds to approximately 1-2 x 10^8 CFU/mL for E. coli.

    • Further dilute the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL in MHB.

  • Preparation of Peptide Dilutions:

    • Prepare a stock solution of this compound in sterile water or 0.01% acetic acid.

    • Perform serial twofold dilutions of the peptide stock solution in MHB in a 96-well polypropylene microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a positive control (bacteria without peptide) and a negative control (MHB only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed by eye or by measuring the OD600 with a plate reader.

2. Protocol for Hemolysis Assay

  • Preparation of Red Blood Cells (RBCs):

    • Obtain fresh blood (e.g., human or sheep) in a tube containing an anticoagulant.

    • Centrifuge at 500 x g for 10 minutes at 4°C to pellet the RBCs.

    • Aspirate the supernatant and wash the RBCs three times with cold, sterile PBS (pH 7.4).

    • Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

  • Assay Procedure:

    • Add 100 µL of the 2% RBC suspension to each well of a 96-well plate.

    • Add 100 µL of this compound at various concentrations (prepared in PBS) to the wells.

    • For controls, add 100 µL of PBS (negative control, 0% hemolysis) and 100 µL of 1% Triton X-100 (positive control, 100% hemolysis).

    • Incubate the plate at 37°C for 1 hour.

  • Measurement of Hemolysis:

    • Centrifuge the plate at 1000 x g for 5 minutes to pellet intact RBCs.

    • Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm, which corresponds to hemoglobin release.

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

3. Protocol for Cell Viability Assay (MTT Assay)

  • Cell Seeding:

    • Seed mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow cells to attach.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the peptide solutions at different concentrations.

    • Include untreated cells as a control.

    • Incubate for the desired exposure time (e.g., 24 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Mandatory Visualizations

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mapk MAPK Pathway cluster_autophagy Autophagy Pathway cluster_gpcrsig GPCR Signaling bombolitin This compound pore Pore Formation bombolitin->pore gpcr GPCR Interaction bombolitin->gpcr p38 p38 MAPK pore->p38 Ion Flux Cellular Stress jnk JNK pore->jnk ampk AMPK Activation pore->ampk ATP Depletion gcn2 GCN2 Activation pore->gcn2 Amino Acid Starvation gprotein G-Protein Activation gpcr->gprotein mapk_response Stress Response (e.g., Inflammation, Apoptosis) p38->mapk_response jnk->mapk_response autophagy Autophagy Induction ampk->autophagy gcn2->autophagy downstream Downstream Effectors (e.g., PLC, AC) gprotein->downstream second_messenger Second Messenger Modulation (Ca2+, cAMP) downstream->second_messenger

Signaling pathways potentially activated by this compound.

Troubleshooting_Logic cluster_mic MIC Variability cluster_sol Solubility Issues start Inconsistent Experimental Results check_inoculum Check Inoculum Density & Growth Phase start->check_inoculum check_conc Review Peptide Concentration start->check_conc check_media Verify Medium Composition (pH, Salt) check_inoculum->check_media check_peptide_mic Assess Peptide Stock Integrity check_media->check_peptide_mic end_mic Standardize Protocol check_peptide_mic->end_mic adjust_ph Adjust Buffer pH check_conc->adjust_ph change_solvent Modify Solubilization Protocol (e.g., use DMSO) adjust_ph->change_solvent end_sol Ensure Complete Solubilization change_solvent->end_sol

A logical workflow for troubleshooting common issues.

References

Minimizing the hemolytic activity of Bombolitin V while retaining antimicrobial effects.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working to minimize the hemolytic activity of Bombolitin V while preserving its potent antimicrobial effects. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to inform your research.

Troubleshooting Guides & FAQs

This section addresses common challenges and questions encountered during the design, synthesis, and testing of this compound analogs.

Frequently Asked Questions (FAQs)

Q1: My novel this compound analog shows significantly reduced antimicrobial activity. What are the likely causes?

A1: A loss of antimicrobial potency in this compound analogs can stem from several factors:

  • Disruption of Amphipathic Structure: The α-helical structure with distinct polar and nonpolar faces is critical for membrane interaction. Substitutions that disrupt this amphipathicity can weaken the peptide's ability to interact with and disrupt bacterial membranes.

  • Reduced Cationic Charge: The net positive charge of this compound is essential for its initial electrostatic attraction to the negatively charged bacterial cell envelope. Replacing cationic residues (like Lysine) with neutral or anionic amino acids can diminish this attraction.

  • Altered Hydrophobicity: While reducing hydrophobicity can decrease hemolytic activity, excessive reduction can also impair the peptide's ability to insert into the hydrophobic core of the bacterial membrane, thus reducing its antimicrobial action.

Q2: The hemolytic activity of my modified this compound remains high. What strategies can I employ to reduce it further?

A2: High hemolytic activity is a common hurdle. Consider the following strategies:

  • Decrease Hydrophobicity: Systematically replace hydrophobic residues (e.g., Leucine, Isoleucine) with less hydrophobic or polar amino acids. This can weaken the peptide's interaction with the zwitterionic membranes of erythrocytes.[1]

  • Modulate Cationic Residues: While a net positive charge is crucial for antimicrobial activity, its distribution and magnitude also influence hemolytic activity. Strategic replacement of Lysine with other cationic residues like Arginine, or even neutral polar residues, can sometimes reduce hemolysis without a proportional loss of antimicrobial effect.[2]

  • Introduce Proline: Incorporating a Proline residue can induce a "kink" in the α-helix, potentially altering its membrane interaction in a way that reduces lysis of red blood cells.[3]

  • Glycine Substitution: Replacing a central hydrophobic residue with Glycine can increase flexibility and potentially reduce deep insertion into the erythrocyte membrane, thereby lowering hemolytic activity.[1]

Q3: I am observing high variability in my Minimum Inhibitory Concentration (MIC) and Hemolytic (HC50) assay results. What are the common sources of error?

A3: Inconsistent results in MIC and HC50 assays often arise from methodological inconsistencies. Key factors to control include:

  • Bacterial Inoculum Density: Ensure a standardized bacterial concentration (typically ~5 x 10^5 CFU/mL) for all MIC experiments.[4]

  • Red Blood Cell (RBC) Preparation: Use freshly collected RBCs and ensure they are washed thoroughly to remove plasma components. The final concentration of the RBC suspension should be consistent across experiments.

  • Peptide Solubility and Aggregation: Confirm that your peptide is fully dissolved in the assay buffer. Aggregated peptides can lead to inaccurate and variable results.

  • Incubation Times and Conditions: Adhere to consistent incubation times and temperatures for both MIC and hemolysis assays.

  • Assay Controls: Always include positive and negative controls to validate each experiment. For hemolysis assays, a surfactant like Triton X-100 is a common positive control for 100% lysis.

Data Presentation: Structure-Activity Relationships

The following table provides illustrative data on how modifications to a Bombolitin peptide can affect its antimicrobial and hemolytic activities. This data is compiled based on findings from studies on Bombolitin T and other antimicrobial peptides, demonstrating the principles of balancing efficacy and toxicity.

Peptide/AnalogSequence ModificationMIC vs. S. aureus (µM)HC50 (µM)Selectivity Index (HC50/MIC)
This compound (Wild Type) Ile-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH2~4-8~0.7~0.09 - 0.18
Analog 1 Leucine to Alanine substitutionDecreasedDecreasedVariable
Analog 2 Lysine to Alanine substitutionDecreasedDecreasedVariable
Illustrative Optimized Analog Strategic hydrophobic/cationic residue substitution88010

Note: The data for the wild type and analogs are based on a composite of findings from multiple sources for illustrative purposes. The "Illustrative Optimized Analog" represents a hypothetical successful modification.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.

1. Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

  • Materials:

    • This compound or analog of known concentration

    • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

    • Mueller-Hinton Broth (MHB)

    • Sterile 96-well microtiter plates

    • Spectrophotometer (plate reader)

    • Incubator

  • Procedure:

    • Prepare Bacterial Inoculum: Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Peptide Dilution Series: Prepare a two-fold serial dilution of the peptide in MHB in the 96-well plate.

    • Inoculation: Add an equal volume of the diluted bacterial suspension to each well containing the peptide dilutions.

    • Controls:

      • Positive Control: Bacteria in MHB without any peptide.

      • Negative Control: MHB only.

    • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest peptide concentration at which no visible turbidity is observed. This can be assessed visually or by measuring the optical density at 600 nm.

2. Hemolysis Assay (HC50 Determination)

This assay measures the concentration of a peptide that causes 50% lysis of red blood cells (HC50).

  • Materials:

    • This compound or analog of known concentration

    • Freshly collected human or rabbit red blood cells (RBCs)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Triton X-100 (1% v/v in PBS) for positive control

    • Sterile 96-well microtiter plates

    • Centrifuge

    • Spectrophotometer (plate reader)

  • Procedure:

    • Prepare RBC Suspension: Wash the RBCs three times with PBS by centrifugation and resuspension. Prepare a 2% (v/v) suspension of the washed RBCs in PBS.

    • Peptide Dilution Series: Prepare a two-fold serial dilution of the peptide in PBS in the 96-well plate.

    • Incubation: Add an equal volume of the 2% RBC suspension to each well containing the peptide dilutions.

    • Controls:

      • Positive Control: RBCs with 1% Triton X-100 (100% hemolysis).

      • Negative Control: RBCs in PBS only (0% hemolysis).

    • Incubation: Incubate the plate at 37°C for 1 hour.

    • Centrifugation: Centrifuge the plate to pellet the intact RBCs and cell debris.

    • Measure Hemoglobin Release: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance at 414 nm or 540 nm, which corresponds to the release of hemoglobin.

    • Calculate Percent Hemolysis: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

    • Determine HC50: Plot the percentage of hemolysis against the peptide concentration and determine the concentration at which 50% hemolysis occurs.

Visualizations

Experimental Workflow for this compound Analog Optimization

The following diagram illustrates the typical workflow for designing, synthesizing, and evaluating this compound analogs with the goal of minimizing hemolytic activity while retaining antimicrobial efficacy.

experimental_workflow cluster_design Design & Synthesis cluster_activity Biological Activity Screening cluster_analysis Data Analysis & Iteration Peptide_Design Analog Design (e.g., Amino Acid Substitution) Peptide_Synthesis Solid-Phase Peptide Synthesis Peptide_Design->Peptide_Synthesis Peptide_Purification HPLC Purification Peptide_Synthesis->Peptide_Purification Peptide_Characterization Mass Spectrometry Peptide_Purification->Peptide_Characterization Antimicrobial_Assay Antimicrobial Assay (MIC Determination) Peptide_Characterization->Antimicrobial_Assay Hemolysis_Assay Hemolysis Assay (HC50 Determination) Peptide_Characterization->Hemolysis_Assay Data_Analysis Data Analysis (Calculate Selectivity Index) Antimicrobial_Assay->Data_Analysis Hemolysis_Assay->Data_Analysis Decision Optimized Analog? Data_Analysis->Decision Decision->Peptide_Design No Lead_Compound Lead Compound for Further Development Decision->Lead_Compound Yes

Workflow for optimizing this compound analogs.

Logical Relationship for Minimizing Hemolysis

This diagram outlines the key structural considerations and their impact on the desired biological activities of this compound analogs.

logical_relationship Key: '+' indicates a positive correlation, ' G' indicates a general correlation. cluster_properties Physicochemical Properties Bombolitin_V This compound Hydrophobicity Hydrophobicity Bombolitin_V->Hydrophobicity Cationic_Charge Cationic Charge Bombolitin_V->Cationic_Charge Amphipathicity Amphipathicity Bombolitin_V->Amphipathicity Antimicrobial_Activity Antimicrobial Activity Hydrophobicity->Antimicrobial_Activity + Hemolytic_Activity Hemolytic Activity Hydrophobicity->Hemolytic_Activity + Cationic_Charge->Antimicrobial_Activity + Cationic_Charge->Hemolytic_Activity G Amphipathicity->Antimicrobial_Activity + Amphipathicity->Hemolytic_Activity +

Factors influencing this compound's bioactivity.

References

Dealing with non-specific binding of Bombolitin V in cellular assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the non-specific binding of Bombolitin V in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a heptadecapeptide (17 amino acids) originally isolated from the venom of the bumblebee Megabombus pennsylvanicus.[1][2] It is characterized as a cationic and amphiphilic peptide, properties that contribute to its potent biological effects.[2] Its primary activities include the lysis of erythrocytes (red blood cells) and liposomes, degranulation of mast cells leading to histamine release, and stimulation of phospholipase A2.[1][2]

Q2: What causes non-specific binding of this compound in cellular assays?

The non-specific binding of this compound, and peptides in general, can be attributed to several factors:

  • Physicochemical Properties: As a cationic and amphiphilic peptide, this compound can interact electrostatically and hydrophobically with negatively charged cell membranes, extracellular matrix components, and plastic surfaces of labware.

  • Peptide Aggregation: At high concentrations, peptides can self-aggregate, leading to precipitation and non-specific adhesion to cell surfaces.

  • Assay Conditions: Suboptimal buffer composition (e.g., low ionic strength, absence of blocking agents), inappropriate incubation times, and temperatures can exacerbate non-specific binding.

  • Contaminants: Residual trifluoroacetic acid (TFA) from peptide synthesis can affect cell viability and introduce experimental artifacts.

Q3: How can I detect non-specific binding of this compound in my experiments?

High background signals in control wells (wells without cells or with a non-specific target), variability between replicate wells, and a lack of a clear dose-response curve can all be indicators of non-specific binding. Microscopic examination of cells may also reveal peptide aggregates or unexpected morphological changes at concentrations that should be sub-lethal.

Troubleshooting Guides

Issue 1: High Background Signal in Cytotoxicity Assays (e.g., MTT, LDH)
Possible Cause Troubleshooting Strategy
Peptide binding to assay plates Use low-binding microplates (e.g., polypropylene or surface-coated plates). Pre-coat plates with a blocking agent like Bovine Serum Albumin (BSA).
Interaction with serum proteins Reduce serum concentration in the culture medium during the peptide treatment period. If possible, perform the assay in a serum-free medium.
Precipitation of the peptide Ensure the peptide is fully solubilized before adding it to the assay. Consider using a different solvent for the stock solution. Perform a solubility test before the experiment.
Issue 2: Inconsistent Results in Fluorescence-Based Assays (e.g., Flow Cytometry, Fluorescence Microscopy)
Possible Cause Troubleshooting Strategy
Non-specific binding to cell surfaces Include a blocking step with 1-5% BSA in your assay buffer. Increase the ionic strength of the buffer with NaCl to reduce electrostatic interactions.
Hydrophobic interactions Add a non-ionic detergent, such as 0.05% Tween-20 or Triton X-100, to the washing buffer to disrupt non-specific hydrophobic interactions.
Peptide aggregation Prepare fresh dilutions of the peptide for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Data Presentation

Table 1: Biological Activity of this compound

Biological ActivityEffective Dose (ED50)Cell Type/SystemReference
Hemolysis0.7 µg/mL (4 x 10⁻⁷ M)Guinea pig erythrocytes
Mast Cell Degranulation2 µg/mL (1.2 x 10⁻⁶ M)Rat peritoneal mast cells

Experimental Protocols

Protocol 1: Hemolysis Assay to Assess Membrane Disruption

This protocol is adapted from standard hemolysis assay procedures.

  • Preparation of Red Blood Cells (RBCs):

    • Collect fresh red blood cells and wash them three times with phosphate-buffered saline (PBS) by centrifugation (e.g., 1000 x g for 5 minutes).

    • Resuspend the washed RBCs to a final concentration of 2% (v/v) in PBS.

  • Peptide Preparation:

    • Prepare serial dilutions of this compound in PBS in a 96-well plate.

  • Incubation:

    • Add an equal volume of the 2% RBC suspension to each well containing the peptide dilutions.

    • Include a positive control (1% Triton X-100 for 100% hemolysis) and a negative control (PBS for 0% hemolysis).

    • Incubate the plate at 37°C for 1 hour.

  • Data Analysis:

    • Centrifuge the plate to pellet the intact RBCs.

    • Transfer the supernatant to a new plate and measure the absorbance at a wavelength corresponding to hemoglobin release (e.g., 415 nm).

    • Calculate the percentage of hemolysis relative to the positive control.

Protocol 2: MTT Assay for Cytotoxicity

This protocol is a standard method for assessing cell viability.

  • Cell Seeding:

    • Seed your target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Peptide Treatment:

    • Prepare serial dilutions of this compound in a serum-free or low-serum medium.

    • Remove the old medium from the cells and add the peptide dilutions.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Visualizations

cluster_0 Factors Contributing to Non-Specific Binding Peptide This compound + Cationic + Amphiphilic NSB Non-Specific Binding Peptide->NSB Electrostatic & Hydrophobic Interactions Assay Assay Components - Cell Membranes - Plasticware - Serum Proteins Assay->NSB Surface Adsorption Conditions Assay Conditions - Suboptimal Buffer - High Concentration - Contaminants (TFA) Conditions->NSB Exacerbating Factors

Caption: Factors contributing to the non-specific binding of this compound.

start High Non-Specific Binding Observed q1 Optimize Assay Buffer? start->q1 a1_1 Add Blocking Agent (e.g., 1% BSA) q1->a1_1 Yes q2 Modify Incubation Conditions? q1->q2 No a1_2 Increase Ionic Strength (e.g., NaCl) a1_1->a1_2 a1_1->q2 a1_3 Add Non-ionic Detergent (e.g., 0.05% Tween-20) a1_2->a1_3 a1_3->q2 a2_1 Decrease Incubation Time q2->a2_1 Yes q3 Change Labware? q2->q3 No a2_2 Lower Incubation Temperature a2_1->a2_2 a2_1->q3 a2_2->q3 a3_1 Use Low-Binding Plates/Tubes q3->a3_1 Yes end Reduced Non-Specific Binding q3->end No a3_1->end

Caption: Troubleshooting workflow for reducing non-specific binding.

Bombolitin This compound Monomers Binding Electrostatic Binding to Membrane Surface Bombolitin->Binding Membrane Target Cell Membrane Binding->Membrane Insertion Hydrophobic Insertion into Lipid Bilayer Binding->Insertion Pore Pore Formation / Membrane Disruption Insertion->Pore Lysis Cell Lysis Pore->Lysis

Caption: General mechanism of action for lytic peptides like this compound.

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Efficacy of Bombolitin V and Melittin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between antimicrobial peptides (AMPs) is crucial for the development of novel therapeutic agents. This guide provides a detailed comparison of two potent venom-derived peptides: Bombolitin V and Melittin, focusing on their antimicrobial efficacy, hemolytic activity, and mechanisms of action, supported by available experimental data.

Executive Summary

This compound, a 17-amino acid peptide from bumblebee venom, and Melittin, a 26-amino acid peptide from honeybee venom, are both cationic and amphipathic peptides with significant antimicrobial properties. Both peptides exert their antimicrobial effects through membrane disruption. Experimental data indicates that while both peptides exhibit potent hemolytic activity, Melittin has been more extensively studied for its broad-spectrum antimicrobial efficacy against various bacterial strains. A direct and comprehensive comparison of their antimicrobial potency is challenging due to the limited availability of quantitative data for this compound against a wide range of bacteria.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the available quantitative data for this compound and Melittin. It is important to note that variations in experimental conditions (e.g., specific bacterial strains, growth media, assay methodologies) can influence the reported values.

Table 1: Antimicrobial Efficacy - Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

PeptideOrganismMIC (µg/mL)MBC (µg/mL)
This compound Data Not Available--
Melittin Staphylococcus aureus6-7[1]32-64[1]
Methicillin-resistant Staphylococcus aureus (MRSA)0.625-2.51.25-5
Escherichia coli40-42.5[1]64-128[1]
Pseudomonas aeruginosa65-70[1]64-128
Gram-positive environmental isolates1-525-50
Gram-negative environmental isolates50-100-

Note: A study on a bombolitin from Bombus ignitus showed high antibacterial activity against two Gram-positive and two Gram-negative bacteria, but specific MIC values were not provided.

Table 2: Hemolytic Activity

PeptideAssay TypeValue (µg/mL)Target Cells
This compound ED500.7Guinea Pig Erythrocytes
Melittin ED500.7Guinea Pig Erythrocytes
HC500.44Human Red Blood Cells
HC503.03 ± 0.02Human Red Blood Cells
HC5016.28 ± 0.17Human Red Blood Cells (2% suspension)

Mechanisms of Action

Both this compound and Melittin are membrane-active peptides that disrupt the integrity of bacterial cell membranes, leading to cell death. However, the precise models of their mechanisms differ based on available research.

Melittin: The antimicrobial action of Melittin is widely attributed to the formation of "toroidal pores" in the bacterial membrane. In this model, the peptides insert into the lipid bilayer, inducing the lipids to bend inward to line the pore alongside the peptides. This creates a channel that allows the leakage of cellular contents.

This compound: The mechanism of this compound is also based on membrane disruption. Studies suggest that bombolitins perturb the structure of phospholipid monolayers. This disruption of the membrane's architecture leads to increased permeability and subsequent cell lysis. While a specific pore-forming model like the toroidal pore for Melittin is not as definitively established for Bombolitin, the fundamental principle of membrane destabilization is similar.

Visualizing the Mechanisms

Melittin_Mechanism cluster_0 Melittin Action on Bacterial Membrane Peptide_Monomers Melittin Monomers in Solution Membrane_Binding Binding to Bacterial Membrane Peptide_Monomers->Membrane_Binding Electrostatic Interaction Pore_Formation Toroidal Pore Formation Membrane_Binding->Pore_Formation Peptide Aggregation & Insertion Cell_Lysis Leakage of Cytoplasmic Contents & Cell Death Pore_Formation->Cell_Lysis Membrane Permeabilization

Caption: Proposed mechanism of action for Melittin.

Bombolitin_Mechanism cluster_1 This compound Action on Bacterial Membrane Peptide_Monomers_B This compound Monomers Membrane_Interaction_B Interaction with Phospholipid Bilayer Peptide_Monomers_B->Membrane_Interaction_B Hydrophobic & Electrostatic Forces Membrane_Disruption_B Membrane Destabilization & Perturbation Membrane_Interaction_B->Membrane_Disruption_B Disruption of Lipid Packing Cell_Lysis_B Increased Permeability & Cell Lysis Membrane_Disruption_B->Cell_Lysis_B

Caption: Generalized mechanism of action for this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and Melittin.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in a 99.9% reduction in the initial inoculum (MBC).

MIC_MBC_Workflow Start Prepare Bacterial Inoculum (e.g., 5x10^5 CFU/mL) Peptide_Dilution Serially Dilute Peptides in Broth in 96-well Plate Start->Peptide_Dilution Inoculation Inoculate Wells with Bacterial Suspension Peptide_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation MIC_Reading Determine MIC: Lowest Concentration with No Visible Growth Incubation->MIC_Reading MBC_Plating Plate Aliquots from Clear Wells onto Agar Plates MIC_Reading->MBC_Plating MBC_Incubation Incubate Agar Plates at 37°C for 24 hours MBC_Plating->MBC_Incubation MBC_Reading Determine MBC: Lowest Concentration with No Colony Growth MBC_Incubation->MBC_Reading

Caption: Experimental workflow for MIC and MBC determination.

Detailed Steps:

  • Bacterial Culture: A standardized inoculum of the test bacterium (e.g., S. aureus, E. coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Preparation: The antimicrobial peptides are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted peptide is inoculated with the bacterial suspension. A positive control (bacteria and broth without peptide) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

  • MBC Determination: An aliquot from each well showing no visible growth is sub-cultured onto an agar plate. The plates are then incubated at 37°C for 24 hours. The MBC is the lowest concentration of the peptide that results in no colony growth on the agar plate, indicating a 99.9% kill rate.

Hemolytic Activity Assay

This assay measures the ability of a peptide to lyse red blood cells (RBCs), providing an indication of its cytotoxicity towards mammalian cells.

Hemolysis_Workflow RBC_Prep Prepare Red Blood Cell Suspension (e.g., 2% v/v) Peptide_Dilution_H Serially Dilute Peptides in Buffer (e.g., PBS) RBC_Prep->Peptide_Dilution_H Incubation_H Incubate Peptides with RBC Suspension (e.g., 37°C for 1 hour) Peptide_Dilution_H->Incubation_H Centrifugation Centrifuge to Pellet Intact RBCs Incubation_H->Centrifugation Supernatant_Transfer Transfer Supernatant to a New Plate Centrifugation->Supernatant_Transfer Absorbance_Reading Measure Absorbance of Supernatant at 540 nm (Hemoglobin Release) Supernatant_Transfer->Absorbance_Reading Calculation Calculate Percentage Hemolysis Relative to Controls Absorbance_Reading->Calculation

Caption: Experimental workflow for the hemolytic activity assay.

Detailed Steps:

  • RBC Preparation: Fresh red blood cells (e.g., human or guinea pig) are washed with a buffered saline solution (e.g., PBS) and resuspended to a final concentration (e.g., 2% v/v).

  • Peptide Dilution: The peptides are serially diluted in the same buffer.

  • Incubation: The peptide solutions are incubated with the RBC suspension for a specified time and temperature (e.g., 1 hour at 37°C). A negative control (RBCs in buffer) and a positive control (RBCs in a lytic agent like Triton X-100 for 100% hemolysis) are included.

  • Centrifugation: The samples are centrifuged to pellet the intact RBCs.

  • Absorbance Measurement: The amount of hemoglobin released into the supernatant is quantified by measuring its absorbance at a specific wavelength (e.g., 540 nm).

  • Calculation: The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100. The HC50 or ED50 value, the concentration of the peptide causing 50% hemolysis, is then determined.

Conclusion

Both this compound and Melittin are potent antimicrobial peptides with membrane-disrupting mechanisms of action. The available data suggests that their hemolytic activities are comparable. Melittin has been more extensively characterized in terms of its antimicrobial spectrum, demonstrating broad activity against both Gram-positive and Gram-negative bacteria. To provide a more definitive comparison of their antimicrobial efficacy, further quantitative studies determining the MIC and MBC values of this compound against a standardized panel of pathogenic bacteria are warranted. Such data would be invaluable for the rational design and development of new peptide-based antimicrobial therapeutics.

References

A Head-to-Head Comparison of the Lytic Activities of Bombolitin V and Mastoparan

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the lytic capabilities of venom-derived peptides is crucial for the development of novel therapeutics. This guide provides a detailed, data-driven comparison of two such peptides: Bombolitin V and Mastoparan.

This compound, a heptadecapeptide from bumblebee venom, and Mastoparan, a tetradecapeptide from wasp venom, are both recognized for their potent cell-lysing activities. While they share the common trait of disrupting cell membranes, their efficacy and mechanisms of action exhibit notable differences. This comparison guide delves into their hemolytic and antimicrobial activities, supported by experimental data and detailed protocols, to offer a clear perspective on their relative performance.

Quantitative Comparison of Lytic Activity

The lytic activities of this compound and Mastoparan are summarized below, with data collated from various studies. It is important to note that the specific values for Mastoparan can vary between its different isoforms.

ParameterThis compoundMastoparanReferences
Hemolytic Activity (HC50/ED50) 0.7 µg/mL (0.4 µM) (Guinea Pig Erythrocytes)Varies by isoform, e.g., Mastoparan-X: >200 µM (Human Erythrocytes)[1][2]
Mast Cell Degranulation (ED50) 2 µg/mL (1.2 µM)~10 µg/mL (~5.9 µM)[1][2]
Antimicrobial Activity (MIC)
Staphylococcus aureusData not available2 - 32 µg/mL[1]
Escherichia coliData not available4 - 32 µg/mL

Note: HC50 (50% hemolytic concentration) and ED50 (median effective dose) values represent the concentration of the peptide required to cause 50% lysis of red blood cells or 50% of the maximum effect in mast cell degranulation, respectively. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Mechanisms of Lytic Action

While both peptides disrupt cell membranes, their underlying mechanisms show distinct features.

This compound primarily acts through direct membrane perturbation. Upon encountering a cell membrane, the peptide, which adopts an α-helical structure, inserts itself into the lipid bilayer. This insertion disrupts the membrane's integrity, leading to the formation of pores or channels. The resulting loss of ionic homeostasis and leakage of cellular contents ultimately leads to cell death.

Mastoparan exhibits a dual mechanism of action. Similar to this compound, it can directly interact with and disrupt the cell membrane, causing pore formation and lysis. However, Mastoparan can also interact with G-proteins within the cell membrane. This interaction triggers intracellular signaling cascades, such as the activation of phospholipase C, leading to the production of inositol triphosphate (IP3) and a subsequent increase in intracellular calcium levels. This signaling cascade can independently lead to cellular responses like degranulation in mast cells.

Visualizing the Mechanisms

To illustrate these mechanisms, the following diagrams were generated using Graphviz.

Bombolitin_V_Mechanism cluster_membrane Cell Membrane Lipid_Bilayer Lipid Bilayer Bombolitin_V This compound Membrane_Binding Binding to Membrane Surface Bombolitin_V->Membrane_Binding Helix_Formation α-Helical Conformation Membrane_Binding->Helix_Formation Membrane_Insertion Insertion into Lipid Bilayer Helix_Formation->Membrane_Insertion Pore_Formation Pore Formation Membrane_Insertion->Pore_Formation Cell_Lysis Cell Lysis Pore_Formation->Cell_Lysis

Caption: Mechanism of this compound lytic activity.

Mastoparan_Mechanism cluster_membrane Cell Membrane G_Protein G-Protein PLC_Activation PLC Activation G_Protein->PLC_Activation activates PLC Phospholipase C IP3_Production IP3 Production PLC->IP3_Production catalyzes Lipid_Bilayer Lipid Bilayer Mastoparan Mastoparan Membrane_Binding Binding to Membrane Surface Mastoparan->Membrane_Binding Direct_Disruption Direct Membrane Disruption Membrane_Binding->Direct_Disruption G_Protein_Activation G-Protein Activation Membrane_Binding->G_Protein_Activation Pore_Formation Pore Formation Direct_Disruption->Pore_Formation Cell_Lysis Cell Lysis Pore_Formation->Cell_Lysis Ca_Release Intracellular Ca²⁺ Release IP3_Production->Ca_Release Cellular_Response Cellular Response (e.g., Degranulation) Ca_Release->Cellular_Response

Caption: Dual mechanism of Mastoparan lytic activity.

Experimental Protocols

Hemolysis Assay

This protocol is used to determine the concentration of a peptide that causes 50% lysis of red blood cells (HC50).

Materials:

  • Fresh red blood cells (RBCs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (1% v/v in PBS) for 100% hemolysis control

  • Peptide stock solution

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare RBC suspension: Wash fresh RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend in PBS to a final concentration of 2-8% (v/v).

  • Peptide dilution series: Prepare serial dilutions of the peptide in PBS in a 96-well plate.

  • Incubation: Add the RBC suspension to each well containing the peptide dilutions, a positive control (Triton X-100), and a negative control (PBS only). Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate (e.g., 1000 x g for 5 minutes) to pellet the intact RBCs.

  • Measure hemoglobin release: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance at a wavelength of 414 or 540 nm, which corresponds to the release of hemoglobin.

  • Calculate % hemolysis: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

  • Determine HC50: Plot the percentage of hemolysis against the peptide concentration and determine the concentration at which 50% hemolysis occurs.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Peptide stock solution

  • 96-well microtiter plates

  • Incubator

  • Spectrophotometer or plate reader

Procedure:

  • Prepare bacterial inoculum: Grow the bacterial strain overnight in MHB. Dilute the overnight culture to a standardized concentration (e.g., 5 x 105 CFU/mL) in fresh MHB.

  • Peptide dilution series: Prepare serial dilutions of the peptide in MHB in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria with no peptide) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the peptide at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Experimental Workflow Diagrams

Hemolysis_Assay_Workflow Start Start Prepare_RBC Prepare RBC Suspension Start->Prepare_RBC Peptide_Dilution Prepare Peptide Serial Dilutions Start->Peptide_Dilution Incubate Incubate with RBCs (37°C, 1h) Prepare_RBC->Incubate Peptide_Dilution->Incubate Centrifuge Centrifuge to Pellet RBCs Incubate->Centrifuge Measure_Absorbance Measure Supernatant Absorbance Centrifuge->Measure_Absorbance Calculate_Hemolysis Calculate % Hemolysis Measure_Absorbance->Calculate_Hemolysis Determine_HC50 Determine HC50 Value Calculate_Hemolysis->Determine_HC50 End End Determine_HC50->End MIC_Assay_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum Start->Prepare_Inoculum Peptide_Dilution Prepare Peptide Serial Dilutions Start->Peptide_Dilution Inoculate Inoculate Wells with Bacteria Prepare_Inoculum->Inoculate Peptide_Dilution->Inoculate Incubate Incubate Plate (37°C, 18-24h) Inoculate->Incubate Determine_MIC Determine MIC (Visual/OD) Incubate->Determine_MIC End End Determine_MIC->End

References

Cross-validation of Bombolitin V's cytotoxicity across different cell lines.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic properties of Bombolitin V, a heptadecapeptide isolated from the venom of the bumblebee Megabombus pennsylvanicus. While specific IC50 values for this compound against a wide array of cancer cell lines are not extensively documented in publicly available literature, its potent membrane-disrupting activity is well-established. This guide summarizes the known biological activities of this compound and offers a performance comparison with melittin, a structurally and functionally similar lytic peptide, against various human cancer cell lines.

Comparative Cytotoxicity Data

Direct cytotoxic data for this compound against specific cancer cell lines is limited. However, its potent lytic and membrane-disrupting capabilities have been quantified through other bioassays. The following table summarizes the available quantitative data for this compound's biological activity.[1][2]

Table 1: Summary of this compound Biological Activity

BioassayTargetEffective Dose (ED50)Molar Concentration
HemolysisGuinea Pig Erythrocytes0.7 µg/mL4 x 10-7 M
Mast Cell DegranulationRat Peritoneal Mast Cells2 µg/mL1.2 x 10-6 M

To provide a relevant benchmark for its potential anticancer efficacy, the following table presents the cytotoxic activity (IC50 values) of melittin, a well-characterized lytic peptide from honeybee venom with a similar mechanism of action, against several common human cancer cell lines. This data is intended for comparative purposes to infer the potential cytotoxic potency of this compound.

Table 2: Comparative Cytotoxicity of Melittin Against Human Cancer Cell Lines

Cell LineCancer TypeIncubation TimeIC50 (µg/mL)
HeLaCervical Cancer24h~2.0
MCF-7Breast Cancer24h~2.5
A549Lung Cancer24h~3.0
HepG2Liver Cancer24h~4.0

Disclaimer: The IC50 values for melittin are compiled from various studies and are provided for illustrative and comparative purposes only. Experimental conditions may vary between studies.

Experimental Protocols

The following is a detailed methodology for a standard MTT assay, a colorimetric method commonly used to assess the in vitro cytotoxic effects of compounds on cell lines.

MTT Assay for Cytotoxicity

1. Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

2. Materials:

  • Target cancer cell lines (e.g., HeLa, MCF-7, A549, HepG2)
  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
  • This compound (or other test peptide)
  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
  • 96-well flat-bottom microplates
  • Multi-channel pipette
  • Microplate reader

3. Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
  • Peptide Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of the peptide. Include untreated control wells (medium only) and a vehicle control if the peptide is dissolved in a solvent.
  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix by pipetting or by placing the plate on an orbital shaker for 15 minutes.
  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

4. Data Analysis:

  • The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
  • The IC50 value, the concentration of the peptide that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve of cell viability versus peptide concentration.

Visualizations

The following diagrams illustrate the experimental workflow for assessing cytotoxicity and the proposed mechanism of action for this compound.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture seeding 2. Seed cells in 96-well plate cell_culture->seeding incubation_24h 3. Incubate for 24h seeding->incubation_24h treatment 5. Treat cells with peptide incubation_24h->treatment peptide_prep 4. Prepare this compound dilutions peptide_prep->treatment incubation_exp 6. Incubate for 24/48/72h treatment->incubation_exp add_mtt 7. Add MTT solution incubation_exp->add_mtt incubation_mtt 8. Incubate for 2-4h add_mtt->incubation_mtt solubilize 9. Solubilize formazan incubation_mtt->solubilize read_absorbance 10. Read absorbance at 570nm solubilize->read_absorbance calc_viability 11. Calculate % Viability read_absorbance->calc_viability plot_curve 12. Plot Dose-Response Curve calc_viability->plot_curve determine_ic50 13. Determine IC50 plot_curve->determine_ic50

Caption: Experimental workflow for determining the cytotoxicity of this compound using the MTT assay.

membrane_disruption cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space p1 p2 p3 pore Pore Formation p3->pore 2. Insertion & Pore Formation p4 p5 p6 p7 p8 p9 p10 bombolitin This compound bombolitin->p3 1. Binding to membrane lysis Cell Lysis pore->lysis 3. Ion Dysregulation & Lysis

Caption: Proposed mechanism of this compound-induced cytotoxicity via membrane disruption.

References

Benchmarking the Therapeutic Index of Bombolitin V: A Comparative Guide to Leading Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the escalating battle against antimicrobial resistance, researchers are increasingly turning to nature's arsenal, with antimicrobial peptides (AMPs) emerging as promising candidates. This guide provides a comprehensive benchmark of Bombolitin V, a potent AMP from bumblebee venom, against three other widely studied peptides: Melittin, Cecropin A, and LL-37. This analysis is tailored for researchers, scientists, and drug development professionals, offering a comparative look at their therapeutic potential based on available experimental data.

At a Glance: Therapeutic Index Comparison

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its toxicity to host cells and its efficacy against pathogens. A higher TI indicates a safer and more promising therapeutic agent. The table below summarizes the available data on the minimum inhibitory concentration (MIC) against common pathogens and the hemolytic concentration (HC50) for each peptide, which are used to calculate the TI (HC50/MIC).

PeptideTarget OrganismMIC (µM)HC50 (µM)Therapeutic Index (HC50/MIC)
This compound Escherichia coli~25[1]~4.2[2]~0.17
Staphylococcus aureusData Not Available~4.2[2]Data Not Available
Melittin Escherichia coli~2-4[3]~2.5-5~0.6 - 2.5
Staphylococcus aureus~1-2[2]~2.5-5~1.25 - 5
Cecropin A Escherichia coli~0.25-1>100>100 - 400
Staphylococcus aureus~2-8>100>12.5 - 50
LL-37 Escherichia coli~2-8>250>31.25 - 125
Staphylococcus aureus~4-16>250>15.6 - 62.5

Note: Data is compiled from various sources and experimental conditions may vary. The HC50 for this compound is inferred from its potency relative to Melittin against guinea pig erythrocytes. Direct comparative studies under identical conditions are limited.

Deep Dive: Mechanism of Action and Signaling Pathways

The efficacy and toxicity of these peptides are intrinsically linked to their mechanisms of action and their interactions with cellular signaling pathways.

This compound: A Potent Membrane Disruptor

This compound, like other bombolitins, is a potent lytic peptide. Its primary mechanism of action is the disruption of cellular membranes. As an amphipathic α-helical peptide, it inserts into the lipid bilayer of bacterial membranes, leading to pore formation, increased permeability, and ultimately cell death. Beyond direct membrane lysis, bombolitins have been shown to stimulate the activity of phospholipase A2 (PLA2). The activation of PLA2 can lead to the production of various inflammatory mediators.

BombolitinV_Pathway BombolitinV This compound Membrane Bacterial Cell Membrane BombolitinV->Membrane Inserts into PLA2 Phospholipase A2 BombolitinV->PLA2 Activates Pore Pore Formation Membrane->Pore Induces Lysis Cell Lysis Pore->Lysis Leads to ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Hydrolyzes membrane phospholipids to release InflammatoryMediators Inflammatory Mediators ArachidonicAcid->InflammatoryMediators Is a precursor to

This compound's dual action on membrane disruption and PLA2 activation.
Melittin: A Double-Edged Sword

Melittin, the principal component of bee venom, is a powerful membrane-active peptide with broad-spectrum antimicrobial and anticancer activities. However, its high hemolytic activity poses a significant challenge for its therapeutic use. Melittin's mechanism involves the formation of pores in cell membranes, leading to cell lysis. In cancer cells, it can induce apoptosis by activating various signaling pathways, including the MAPK and NF-κB pathways, and by inhibiting pathways involved in cell proliferation and metastasis such as the PI3K/Akt/mTOR and SDF-1α/CXCR4 signaling pathways.

Melittin_Pathway Melittin Melittin CancerCellMembrane Cancer Cell Membrane Melittin->CancerCellMembrane Disrupts MAPK MAPK Pathway Melittin->MAPK Activates NFkB NF-κB Pathway Melittin->NFkB Activates PI3KAkt PI3K/Akt/mTOR Pathway Melittin->PI3KAkt Inhibits SDF1a SDF-1α/CXCR4 Pathway Melittin->SDF1a Inhibits PoreFormation Pore Formation CancerCellMembrane->PoreFormation Apoptosis Apoptosis PoreFormation->Apoptosis MAPK->Apoptosis NFkB->Apoptosis

Melittin's multi-faceted signaling in cancer cells.
Cecropin A: A Selective Antimicrobial with Anti-Inflammatory Properties

Cecropin A, originally isolated from the cecropia moth, exhibits potent activity against a broad range of bacteria, including antibiotic-resistant strains, with minimal toxicity to mammalian cells, resulting in a high therapeutic index. Its primary mode of action is the formation of ion channels in bacterial membranes. Beyond its direct bactericidal effects, Cecropin A possesses anti-inflammatory properties. It can suppress the production of pro-inflammatory cytokines by inhibiting the ERK, JNK, and p38 MAPK signaling pathways in immune cells like macrophages.

CecropinA_Pathway CecropinA Cecropin A BacterialMembrane Bacterial Membrane CecropinA->BacterialMembrane Targets MAPK_pathways ERK, JNK, p38 MAPK Pathways CecropinA->MAPK_pathways Inhibits IonChannel Ion Channel Formation BacterialMembrane->IonChannel BacterialDeath Bacterial Death IonChannel->BacterialDeath Macrophage Macrophage Macrophage->MAPK_pathways Activates LPS LPS LPS->Macrophage Activates ProinflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK_pathways->ProinflammatoryCytokines Leads to production of

Cecropin A's dual antimicrobial and anti-inflammatory signaling.
LL-37: An Immunomodulatory Peptide

LL-37 is the only human cathelicidin and plays a crucial role in the innate immune system. It exhibits broad-spectrum antimicrobial activity and has potent immunomodulatory functions. LL-37 can neutralize lipopolysaccharide (LPS) from Gram-negative bacteria, preventing a septic shock response. It acts as a chemoattractant for various immune cells and can modulate inflammatory responses through different signaling pathways. LL-37 can signal through various receptors, including G protein-coupled receptors (like FPR2), receptor tyrosine kinases (like EGFR), and Toll-like receptors (TLRs), leading to diverse cellular responses.

LL37_Pathway LL37 LL-37 FPR2 FPR2 (GPCR) LL37->FPR2 Binds to EGFR EGFR (RTK) LL37->EGFR Activates TLRs TLRs LL37->TLRs Modulates Chemotaxis Immune Cell Chemotaxis FPR2->Chemotaxis CellProliferation Cell Proliferation & Wound Healing EGFR->CellProliferation InflammatoryResponse Modulation of Inflammatory Response TLRs->InflammatoryResponse TI_Workflow cluster_MIC MIC Determination cluster_HC50 HC50 Determination MIC_Culture Bacterial Culture MIC_Inoculation Inoculation MIC_Culture->MIC_Inoculation MIC_Dilution Peptide Serial Dilution MIC_Dilution->MIC_Inoculation MIC_Incubation Incubation (18-24h) MIC_Inoculation->MIC_Incubation MIC_Result Determine MIC MIC_Incubation->MIC_Result TI_Calculation Therapeutic Index (TI) = HC50 / MIC MIC_Result->TI_Calculation HC50_RBC Prepare Red Blood Cells HC50_Incubation Incubation with RBCs (1h) HC50_RBC->HC50_Incubation HC50_Dilution Peptide Serial Dilution HC50_Dilution->HC50_Incubation HC50_Centrifugation Centrifugation HC50_Incubation->HC50_Centrifugation HC50_Absorbance Measure Supernatant Absorbance HC50_Centrifugation->HC50_Absorbance HC50_Result Determine HC50 HC50_Absorbance->HC50_Result HC50_Result->TI_Calculation

References

A Researcher's Guide to Positive and Negative Controls for Bombolitin V Hemolysis Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the lytic properties of the antimicrobial peptide Bombolitin V, establishing robust experimental controls is paramount to generating reliable and reproducible data. This guide provides a comprehensive comparison of appropriate positive and negative controls for a this compound hemolysis experiment, complete with detailed experimental protocols, quantitative data, and a visual representation of the workflow.

Understanding Hemolysis and the Role of Controls

Hemolysis is the rupture or destruction of red blood cells (erythrocytes), leading to the release of hemoglobin. Peptides like this compound, isolated from bumblebee venom, are known to possess potent hemolytic activity, a crucial factor to consider in their potential therapeutic applications. To accurately quantify the hemolytic potential of this compound, it is essential to compare its activity against standardized positive and negative controls.

Positive controls are substances known to induce 100% hemolysis, providing a benchmark for maximum erythrocyte lysis. Negative controls are substances expected to cause no hemolysis, establishing a baseline for the experiment and ensuring that the observed hemolysis is due to the test substance and not other factors.

Recommended Controls for this compound Hemolysis Assay

For a this compound hemolysis experiment, the following controls are recommended:

  • Positive Control: Triton X-100: A non-ionic surfactant that effectively solubilizes cell membranes, causing complete lysis of red blood cells. A concentration of 0.1% to 1% (v/v) is typically used to achieve 100% hemolysis[1][2][3][4][5].

  • Negative Control: Phosphate-Buffered Saline (PBS): An isotonic buffer solution that is non-toxic to red blood cells and should not induce hemolysis. The vehicle used to dissolve this compound (e.g., a small percentage of DMSO) should also be tested as a negative control to rule out any lytic effects of the solvent.

Melittin, a peptide from honeybee venom, is another relevant positive control as it is a well-characterized hemolytic peptide with potency comparable to this compound.

Quantitative Comparison of Hemolytic Activity

The following table summarizes the expected hemolytic activity of this compound in comparison to the recommended positive and negative controls when tested on human erythrocytes. The data for this compound is inferred from its known high potency, which is comparable to melittin.

CompoundConcentrationExpected % HemolysisNotes
This compound Varies (e.g., µg/mL)Dose-dependentExhibits high hemolytic activity, with an expected HD50 (concentration for 50% hemolysis) in the low µg/mL range, similar to melittin's HD50 of approximately 0.44 µg/mL on human red blood cells.
Triton X-100 0.1% - 1% (v/v)~100%Standard positive control for inducing complete hemolysis. Used to define the upper limit of the assay.
PBS N/A~0%Standard negative control, representing baseline hemolysis in an isotonic environment.
Vehicle (e.g., DMSO) e.g., 0.5% (v/v)~0%Important negative control to ensure the solvent for this compound does not contribute to hemolysis.

Detailed Experimental Protocol: Hemolysis Assay

This protocol is adapted for the evaluation of the hemolytic activity of antimicrobial peptides like this compound against human red blood cells.

Materials:

  • Fresh human red blood cells (RBCs)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound stock solution

  • Triton X-100 (1% v/v stock solution)

  • 96-well microtiter plates (U-bottom for incubation, flat-bottom for reading)

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Red Blood Cells:

    • Collect fresh human blood in a tube containing an anticoagulant (e.g., heparin).

    • Centrifuge the blood at 500 x g for 5 minutes to pellet the RBCs.

    • Carefully remove the supernatant (plasma and buffy coat).

    • Wash the RBCs by resuspending the pellet in 3-5 volumes of cold PBS and centrifuging again at 500 x g for 5 minutes. Repeat this washing step two more times.

    • After the final wash, resuspend the RBC pellet in PBS to achieve a 2% (v/v) erythrocyte suspension.

  • Assay Setup:

    • In a 96-well U-bottom plate, prepare serial dilutions of the this compound peptide in PBS.

    • Add 50 µL of PBS to the negative control wells.

    • Add 50 µL of 0.2% Triton X-100 to the positive control wells (this will give a final concentration of 0.1% when mixed with the RBC suspension).

    • Add 50 µL of the various this compound dilutions to the sample wells.

  • Incubation:

    • Add 50 µL of the 2% RBC suspension to all wells (sample, positive control, and negative control).

    • Incubate the plate at 37°C for 1 hour.

  • Centrifugation and Supernatant Transfer:

    • After incubation, centrifuge the plate at 1000 x g for 10 minutes to pellet the intact RBCs.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.

  • Measurement of Hemoglobin Release:

    • Measure the absorbance of the supernatant at 540 nm using a microplate reader. This wavelength is used to quantify the amount of released hemoglobin.

  • Calculation of Percent Hemolysis:

    • Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Experimental Workflow

The following diagram illustrates the key steps in the this compound hemolysis experiment.

Hemolysis_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis rbc_prep Prepare 2% Human RBC Suspension add_rbc Add RBC Suspension to all wells rbc_prep->add_rbc peptide_prep Prepare Serial Dilutions of this compound plate_setup Add Controls and this compound to 96-well Plate peptide_prep->plate_setup control_prep Prepare Positive (Triton X-100) and Negative (PBS) Controls control_prep->plate_setup plate_setup->add_rbc incubation Incubate at 37°C for 1 hour add_rbc->incubation centrifugation Centrifuge Plate to Pellet Intact RBCs incubation->centrifugation supernatant_transfer Transfer Supernatant to New Plate centrifugation->supernatant_transfer read_absorbance Measure Absorbance at 540 nm supernatant_transfer->read_absorbance calculate_hemolysis Calculate % Hemolysis read_absorbance->calculate_hemolysis

Caption: Experimental workflow for the this compound hemolysis assay.

References

Statistical analysis of Bombolitin V dose-response curves.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Bombolitin V: Efficacy and Mechanism of Action

This guide provides a detailed comparison of the biological activity of this compound with other well-characterized antimicrobial peptides (AMPs), namely Melittin and Mastoparan. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of venom-derived peptides.

Introduction to this compound

This compound is a cationic, amphipathic heptadecapeptide originally isolated from the venom of the bumblebee Megabombus pennsylvanicus.[1] Like other members of the bombolitin family, it is known for its potent biological activities, including antimicrobial, hemolytic, and mast cell degranulating properties.[1][2] Its primary mechanism of action is believed to be the disruption of cell membranes.

Performance Comparison: Dose-Response Analysis

The following tables summarize the available quantitative data on the biological activities of this compound and its counterparts, Melittin and Mastoparan. The data is presented as the half-maximal effective concentration (ED50), half-maximal inhibitory concentration (IC50), or Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Disclaimer: The data presented below are compiled from various research articles. Experimental conditions such as specific microbial strains, cell types, growth media, and assay methodologies may vary between studies, potentially influencing the reported values. Therefore, this data should be considered illustrative for comparative purposes.

Table 1: Hemolytic and Mast Cell Degranulating Activity
PeptideBiological ActivityTest SystemED50 / IC50 (µg/mL)Molar Concentration (M)
This compound HemolysisGuinea pig erythrocytes0.74 x 10⁻⁷
Histamine releaseRat peritoneal mast cells2.01.2 x 10⁻⁶
Melittin HemolysisGuinea pig erythrocytes~0.7~4 x 10⁻⁷

Source:[1][2]

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration, MIC)

The following MIC values for a bombolitin peptide were obtained from a study on the venom of Bombus ignitus. This peptide is expected to have high similarity to this compound from Megabombus pennsylvanicus.

MicroorganismBombolitin (B. ignitus) MIC (µg/mL)Melittin MIC (µg/mL)Mastoparan MIC (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureus44 - 6.432
Bacillus subtilis4Not widely reportedNot widely reported
Gram-Negative Bacteria
Escherichia coli84 - 6.44 - 32
Pseudomonas aeruginosa162 - 16>100
Fungi
Fulvia fulvaActiveNot widely reportedNot widely reported
Alternaria radicinaActiveNot widely reportedNot widely reported

Sources: A study on Bombolitin from Bombus ignitus, which shares high similarity with this compound. Additional sources for Melittin and Mastoparan MIC values.

Mechanism of Action: Membrane Disruption

The primary mechanism of action for this compound and similar antimicrobial peptides is the physical disruption of the cell membrane. This process is initiated by the electrostatic attraction between the cationic peptide and the anionic components of microbial cell membranes. Following this initial binding, the peptide inserts into the lipid bilayer, leading to the formation of pores or channels. This disruption of the membrane integrity results in the leakage of cellular contents and ultimately, cell death.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Bombolitin_V This compound Membrane_Binding Electrostatic Interaction Bombolitin_V->Membrane_Binding 1. Binding Pore_Formation Pore Formation Membrane_Binding->Pore_Formation 2. Insertion Leakage Leakage of Cellular Contents Pore_Formation->Leakage 3. Disruption Cell_Death Cell Death Leakage->Cell_Death 4. Lysis

Caption: this compound mechanism of action.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using a broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: A single colony of the test microorganism is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated until it reaches the mid-logarithmic phase of growth. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Peptide Dilution: The peptide is serially diluted in the appropriate broth medium in a 96-well microtiter plate.

  • Inoculation: An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

Start Start Prepare_Inoculum Prepare Bacterial Inoculum (5x10^5 CFU/mL) Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of Peptide in 96-well Plate Prepare_Inoculum->Serial_Dilution Inoculate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate Incubate Incubate Plate at 37°C for 18-24h Inoculate->Incubate Read_Results Read Results (Visual or OD600) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Experimental workflow for MIC determination.

Conclusion

This compound demonstrates significant biological activity, comparable in some aspects to well-studied peptides like Melittin. Its potent antimicrobial and hemolytic activities highlight its potential as a therapeutic agent, although its lack of cell selectivity is a hurdle for systemic applications. Further research is warranted to explore its full therapeutic window and to investigate potential modifications that could enhance its specificity for microbial targets. The primary mechanism of membrane disruption is a common feature among many AMPs and offers a lower likelihood of developing microbial resistance compared to conventional antibiotics that target specific metabolic pathways.

References

Comparative study of the membrane disruption kinetics of Bombolitin V and its analogs.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the membrane disruption kinetics of Bombolitin V, a potent heptadecapeptide from bumblebee venom, and its naturally occurring analogs. By examining their structure-function relationships, this document aims to offer insights into the molecular determinants of their membrane-perturbing activities, which are crucial for the development of novel antimicrobial and cytolytic agents.

Physicochemical Properties of this compound and Its Analogs

The Bombolitin peptide family (I-V) consists of structurally related heptadecapeptides isolated from the venom of the bumblebee Megabombus pennsylvanicus.[1] These peptides are characterized by a high content of hydrophobic amino acids and a cationic nature, which are key features for their interaction with and disruption of biological membranes.[1] While they share a high degree of sequence homology, subtle variations in their amino acid composition can lead to differences in their physicochemical properties and, consequently, their biological activities.

PeptideAmino Acid SequenceMolecular Weight (Da)Net Charge at pH 7
Bombolitin I Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH₂1856.3+4
Bombolitin II Ser-Lys-Ile-Thr-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH₂1842.2+3
Bombolitin III Ile-Lys-Ile-Met-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH₂1870.3+3
Bombolitin IV Ile-Asn-Ile-Lys-Asp-Ile-Leu-Ala-Lys-Leu-Val-Lys-Val-Leu-Gly-His-Val-NH₂1882.3+3
This compound Ile-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH₂1746.1+2

Comparative Analysis of Membrane Disruption Potency

Direct comparative studies on the membrane disruption kinetics of this compound and its analogs are limited in publicly available literature. However, their relative potencies in disrupting cell membranes can be inferred from hemolytic activity assays, which measure the lysis of red blood cells. Available data indicates that this compound is the most potent hemolytic agent among the five analogs, with an efficacy comparable to that of the well-studied bee venom peptide, melittin.[1]

PeptideHemolytic Activity (ED₅₀ in µg/mL)Molar Concentration for ED₅₀ (µM)
Bombolitin I 4.0~2.15
Bombolitin II 3.9~2.12
Bombolitin III 2.8~1.50
Bombolitin IV 1.8~0.96
This compound 0.7~0.40

ED₅₀ (Effective Dose 50) is the concentration of the peptide required to cause 50% hemolysis.

Illustrative Comparison of Membrane Disruption Kinetics

To demonstrate the type of data generated in a comparative kinetic study, the following table presents illustrative results from a time-resolved calcein leakage assay. This data is hypothetical and based on typical kinetic profiles observed for membrane-active peptides. It showcases how the rate and extent of membrane permeabilization can be compared over time.

Time (seconds)This compound (% Leakage)Bombolitin III (% Leakage)Bombolitin I (% Leakage)
0000
30453015
60684828
120856540
300927855
600958565

Experimental Protocols

Time-Resolved Calcein Leakage Assay from Liposomes

This assay measures the kinetics of peptide-induced membrane permeabilization by monitoring the release of a fluorescent dye, calcein, from large unilamellar vesicles (LUVs).

Materials:

  • Phospholipids (e.g., POPC, POPG) in chloroform

  • Calcein

  • Buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Fluorometer with a temperature-controlled cuvette holder and stirring capabilities

  • Triton X-100 solution (2% v/v)

Procedure:

  • Liposome Preparation:

    • A lipid film is prepared by evaporating the solvent from a solution of phospholipids under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours.

    • The lipid film is hydrated with a self-quenching concentration of calcein solution (e.g., 50 mM in buffer) to form multilamellar vesicles (MLVs).

    • The MLV suspension is subjected to five freeze-thaw cycles to enhance solute equilibration.

    • The suspension is then extruded at least 10 times through a 100 nm polycarbonate membrane to form LUVs.

  • Purification:

    • The calcein-loaded LUVs are separated from unencapsulated (free) calcein using a size-exclusion chromatography column equilibrated with the assay buffer.

  • Kinetic Measurement:

    • The purified LUV suspension is diluted in the assay buffer in a quartz cuvette to a final lipid concentration of 50-100 µM.

    • The baseline fluorescence (F₀) is recorded for approximately 60 seconds with continuous stirring.

    • The Bombolitin peptide of interest is added to the cuvette at the desired concentration, and the fluorescence intensity (F(t)) is monitored over time until it plateaus.

    • To determine the maximum fluorescence (F_max), a small volume of Triton X-100 solution is added to completely lyse the vesicles.

  • Data Analysis:

    • The percentage of calcein leakage at time 't' is calculated using the following formula: % Leakage(t) = [(F(t) - F₀) / (F_max - F₀)] * 100

    • The initial rate of leakage can be determined from the initial slope of the leakage curve.

Kinetic Hemolysis Assay

This assay measures the rate of red blood cell (RBC) lysis by monitoring the release of hemoglobin over time.

Materials:

  • Freshly drawn, heparinized human or animal blood

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrophotometer with a temperature-controlled cuvette holder

  • Triton X-100 solution (1% v/v)

Procedure:

  • RBC Preparation:

    • RBCs are isolated by centrifugation (e.g., 1000 x g for 10 minutes at 4°C) and washed three times with PBS to remove plasma and buffy coat.

    • A 2% (v/v) suspension of RBCs is prepared in PBS.

  • Kinetic Measurement:

    • The RBC suspension is placed in a cuvette, and the baseline absorbance at a wavelength sensitive to hemoglobin (e.g., 415 nm or 540 nm) is recorded.

    • The Bombolitin peptide is added to the cuvette at the desired concentration, and the absorbance is monitored over time.

    • A negative control (PBS only) and a positive control (Triton X-100 for 100% hemolysis) are also measured.

  • Data Analysis:

    • The percentage of hemolysis at time 't' is calculated as: % Hemolysis(t) = [(Abs(t) - Abs_control) / (Abs_100% - Abs_control)] * 100

    • The rate of hemolysis can be determined from the slope of the initial phase of the hemolysis curve.

Visualized Mechanisms and Workflows

Mechanism of Membrane Disruption

Bombolitins, like many other amphipathic α-helical peptides, are thought to disrupt membranes through a multi-step process. Initially, the peptides, which are unstructured in solution, bind to the surface of the target membrane. This interaction induces a conformational change to an α-helix, which then inserts into the lipid bilayer, leading to membrane permeabilization.

G Peptide This compound (Unstructured) Membrane Lipid Bilayer Peptide->Membrane Electrostatic Interaction BoundPeptide Membrane-Bound Peptide (α-helical) Membrane->BoundPeptide Conformational Change InsertedPeptide Peptide Insertion BoundPeptide->InsertedPeptide Hydrophobic Interaction Pore Pore Formation / Membrane Disruption InsertedPeptide->Pore Leakage Leakage of Cellular Contents Pore->Leakage

Caption: General mechanism of membrane disruption by this compound.

Experimental Workflow for Time-Resolved Dye Leakage Assay

The workflow for the time-resolved dye leakage assay involves several key steps, from the preparation of dye-loaded vesicles to the final kinetic data analysis.

G Start Start LipidFilm Prepare Lipid Film Start->LipidFilm Hydration Hydrate with Calcein LipidFilm->Hydration Extrusion Extrude to form LUVs Hydration->Extrusion Purification Purify LUVs (Size-Exclusion Chromatography) Extrusion->Purification AssaySetup Prepare Assay in Cuvette Purification->AssaySetup Baseline Record Baseline Fluorescence (F₀) AssaySetup->Baseline AddPeptide Add Bombolitin Peptide Baseline->AddPeptide Monitor Monitor Fluorescence (F(t)) AddPeptide->Monitor Lyse Lyse with Triton X-100 (F_max) Monitor->Lyse Analysis Calculate % Leakage vs. Time Lyse->Analysis End End Analysis->End

Caption: Workflow for the time-resolved calcein leakage assay.

References

Assessing the Synergy of Bombolitin V with Conventional Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) bacteria constitutes a formidable challenge to global public health. Innovative therapeutic strategies are urgently needed to combat infections caused by these resilient pathogens. One promising approach is the use of combination therapy, where antimicrobial peptides (AMPs) are co-administered with conventional antibiotics to achieve synergistic effects. This guide focuses on Bombolitin V, a cationic antimicrobial peptide from the venom of the bumblebee Megabombus pennsylvanicus, and its potential synergy with conventional antibiotics.

While direct experimental data on the synergistic activity of this compound with conventional antibiotics is not yet available in published literature, this guide provides a comprehensive framework for assessing such interactions. By drawing parallels with other well-studied venom-derived peptides and outlining established experimental protocols, we offer a roadmap for researchers to explore the therapeutic potential of this compound in combination therapies.

Hypothetical Synergy of this compound with Conventional Antibiotics

To illustrate the potential synergistic interactions of this compound, the following table presents hypothetical data from a checkerboard assay. The Fractional Inhibitory Concentration (FIC) index is used to classify the nature of the interaction. An FIC index of ≤ 0.5 indicates synergy, >0.5 to 4.0 indicates an additive or indifferent effect, and >4.0 indicates antagonism.[1][2]

Conventional Antibiotic Antibiotic Class Target Bacterium MIC of Antibiotic Alone (µg/mL) MIC of this compound Alone (µg/mL) MIC of Antibiotic in Combination (µg/mL) MIC of this compound in Combination (µg/mL) FIC Index Interpretation
CiprofloxacinQuinoloneEscherichia coli2160.2540.375Synergy
GentamicinAminoglycosidePseudomonas aeruginosa4320.580.375Synergy
VancomycinGlycopeptideStaphylococcus aureus (MRSA)280.510.375Synergy
MeropenemCarbapenemAcinetobacter baumannii8641160.375Synergy
RifampicinRifamycinStaphylococcus aureus (MRSA)180.12520.375Synergy

Note: This data is hypothetical and intended for illustrative purposes. Actual experimental results may vary.

Experimental Protocol: Checkerboard Assay for Synergy Testing

The checkerboard assay is a widely used in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of antimicrobial agent combinations.[1]

Materials:

  • This compound (lyophilized powder)

  • Conventional antibiotics of interest

  • Appropriate solvents for this compound and antibiotics

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains of interest (e.g., E. coli, P. aeruginosa, S. aureus)

  • Sterile reservoirs and multichannel pipettes

  • Incubator (37°C)

  • Microplate reader (optional)

Procedure:

  • Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of this compound and each antibiotic at a concentration at least 10-fold higher than the highest concentration to be tested.

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar medium. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Setup:

    • In a 96-well plate, add 50 µL of CAMHB to all wells.

    • Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of the conventional antibiotic.

    • Along the y-axis (e.g., rows A-G), create serial twofold dilutions of this compound.

    • Column 11 should contain only the dilutions of the antibiotic to determine its Minimum Inhibitory Concentration (MIC).

    • Row H should contain only the dilutions of this compound to determine its MIC.

    • One well should serve as a growth control (containing only broth and inoculum), and another as a sterility control (containing only broth).

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: Determine the MIC of each agent alone and in combination by visual inspection for turbidity or by measuring absorbance with a microplate reader. The MIC is the lowest concentration that inhibits visible growth.

  • Calculation of FIC Index: The FIC index is calculated for each well that shows no growth using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis prep_peptide Prepare this compound Stock serial_dilution Serial Dilutions in 96-Well Plate prep_peptide->serial_dilution prep_antibiotic Prepare Antibiotic Stock prep_antibiotic->serial_dilution prep_inoculum Prepare Bacterial Inoculum inoculation Inoculate with Bacteria prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 37°C inoculation->incubation read_mic Determine MICs incubation->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Synergy calc_fic->interpret

Caption: Experimental workflow for assessing the synergy of this compound with antibiotics.

Potential Signaling Pathways and Mechanisms of Synergy

The synergistic effect of antimicrobial peptides like this compound with conventional antibiotics is often attributed to the peptide's ability to permeabilize the bacterial membrane. This disruption of the membrane integrity is thought to facilitate the entry of the conventional antibiotic into the bacterial cell, allowing it to reach its intracellular target at a higher concentration than it would alone.

signaling_pathway cluster_membrane Bacterial Cell Membrane cluster_cell Bacterial Cytoplasm bombolitin This compound membrane Membrane Permeabilization bombolitin->membrane binds and disrupts antibiotic Conventional Antibiotic membrane->antibiotic facilitates entry target Intracellular Target (e.g., Ribosome, DNA Gyrase) antibiotic->target increased influx inhibition Inhibition of Cellular Processes target->inhibition cell_death Bacterial Cell Death inhibition->cell_death

References

Independent Verification of Bombolitin V's Antimicrobial Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported antimicrobial activity of Bombolitin peptides and other well-characterized antimicrobial peptides (AMPs). Due to the limited availability of specific Minimum Inhibitory Concentration (MIC) data for Bombolitin V against key pathogens in publicly accessible literature, this document presents a qualitative overview of its activity alongside quantitative data for comparator peptides. A detailed, standardized experimental protocol is provided to enable independent verification and direct comparison of this compound's efficacy.

Data Presentation: A Comparative Overview of Antimicrobial Activity

Direct, quantitative comparisons of this compound's MIC values against common pathogens are challenging due to a lack of specific published data. However, existing research indicates that Bombolitins, as a family of peptides, exhibit a broad spectrum of antimicrobial activity. One study on a bombolitin isolated from Bombus ignitus venom demonstrated high antibacterial activity against two Gram-positive and two Gram-negative bacteria, as well as antifungal activity against two plant pathogenic fungi.[1] Other research confirms the cytolytic, antimicrobial, and antifungal properties of Bombolitins.

For comparative purposes, the following table summarizes the published MIC values for two well-studied antimicrobial peptides, Melittin and Cecropin A, against common bacterial and fungal strains. This data provides a benchmark for the expected performance of potent AMPs.

Antimicrobial PeptideMicroorganismStrainMIC (µg/mL)
Melittin Staphylococcus aureus(MRSA)0.625 - 2.5
Pseudomonas aeruginosa1.25 - 10
Escherichia coliATCC 873940 - 42.5
Candida albicansNot widely reported
Cecropin A Escherichia coliATCC 259224
Staphylococcus aureusATCC 292134
Pseudomonas aeruginosaATCC 278534
Candida albicansNot widely reported

Experimental Protocols: Standardized MIC Determination

To facilitate the independent verification of this compound's MIC values and to ensure comparability across studies, the following detailed broth microdilution protocol is recommended. This protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) with modifications for cationic antimicrobial peptides.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of microorganisms. The MIC is defined as the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

Materials:

  • This compound (lyophilized powder)

  • Test microorganisms (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923, Pseudomonas aeruginosa ATCC 27853, Candida albicans ATCC 10231)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine and buffered with MOPS for fungi

  • Sterile 96-well polypropylene microtiter plates (low-binding)

  • Sterile polypropylene tubes

  • Spectrophotometer

  • Plate reader (600 nm)

  • Sterile pipette tips

  • 0.02% acetic acid (for peptide reconstitution)

  • Bovine Serum Albumin (BSA) (optional, to prevent peptide loss)

Procedure:

  • Preparation of Peptide Stock Solution:

    • Aseptically reconstitute lyophilized this compound in 0.02% acetic acid to a stock concentration of 1 mg/mL.

    • Further dilute the stock solution in the appropriate sterile broth (CAMHB or RPMI-1640) to create a working stock solution. To minimize peptide adsorption to plasticware, a small amount of BSA (e.g., 0.01%) can be included in the diluent.

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.

    • Inoculate the colonies into a tube containing 5 mL of the appropriate broth.

    • Incubate the broth culture at 37°C with agitation until it reaches the mid-logarithmic phase of growth (typically 2-6 hours).

    • Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • For Candida albicans, adjust the inoculum to a final concentration of 0.5-2.5 x 10³ CFU/mL.

    • Further dilute the adjusted microbial suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Broth Microdilution Assay:

    • Dispense 50 µL of the appropriate sterile broth into all wells of a 96-well polypropylene microtiter plate.

    • Add 50 µL of the working peptide stock solution to the first column of wells, resulting in the highest test concentration.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 50 µL from the tenth column.

    • The eleventh column will serve as the growth control (no peptide), and the twelfth column will serve as the sterility control (no microorganisms).

    • Add 50 µL of the prepared microbial inoculum to each well from columns 1 to 11. The final volume in each well will be 100 µL.

    • Add 50 µL of sterile broth to the sterility control wells (column 12).

  • Incubation:

    • Cover the microtiter plate with a sterile lid or an adhesive plate sealer.

    • Incubate the plate at 37°C for 18-24 hours in ambient air.

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

    • Alternatively, the optical density (OD) of each well can be measured at 600 nm using a microplate reader. The MIC is defined as the lowest peptide concentration that inhibits ≥90% of the growth compared to the growth control.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for MIC determination and a conceptual representation of the logical relationship between different classes of antimicrobial peptides.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading Peptide_Stock Prepare this compound Stock Solution Serial_Dilution Perform 2-fold Serial Dilutions of this compound in 96-well plate Peptide_Stock->Serial_Dilution Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland) Add_Inoculum Inoculate wells with Microbial Suspension Inoculum_Prep->Add_Inoculum Serial_Dilution->Add_Inoculum Incubate Incubate plate at 37°C for 18-24 hours Add_Inoculum->Incubate Read_Results Determine MIC (Visual or OD600) Incubate->Read_Results

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

AMP_Comparison cluster_types Classes of AMPs AMPs Antimicrobial Peptides Bombolitins Bombolitins AMPs->Bombolitins Melittin Melittin AMPs->Melittin Cecropins Cecropins AMPs->Cecropins Defensins Defensins AMPs->Defensins Activity Biological Activity Bombolitins->Activity Broad Spectrum Activity Melittin->Activity Potent Antibacterial & Hemolytic Activity Cecropins->Activity Antibacterial Activity Defensins->Activity Host Defense Peptides

Caption: Logical relationship of this compound to other antimicrobial peptide classes.

References

Evaluating the Species-Specific Hemolytic Activity of Bombolitin V: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the species-specific hemolytic activity of Bombolitin V, a venom peptide from the bumblebee Megabombus pennsylvanicus. Its performance is compared with two other well-characterized venom peptides: Melittin from the honeybee (Apis mellifera) and Mastoparan from various wasp species. This document is intended to assist researchers in evaluating the therapeutic potential and toxicological profile of this compound by providing available experimental data, detailed methodologies for key experiments, and visual representations of experimental workflows and potential mechanisms.

Comparative Hemolytic Activity

The hemolytic activity of a peptide, its ability to lyse red blood cells (erythrocytes), is a critical indicator of its cytotoxicity and a significant consideration for its therapeutic application. The following table summarizes the available quantitative data on the hemolytic activity (HC50 or ED50 values) of this compound, Melittin, and Mastoparan against erythrocytes from different species. It is important to note that the data has been compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

PeptideSpeciesHC50 / ED50 (µg/mL)HC50 / ED50 (µM)Reference
This compound Guinea Pig0.70.4[1]
HumanData not availableData not available
RabbitData not availableData not available
SheepData not availableData not available
Melittin Human0.440.15[2]
Human16.28 ± 0.175.71 ± 0.06[3]
RabbitData not availableData not available
SheepData not availableData not available
Mastoparan-C Human-30.2 ± 1.3[4]
Mastoparan-AF Sheep>256>123[5]
Mastoparan-VB1 HumanNo significant activity-
RabbitNo significant activity-

Note: HC50 is the concentration of a substance that causes 50% hemolysis. ED50 is the dose that produces 50% of the maximal effect. The significant variation in Melittin's HC50 values for human erythrocytes highlights the influence of different experimental protocols. Data for this compound across multiple species is notably limited, underscoring a key area for future research. For Mastoparan, the hemolytic activity varies significantly between different isoforms.

Experimental Protocols

A standardized hemolytic assay is crucial for the accurate assessment and comparison of the lytic activity of peptides. Below is a detailed methodology for a typical in vitro hemolytic assay.

Hemolytic Assay Protocol

1. Preparation of Erythrocyte Suspension:

  • Obtain fresh whole blood from the desired species (e.g., human, rabbit, sheep) in tubes containing an anticoagulant (e.g., heparin, EDTA).

  • Centrifuge the blood at 1,000 x g for 10 minutes at 4°C to pellet the erythrocytes.

  • Aspirate and discard the supernatant, including the buffy coat.

  • Wash the erythrocytes three times by resuspending the pellet in a 5-fold volume of sterile, cold phosphate-buffered saline (PBS, pH 7.4) and centrifuging at 1,000 x g for 5 minutes at 4°C.

  • After the final wash, resuspend the erythrocyte pellet in PBS to a final concentration of 2% (v/v).

2. Preparation of Peptide Solutions:

  • Prepare a stock solution of the peptide (e.g., this compound) in PBS or a suitable buffer.

  • Perform serial dilutions of the stock solution to obtain a range of desired concentrations for the assay.

3. Hemolysis Assay:

  • In a 96-well microtiter plate, add 100 µL of each peptide dilution to triplicate wells.

  • Add 100 µL of PBS to three wells to serve as the negative control (0% hemolysis).

  • Add 100 µL of 1% Triton X-100 to three wells to serve as the positive control (100% hemolysis).

  • Add 100 µL of the 2% erythrocyte suspension to all wells.

  • Incubate the plate at 37°C for 1 hour with gentle agitation.

4. Measurement of Hemolysis:

  • After incubation, centrifuge the microtiter plate at 1,000 x g for 10 minutes to pellet the intact erythrocytes.

  • Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Measure the absorbance of the supernatant at 540 nm using a microplate reader. This wavelength corresponds to the peak absorbance of hemoglobin.

5. Data Analysis:

  • Calculate the percentage of hemolysis for each peptide concentration using the following formula:

  • Plot the percentage of hemolysis against the peptide concentration and determine the HC50 value, which is the concentration of the peptide that causes 50% hemolysis.

Visualizing the Process and Potential Mechanisms

Experimental Workflow for Hemolytic Assay

The following diagram illustrates the key steps involved in the in vitro hemolytic assay.

Hemolytic_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Blood Whole Blood Erythrocytes Washed Erythrocytes (2%) Blood->Erythrocytes Wash & Resuspend Incubation Incubate at 37°C for 1h Erythrocytes->Incubation Peptide Peptide Dilutions Peptide->Incubation Centrifugation Centrifuge (1000 x g, 10 min) Incubation->Centrifugation Supernatant Transfer Supernatant Centrifugation->Supernatant Absorbance Measure Absorbance (540 nm) Supernatant->Absorbance Calculation Calculate % Hemolysis & HC50 Absorbance->Calculation

Caption: Workflow of the in vitro hemolytic assay.

Proposed Mechanism of this compound-Induced Hemolysis

While the precise signaling pathways of this compound-induced hemolysis are not fully elucidated, a plausible mechanism involves its amphipathic α-helical structure, which is common to many membrane-active peptides. This structure allows the peptide to interact with and disrupt the erythrocyte membrane, leading to cell lysis.

Hemolysis_Mechanism BombolitinV This compound Membrane Erythrocyte Membrane BombolitinV->Membrane Binds to surface Pore Pore Formation Membrane->Pore Inserts & aggregates Influx Ion & Water Influx Pore->Influx Disrupts integrity Swelling Cell Swelling Influx->Swelling Osmotic imbalance Lysis Hemolysis Swelling->Lysis

Caption: Proposed mechanism of this compound hemolysis.

Conclusion and Future Directions

The available data suggests that this compound possesses potent hemolytic activity, comparable to that of Melittin against guinea pig erythrocytes. However, a significant gap exists in the literature regarding its species-specific hemolytic profile, particularly against human, rabbit, and sheep erythrocytes. To fully assess the therapeutic index and potential risks of this compound, further studies employing standardized hemolytic assays across a broader range of species are essential. Such research will provide the critical data needed for a comprehensive evaluation of this compound's potential in drug development.

References

Safety Operating Guide

Proper Disposal of Bombolitin V: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of potent bioactive peptides like Bombolitin V are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides essential safety and logistical information, including operational and disposal plans for this compound, a potent mast cell degranulating peptide isolated from the venom of the bumblebee Megabombus pennsylvanicus.

Understanding the Hazards of this compound

Key Chemical and Biological Properties:

PropertyValueReference
CAS Number 95648-98-9[3]
Molecular Formula C81H144N22O19[3]
Molecular Weight 1730.18 g/mol [3]
Biological Activity Potent mast cell degranulation and hemolytic activity.

Personal Protective Equipment (PPE) and Handling

Due to its potent biological activity, appropriate personal protective equipment must be worn at all times when handling this compound.

Recommended PPE:

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: If working with the lyophilized powder where aerosolization is possible, a dust mask or respirator should be considered.

Handling Procedures:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form.

  • Avoid inhalation of the powder and direct contact with skin and eyes.

  • Prepare solutions carefully to avoid splashing.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Spill Response Protocol:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the recommended personal protective equipment.

  • Contain the Spill: For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Decontaminate: Clean the spill area with a suitable laboratory disinfectant or a 10% bleach solution, followed by a thorough rinse with water.

  • Dispose of Waste: All contaminated materials, including absorbent materials and cleaning supplies, must be disposed of as hazardous waste.

This compound Disposal Procedures

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and potential harm to others. All waste must be disposed of in accordance with local, state, and federal regulations.

Step-by-Step Disposal Guide:

  • Segregate Waste: All materials that have come into contact with this compound, including unused peptide, solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment, must be collected in a designated, clearly labeled hazardous waste container.

  • Inactivate Liquid Waste (Recommended): For liquid waste containing this compound, chemical inactivation is the preferred method before disposal. A common method for peptide inactivation is treatment with a 10% bleach solution for at least 30 minutes. Alternatively, treatment with a strong acid or base can be effective, but this should be done with caution and knowledge of the peptide's stability and potential reaction products.

  • Package for Disposal:

    • Solid Waste: Place in a sealed, leak-proof container clearly labeled "Hazardous Waste" and "this compound Waste."

    • Liquid Waste: After inactivation, the solution should be placed in a sealed, leak-proof container labeled "Hazardous Waste" and "Inactive this compound Waste."

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound waste down the drain or in the regular trash.

Experimental Workflow and Disposal Logic

The following diagrams illustrate the recommended workflow for handling this compound and the logical steps for its proper disposal.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal start Obtain this compound ppe Don Appropriate PPE start->ppe Safety First weigh Weigh Lyophilized Powder in Fume Hood ppe->weigh dissolve Dissolve in Buffer weigh->dissolve experiment Perform Experiment dissolve->experiment collect_waste Collect All Contaminated Waste experiment->collect_waste inactivate Inactivate Liquid Waste (e.g., 10% Bleach) collect_waste->inactivate package Package and Label as Hazardous Waste inactivate->package ehs_pickup Arrange for EHS Pickup package->ehs_pickup

Caption: Experimental workflow for handling this compound from acquisition to disposal.

disposal_decision_tree start Waste Containing this compound is_liquid Is the waste liquid? start->is_liquid solid_waste Solid Waste (e.g., tips, tubes, gloves) is_liquid->solid_waste No liquid_waste Liquid Waste (e.g., solutions, supernatants) is_liquid->liquid_waste Yes collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid inactivate Inactivate with 10% Bleach (30 min) liquid_waste->inactivate collect_liquid Collect in Labeled Hazardous Waste Container inactivate->collect_liquid ehs_disposal Dispose via Institutional EHS collect_solid->ehs_disposal collect_liquid->ehs_disposal

References

Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling Bombolitin V

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with Bombolitin V. Adherence to these protocols is essential for minimizing risk and ensuring a safe laboratory environment.

This compound is a potent peptide known for its biological activity, including the ability to lyse red blood cells and degranulate mast cells.[1] Due to its bioactive nature, direct contact should be rigorously avoided. While a specific Safety Data Sheet (SDS) for this compound is not currently available, the following guidelines, based on best practices for handling bioactive peptides, are provided to ensure personnel safety.

Essential Personal Protective Equipment (PPE)

A comprehensive approach to PPE is mandatory when handling this compound in both its lyophilized and reconstituted forms. The required PPE is summarized in the table below.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for all procedures to protect against splashes of the reconstituted peptide and contact with the lyophilized powder.[2]
Face ShieldRecommended in addition to safety goggles, particularly during initial reconstitution or any procedure with a high risk of splashing.
Hand Protection Disposable Nitrile GlovesMinimum requirement for all handling procedures. Double-gloving is recommended for enhanced protection.[2] Gloves must be changed immediately if contaminated.
Body Protection Laboratory CoatA standard lab coat is required to protect skin and clothing from potential contamination.[2]
Respiratory Protection Dust Mask or RespiratorRecommended when weighing or otherwise handling the lyophilized powder to prevent inhalation.[3]

Operational Procedures and Handling

Proper handling of this compound is critical to maintain its integrity and prevent accidental exposure.

Reconstitution and Aliquoting:
  • Preparation: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator to prevent condensation.

  • Dissolution: Reconstitute the peptide using a sterile, appropriate solvent. Gently swirl the vial to dissolve the contents; do not shake.

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted peptide into smaller, single-use volumes for storage.

Storage:
  • Lyophilized Peptide: Store at -20°C for long-term stability.

  • Reconstituted Peptide: Store aliquots at -20°C or -80°C.

Emergency Procedures

In the event of accidental exposure, immediate action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
Eye Contact Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Disposal Plan

All materials that have come into contact with this compound must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, pipette tips, vials, and any absorbent materials used for spills. Collect in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing this compound should be collected in a labeled hazardous waste container. Do not pour down the drain.

  • Disposal Method: Dispose of all hazardous waste in accordance with federal, state, and local environmental regulations.

Experimental Workflow for Safe Handling of this compound

The following diagram outlines the necessary steps for safely handling this compound in a laboratory setting.

A Start: Assess Risks for this compound Handling B Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Dust Mask (for powder) A->B C Prepare for Handling: - Equilibrate vial to room temp - Work in a designated area B->C D Handle this compound: - Weigh lyophilized powder - Reconstitute with solvent - Aliquot for storage C->D E Store Properly: - Lyophilized at -20°C - Reconstituted at -20°C or -80°C D->E F Decontaminate and Dispose: - Collect all contaminated waste - Dispose as hazardous waste D->F E->F G End: Complete Documentation F->G

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bombolitin V
Reactant of Route 2
Bombolitin V

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.